molecular formula C7H7NO4S B1581777 1-(Methylsulfonyl)-4-nitrobenzene CAS No. 2976-30-9

1-(Methylsulfonyl)-4-nitrobenzene

Cat. No.: B1581777
CAS No.: 2976-30-9
M. Wt: 201.2 g/mol
InChI Key: XONGBDXIFQIQBN-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGBDXIFQIQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293128
Record name 1-(Methylsulfonyl)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-30-9
Record name Methyl 4-nitrophenyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Methylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulphonyl)nitrobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)-4-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-4-nitrobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a potent electron-withdrawing nitro group and a methylsulfonyl moiety, imparts unique reactivity that makes it a valuable precursor for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physicochemical and Structural Properties

This compound is a crystalline solid with the molecular formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[1] A summary of its key physical and structural properties is presented in Table 1.

Table 1: Physical and Structural Properties of this compound

PropertyValueReference(s)
CAS Number 2976-30-9[1]
Molecular Formula C₇H₇NO₄S[1]
Molecular Weight 201.20 g/mol [1]
Melting Point 136-138 °C
Boiling Point (Predicted) 402.2 ± 37.0 °C
Density (Predicted) 1.406 ± 0.06 g/cm³
Appearance Crystalline solid
Crystal System Monoclinic[2][3]
Space Group P2₁/c[3]

The crystal structure of this compound has been determined by X-ray crystallography, revealing a monoclinic system.[2][3] In the solid state, the nitro group is twisted out of the plane of the benzene ring by approximately 10.2°.[2]

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the oxidation of its thioether precursor, 4-(methylthio)nitrobenzene. This transformation can be effectively achieved using various oxidizing agents.

Experimental Protocol: Oxidation of 4-(Methylthio)nitrobenzene

This protocol describes a general procedure for the oxidation of 4-(methylthio)nitrobenzene to this compound using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).

Materials:

  • 4-(Methylthio)nitrobenzene

  • Oxidizing agent (e.g., m-CPBA or KMnO₄)

  • Appropriate solvent (e.g., dichloromethane for m-CPBA, acetone/water for KMnO₄)

  • Sodium bicarbonate solution (for m-CPBA workup)

  • Sodium bisulfite solution (for KMnO₄ workup)

  • Magnesium sulfate or sodium sulfate (drying agent)

  • Silica gel for column chromatography (if necessary)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)nitrobenzene in the chosen solvent. Cool the solution in an ice bath.

  • Addition of Oxidant: Slowly add the oxidizing agent to the cooled solution. If using m-CPBA, it is typically added portion-wise as a solid. If using KMnO₄, a solution in water is added dropwise. The reaction is exothermic and the temperature should be maintained between 0 and 5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.

  • Workup (m-CPBA): Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Workup (KMnO₄): Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. Filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product 4-(Methylthio)nitrobenzene 4-(Methylthio)nitrobenzene Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA) 4-(Methylthio)nitrobenzene->Oxidizing Agent (e.g., m-CPBA) Reaction Quenching Quenching Oxidizing Agent (e.g., m-CPBA)->Quenching Process Solvent (e.g., DCM) Solvent (e.g., DCM) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Drying->Purification (Recrystallization/Chromatography) This compound This compound Purification (Recrystallization/Chromatography)->this compound

Caption: A generalized workflow for the synthesis of this compound.

An alternative, though "unexpected," synthesis involves the oxidative decarboxylation of (4-nitrophenylsulfonyl)acetic acid using hydrogen peroxide in acetic anhydride.[2]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' or two-doublet pattern for the aromatic protons due to the para-substitution. The protons ortho to the electron-withdrawing nitro group will be shifted downfield compared to those ortho to the methylsulfonyl group. A singlet corresponding to the three protons of the methyl group will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and one signal for the methyl carbon. The carbon attached to the nitro group and the carbon attached to the sulfonyl group will be significantly deshielded.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 201. Key fragmentation patterns may include the loss of the methyl group (M-15), the nitro group (M-46), and the methylsulfonyl group (M-79).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Strong stretching vibrations for the sulfonyl group should appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the strongly electron-withdrawing nitro and methylsulfonyl groups, which activate the aromatic ring towards nucleophilic attack and influence the reactivity of the functional groups themselves.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key reaction for the derivatization of this molecule.

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group Leaving_Group Leaving Group (NO₂⁻) Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is crucial for the synthesis of many pharmaceutical compounds.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/HCl)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Acid or base for workup (depending on the reducing agent)

  • Standard laboratory glassware

Procedure (using SnCl₂·2H₂O):

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Cool the reaction mixture and neutralize with a solution of sodium hydroxide. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 4-(methylsulfonyl)aniline can be further purified by recrystallization or column chromatography.

A variety of other reducing agents can also be employed, such as catalytic hydrogenation (H₂/Pd-C) or iron in acidic media.[4][5][6][7][8] The choice of reagent depends on the presence of other functional groups in the molecule.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds, particularly those with anti-inflammatory and analgesic properties.[9] The methylsulfonylphenyl moiety is a key structural feature in a class of selective cyclooxygenase-2 (COX-2) inhibitors.

The reduction of the nitro group to an aniline is a critical step in the synthesis of various sulfonamide-based drugs. For instance, the resulting 4-(methylsulfonyl)aniline can be a precursor to compounds analogous to Nimesulide, a selective COX-2 inhibitor.[9][10] The development of new COX-2 inhibitors often involves the synthesis of diaryl sulfones, a class of compounds for which this compound can serve as a key starting material.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically versatile compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the preparation of a wide range of functionalized molecules, including promising drug candidates. The experimental protocols and technical information provided in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable chemical entity.

References

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2299.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Willis, M. C. (2013, October 8). Diaryl Sulfone Synthesis. ChemistryViews.
  • Prasad, A. S., & Sharma, S. D. (2009). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry - Section B, 48B(5), 756-758.
  • Çevik, U. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. Bioorganic Chemistry, 106, 104478.
  • Wikipedia. (2023, December 2). Reduction of nitro compounds.
  • orthocresol. (2018, August 2). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? Chemistry Stack Exchange.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant.
  • Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube.
  • Singh, F. V., & Mangaonkar, S. R. (2018). An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI(OAc)₂] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields. Synthesis, 50(24), 4940-4948.
  • Organic Chemistry Portal. (n.d.). KMnO4-Mediated Oxidation as a Continuous Flow Process.

Sources

1-(methylsulfonyl)-4-nitrobenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Methylsulfonyl)-4-nitrobenzene

Introduction

This compound is a versatile aromatic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry, materials science, and drug discovery. Characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group at the para position, its chemical architecture imparts unique reactivity. The strong electron-withdrawing nature of both substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution and modifies the reactivity of the functional groups themselves. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, applications, and safety protocols.

Part 1: Chemical Identity and Identifiers

Precise identification is critical in research and development. This compound is cataloged across numerous chemical databases and inventories. The following table summarizes its primary identifiers.[1][2][3][4][5]

Identifier TypeData
CAS Number 2976-30-9[1][2][3][4][5]
IUPAC Name 1-methylsulfonyl-4-nitrobenzene[3]
Molecular Formula C₇H₇NO₄S[1][2][3][6]
Molecular Weight 201.20 g/mol [2][3][6]
Synonyms Methyl 4-nitrophenyl sulfone, Methyl p-nitrophenyl sulfone, 4-(Methylsulfonyl)nitrobenzene, 4-Nitrophenyl methyl sulfone[3][4][5]
InChI InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3[3]
InChIKey XONGBDXIFQIQBN-UHFFFAOYSA-N[3]
SMILES CS(=O)(=O)C1=CC=C(C=C1)[O-][3]
EC Number 640-494-0[3]
PubChem CID 258434[3]

Part 2: Physicochemical and Structural Properties

The physical and structural characteristics of a compound dictate its behavior in chemical reactions and biological systems. This compound is a solid at room temperature with defined crystalline properties.

PropertyValue
Melting Point 136-138 °C[5]
Boiling Point 402.2 ± 37.0 °C (Predicted)[4][5]
Density 1.406 ± 0.06 g/cm³ (Predicted)[5]
Appearance Crystalline Solid
Solubility Soluble in various organic solvents.
Crystal System Monoclinic[6][7]
Space Group P 2₁/c[7]

Structural Insights: X-ray crystallography studies reveal that in its solid state, the nitro group is twisted by approximately 10.2° out of the plane of the benzene ring.[6][7] The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which link inversion-related molecules into dimers.[6][7] This structural arrangement is crucial for understanding its packing in the solid state and can influence its dissolution properties.

Part 3: Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, typically involving the oxidation of a corresponding thioether or the modification of a pre-functionalized benzene ring.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway starting from 4-nitrothiophenol.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation A 4-Nitrothiophenol D Methyl 4-nitrophenyl sulfide A->D Reaction B Methylating Agent (e.g., Methyl iodide) B->D C Base (e.g., K₂CO₃) C->D F This compound (Final Product) D->F Oxidation E Oxidizing Agent (e.g., H₂O₂, m-CPBA) E->F

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

An interesting, albeit unexpected, synthesis has been reported involving the oxidative decarboxylation of (4-nitrophenylsulfonyl)acetic acid.[6][7] This occurred during an attempt to oxidize 4-nitrophenylthioacetic acid with an excess of hydrogen peroxide.

Starting Materials:

  • 4-Nitrophenylthioacetic acid

  • 30% Aqueous Hydrogen Peroxide

  • Acetic Anhydride

Methodology:

  • Prepare 4-nitrophenylthioacetic acid via the nucleophilic reaction of 4-nitrothiophenol with chloroacetic acid under basic conditions.[6][7]

  • Dissolve the resulting 4-nitrophenylthioacetic acid (0.1 mol) in acetic anhydride (50 ml).

  • Carefully add 30% aqueous hydrogen peroxide (30 ml) to the solution. The use of excess peroxide is the causal factor for the subsequent decarboxylation.

  • The initial oxidation of the sulfide to a sulfone yields (4-nitrophenylsulfonyl)acetic acid.

  • Under the reaction conditions with excess oxidant, this intermediate undergoes decarboxylation to form the final product, this compound.[6][7]

  • The product can then be isolated and purified using standard techniques such as recrystallization.

Causality: The key to this specific synthesis is the lability of the bond between the sulfonyl group and the adjacent methylene group of the acetic acid moiety. The strong electron-withdrawing power of the 4-nitrophenylsulfonyl group facilitates the cleavage of the C-C bond and subsequent loss of CO₂, leading to the formation of the methyl sulfone.

Part 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block in multi-step syntheses. Its utility stems from the presence of two key functional groups that can be readily transformed.

  • Pharmaceutical Intermediate: The compound is a crucial intermediate in the synthesis of various pharmaceuticals.[8] The nitro group can be selectively reduced to an amine (-NH₂), a common functional group in many drug molecules that can be further derivatized. The methylsulfonyl group is a known pharmacophore present in several anti-inflammatory drugs (e.g., celecoxib, rofecoxib), where it often plays a role in binding to enzyme active sites. Its use as an intermediate in developing anti-inflammatory and analgesic drugs is a key application.[8]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a precursor in the development of novel pesticides and herbicides.[8] The predictable reactivity of the nitro and sulfonyl groups allows for the systematic modification of the molecular scaffold to optimize biological activity against specific agricultural pests or weeds.

  • Organic Synthesis Reagent: The electron-deficient nature of the aromatic ring makes it activated for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of nucleophiles, making it a versatile tool for creating complex organic molecules with specific, desired properties.[8]

  • Materials Science: Researchers are exploring the use of this compound in the development of advanced materials, such as specialized polymers and coatings.[8] The polar nitro and sulfonyl groups can impart desirable properties like thermal stability or specific adhesion characteristics to the final material.

Part 5: Safety and Handling

As a research chemical, proper handling and storage of this compound are paramount to ensure laboratory safety.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[3][4]:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • It may also be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332), though these classifications have a lower percentage of reporting notifications.[3]

Safe Handling and Storage Workflow

G cluster_0 Pre-Handling cluster_1 Handling & Storage cluster_2 Post-Handling & Disposal A Consult SDS B Don PPE (Gloves, Goggles, Lab Coat) C Ensure Proper Ventilation (Fume Hood) D Handle in a well-ventilated place C->D E Avoid contact with skin and eyes F Store in tightly sealed container G Store at 2-8°C (or as recommended) H Decontaminate Work Area G->H I Dispose of waste per regulations

Caption: Recommended workflow for the safe handling and storage of the compound.

Recommended Safety Protocols
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Handling: Avoid creating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, well-ventilated area.[9] Recommended storage temperature is often between 2-8°C.[5][10]

  • Spills: In case of a spill, cover drains and collect the material using appropriate methods (e.g., absorbents for solutions, careful sweeping for solids) and place it in a suitable container for disposal.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[11]

Conclusion

This compound is a compound of considerable utility in synthetic chemistry. Its well-defined physical properties, predictable reactivity, and role as a versatile intermediate make it a valuable tool for researchers in pharmaceuticals, agrochemicals, and materials science. Understanding its identifiers, synthetic routes, and particularly its safety profile is essential for its effective and responsible use in a research and development setting. This guide provides the foundational knowledge required to leverage the potential of this important chemical building block.

References

  • Pharmaffiliates. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258434, this compound.
  • Ma, D. S., & Xia, J. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2299.
  • International Union of Crystallography. (2008). 1-Methylsulfonyl-4-nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene.
  • LookChem. (n.d.). This compound | CAS No.2976-30-9 Synthetic Routes.

Sources

crystal structure of 1-(methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 1-(methylsulfonyl)-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (C₇H₇NO₄S). The document elucidates the molecular geometry, supramolecular architecture, and the intricate network of intermolecular interactions that govern the solid-state packing of this compound. Leveraging single-crystal X-ray diffraction data, we explore the synthesis, experimental procedure for structure determination, and the defining crystallographic parameters. A central focus is placed on the non-classical hydrogen bonding that results in the formation of centrosymmetric dimers, a key feature of the crystal lattice. This guide is intended to serve as an authoritative resource for scientists engaged in crystal engineering, materials science, and pharmaceutical development, where a profound understanding of molecular structure is paramount.

Introduction and Significance

This compound is an organic compound featuring two key functional groups: a methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂) attached to a benzene ring at para positions. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the aromatic ring, making this molecule and its derivatives valuable synthons in organic chemistry and potential scaffolds in medicinal chemistry.

The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates the macroscopic properties of a material, including its melting point, solubility, stability, and bioavailability. For pharmaceutical compounds, different crystalline forms (polymorphs) can have profound implications for efficacy and safety. Therefore, a detailed characterization of the provides foundational knowledge for its potential applications and for the rational design of related functional materials. This guide offers an in-depth examination of its single-crystal structure, with a focus on the causal relationships between its molecular features and its crystalline architecture.

Molecular Geometry and Conformation

The molecular structure of this compound, as determined by X-ray crystallography, reveals key conformational features. The bond lengths and angles within the molecule are generally within normal, expected ranges for similar organic compounds[1][2].

A notable characteristic is the slight deviation from planarity. The nitro group is twisted relative to the plane of the benzene ring by a dihedral angle of 10.2 (5)°[1][2][3]. This torsion is a common feature in nitrobenzene derivatives and represents a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the oxygen atoms of the nitro group and the adjacent aromatic hydrogen atom[4].

cluster_molecule Molecular Structure of this compound S S O1_sulfonyl O S->O1_sulfonyl O2_sulfonyl O S->O2_sulfonyl C_methyl CH₃ S->C_methyl C1_ring C C2_ring C C3_ring C C4_ring C C5_ring C C6_ring C N_nitro N N_nitro->C4_ring O3_nitro O N_nitro->O3_nitro O4_nitro O N_nitro->O4_nitro

Caption: Molecular graph of this compound.

Experimental Determination of Crystal Structure

The structural data presented herein is derived from a single-crystal X-ray diffraction experiment. The trustworthiness of this data is underpinned by a robust and verifiable experimental and computational methodology.

Synthesis and Crystallization

The title compound was obtained unexpectedly through the decarboxylation of (4-nitrophenylsulfonyl)acetic acid.[1][2] The synthesis protocol is as follows:

Protocol: Synthesis of this compound

  • Step 1: Preparation of 4-Nitrophenylthioacetic Acid.

    • React chloroacetic acid (9.4 g, 0.1 mol) with 4-nitrothiophenol (15.5 g, 0.1 mol) under basic conditions to facilitate a nucleophilic substitution reaction.

  • Step 2: Oxidation and Decarboxylation.

    • Take the resulting 4-nitrophenylthioacetic acid (21.3 g, 0.1 mol).

    • Oxidize the thioether to a sulfone using 30% aqueous hydrogen peroxide (30 ml) in an acetic anhydride solution (50 ml).

    • The use of excessive hydrogen peroxide promotes the decarboxylation of the intermediate, (4-nitrophenylsulfonyl)acetic acid, yielding the final product, this compound.

  • Step 3: Crystallization.

    • Single crystals suitable for X-ray diffraction were grown from solution. While the specific solvent system for crystal growth is not detailed in the primary reference, slow evaporation from a suitable solvent like ethanol or ethyl acetate is a standard method for obtaining high-quality crystals of such compounds.

Single-Crystal X-ray Diffraction

Data collection was performed on a Rigaku R-AXIS RAPID diffractometer using molybdenum (Mo) Kα radiation (λ = 0.71073 Å) at a temperature of 291(2) K.[1][2] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1]

cluster_workflow X-ray Crystallography Workflow synthesis Synthesis & Crystallization mounting Crystal Mounting synthesis->mounting data_collection Data Collection (Rigaku R-AXIS RAPID) mounting->data_collection data_reduction Data Reduction (CrystalStructure) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement validation CIF Validation (checkCIF) structure_refinement->validation

Caption: Experimental workflow for crystal structure determination.

In-Depth Crystallographic Analysis

The belongs to the monoclinic system with the space group P 2₁/c. This space group is centrosymmetric and is common for organic molecules.[2] The unit cell contains four molecules (Z = 4).

Crystal Data and Structure Refinement

The fundamental crystallographic parameters are summarized in the table below. These data provide the quantitative basis for the structural analysis.

Parameter Value Reference
Chemical FormulaC₇H₇NO₄S[1][2]
Formula Weight (Mᵣ)201.20[1][2]
Crystal SystemMonoclinic[1][2]
Space GroupP 2₁/c[2]
a (Å)6.3765 (13)[1][2]
b (Å)8.0411 (16)[1][2]
c (Å)16.426 (3)[1][2]
β (°)91.67 (3)[1][2]
Volume (V) (ų)841.9 (3)[1][2]
Z4[1][2]
Temperature (K)291 (2)[1][2]
RadiationMo Kα (λ = 0.71073 Å)[2]
Reflections Collected7967[1][2]
Independent Reflections1933[1][2]
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.152[2]
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a specific and directional intermolecular interaction: a non-classical C—H···O hydrogen bond. In this structure, inversion-related molecules are linked together to form centrosymmetric dimers.[1][2][3]

This interaction occurs between a hydrogen atom on the phenyl ring (C3—H2) of one molecule and an oxygen atom of the nitro group (O4) of a neighboring molecule. The geometry of this hydrogen bond is as follows: the H···O distance is 2.65 Å, the D···A distance is 3.462 (5) Å, and the D—H···A angle is 147°.[1]

This specific pairing creates a characteristic supramolecular synthon known as an R²₂(10) ring motif.[1][2][3] The notation indicates that the ring is formed by two donor (D) and two acceptor (A) atoms, and the ring itself is composed of 10 atoms. The formation of these robust dimers is the primary organizing principle in the crystal lattice.

cluster_dimer Centrosymmetric Dimer Formation via C-H···O Bonds M1_C3 C3-H M1_Ring Molecule A M1_C3->M1_Ring M2_O4 O4 M1_C3->M2_O4 C-H···O R²₂(10) Motif M1_O4 O4 M1_O4->M1_Ring M2_C3 C3-H M2_C3->M1_O4 M2_Ring Molecule B (Inversion Center) M2_C3->M2_Ring M2_O4->M2_Ring

Caption: R²₂(10) motif formation in this compound.

These dimeric units then pack into a three-dimensional lattice. While the primary interaction is the C-H···O hydrogen bond, other weaker, non-specific van der Waals forces and potential π-π stacking interactions, though not explicitly detailed in the reference literature, contribute to the overall stability of the crystal structure. The study of such interactions is critical for understanding polymorphism and for designing crystals with desired properties[5][6].

Conclusion

The is characterized by a monoclinic P 2₁/c space group. The molecule exhibits a slight non-planar conformation, with the nitro group twisted from the benzene ring plane. The dominant feature of the crystal packing is the formation of centrosymmetric dimers through non-classical C—H···O hydrogen bonds, creating a robust R²₂(10) supramolecular synthon. This detailed structural knowledge provides a crucial foundation for any future work involving this compound, from its use in chemical synthesis to its potential development in materials science and pharmacology. The self-validating nature of the high-quality crystallographic data ensures a reliable basis for computational modeling and the prediction of physical properties.

References

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]
  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 258434, this compound. [Link]
  • American Elements. 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. [Link]
  • Wu, Q.-A., Fang, W.-M., Luo, D.-W., & Xu, Z.-Y. (2007). 1-Methyl-4-methylsulfonyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3169. [Link]
  • Ma, D.-S. (2008). 1-Methyl-sulfon-yl-4-nitro-benzene.
  • Vener, M. V., et al. (2012). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 14(10), 3596-3605. [Link]
  • Krygowski, T. M., et al. (2020).
  • Smith, D. G. A., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084109. [Link]
  • Gao, Y., et al. (2014). Crystal structure of 1-(4-nitrobenzylsulfinyl)-4-nitrobenzene, C13H10N2O5S. Zeitschrift für Kristallographie-New Crystal Structures, 229(1), 91-92. [Link]
  • Siddiqui, H. L., et al. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2007(1), M528. [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) for 1-(methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Methylsulfonyl)-4-nitrobenzene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 2976-30-9), a compound of interest in chemical synthesis and drug development.[1][2][3] As a bifunctional aromatic molecule, its structure presents a unique spectroscopic fingerprint. This document is intended for researchers and professionals who require a deep understanding of its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to be self-validating for laboratory application.

Molecular Structure and Spectroscopic Implications

This compound possesses a molecular formula of C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[4][5][6] The structure is characterized by a 1,4-disubstituted benzene ring bearing two powerful electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group. This electronic arrangement is the primary determinant of the molecule's spectroscopic behavior. The strong deshielding effect of these substituents significantly influences the chemical shifts of the aromatic protons and carbons, while the distinct vibrational modes of the sulfonyl and nitro moieties give rise to characteristic, strong absorptions in the infrared spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For this compound, the symmetry of the 1,4-substitution pattern simplifies the aromatic region of the spectra.

Proton (¹H) NMR Spectroscopy

Interpretation and Causality: The ¹H NMR spectrum is defined by the severe electronic deshielding imparted by the sulfonyl and nitro groups. This causes the aromatic protons to resonate at a significantly downfield position. Due to the molecule's symmetry, the four aromatic protons are chemically divided into two equivalent sets, creating a classic AA'BB' system that often appears as two distinct doublets. The protons ortho to the nitro group are expected to be the most deshielded, followed by those ortho to the sulfonyl group.[7][8] The three protons of the methyl group are equivalent and, being attached to the sulfonyl group, will appear as a sharp singlet, also at a downfield position compared to a typical methyl group.

Predicted Spectral Data:

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-6 (ortho to -SO₂CH₃)~ 8.1d2H
H-3, H-5 (ortho to -NO₂)~ 8.4d2H
-SO₂CH~ 3.2s3H
Note: Predicted values are based on established substituent effects and data from similar compounds.[7][9] Actual values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy

Interpretation and Causality: The proton-decoupled ¹³C NMR spectrum is expected to show four signals in the aromatic region and one in the aliphatic region. Due to symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5. The two quaternary carbons (C-1 and C-4), to which the substituents are attached, will also give distinct signals, often of lower intensity. The chemical shifts are governed by the same electron-withdrawing effects seen in the ¹H NMR spectrum, pushing all aromatic carbons downfield. The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded.[7]

Predicted Spectral Data:

Carbon DesignationPredicted Chemical Shift (δ, ppm)
C -1 (-SO₂CH₃)~ 145
C -2, C -6~ 129
C -3, C -5~ 125
C -4 (-NO₂)~ 151
-SO₂C H₃~ 45
Note: Predicted values based on NMR prediction tools and literature data for substituted benzenes.[7][10][11]

Infrared (IR) Spectroscopy

Interpretation and Causality: The IR spectrum provides definitive evidence for the presence of the key functional groups. The most prominent features will be the intense absorption bands from the nitro and sulfonyl groups. Aromatic nitro compounds characteristically display two strong stretching vibrations: an asymmetric stretch and a symmetric stretch.[12] Similarly, the sulfonyl group also exhibits strong asymmetric and symmetric stretching bands.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1600, ~1475Medium-WeakAromatic C=C Ring Stretch
~ 1530 - 1515StrongAsymmetric NO₂ Stretch
~ 1350 - 1340StrongSymmetric NO₂ Stretch
~ 1320 - 1300StrongAsymmetric SO₂ Stretch
~ 1160 - 1140StrongSymmetric SO₂ Stretch
~ 860StrongC-H Out-of-Plane Bend (1,4-disubstitution)
Note: These are typical frequency ranges for the assigned functional groups.[13]

Mass Spectrometry (MS)

Interpretation and Causality: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak (M⁺˙) for this compound is expected at m/z 201, corresponding to its molecular weight.[4] The fragmentation is dictated by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[14]

Major Observed Fragments (GC-MS):

m/zProposed FragmentIdentity
201[C₇H₇NO₄S]⁺˙Molecular Ion (M⁺˙)
186[C₇H₇NO₃S]⁺˙[M - O]⁺˙
139[C₇H₇O₂S]⁺[M - NO₂]⁺
122[C₆H₄O₂S]⁺˙[M - NO₂ - CH₃ - H]⁺˙ or [M - SO₂CH₃]⁺
Data sourced from PubChem, corresponding to NIST GC-MS data.[4]

graph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"];
edge [color="#4285F4"];

M [label="[C₇H₇NO₄S]⁺˙\nm/z = 201", fillcolor="#F1F3F4", style=filled]; F1 [label="[C₇H₇O₂S]⁺\nm/z = 139", fillcolor="#F1F3F4", style=filled]; F2 [label="[C₆H₄NO₂]⁺\nm/z = 122", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- NO₂"]; M -> F2 [label="- SO₂CH₃"]; }

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized yet robust protocols for obtaining the spectroscopic data described. Instrument parameters should be optimized for the specific machine in use.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 5 seconds to ensure full relaxation of aromatic protons.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software.

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and performing a background scan.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • The data is typically presented in terms of percent transmittance.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, splitless or split mode.

    • Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the spectrum against a reference library (e.g., NIST).

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). This compound.
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  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2020). Table of Characteristic IR Absorptions.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Chemistry Stack Exchange.
  • Govindaraju, V., Ramalingam, K., & Kalpana, R. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products....

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An In-depth Technical Guide to the Solubility and Stability of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(methylsulfonyl)-4-nitrobenzene, a compound of interest in pharmaceutical and chemical research. This document delves into the physicochemical properties, solubility characteristics in various solvents, and stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for solubility determination and a stability-indicating HPLC method are presented. Furthermore, potential degradation pathways are proposed based on the established chemistry of nitroaromatic compounds and sulfones. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related molecules.

Introduction: Understanding this compound

This compound, also known as methyl p-nitrophenyl sulfone, is a nitroaromatic compound containing a sulfonyl functional group. Its chemical structure, characterized by an electron-withdrawing nitro group and a sulfonyl group attached to a benzene ring, imparts specific physicochemical properties that are critical to its behavior in various chemical and biological systems.

Chemical Structure:

  • IUPAC Name: 1-methylsulfonyl-4-nitrobenzene[1]

  • CAS Number: 2976-30-9[2][3]

  • Molecular Formula: C₇H₇NO₄S[1][3]

  • Molecular Weight: 201.20 g/mol [1][3]

The presence of both the nitro and sulfonyl groups significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, which in turn dictate its solubility and stability profiles. A thorough understanding of these characteristics is paramount for its application in areas such as organic synthesis and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to predicting its behavior in different environments and for the development of analytical methods.

PropertyValueReference
Molecular Formula C₇H₇NO₄S[1][3]
Molecular Weight 201.20 g/mol [1][3]
Appearance White to off-white crystalline solidInferred from typical properties of similar compounds
Melting Point Not available
Boiling Point Not available
LogP (predicted) 1.3[1]

Solubility Profile

Predicted Solubility

Based on the structure of this compound, its solubility is expected to be as follows:

SolventPredicted SolubilityRationale
Water LowThe hydrophobic benzene ring counteracts the polarity of the sulfonyl and nitro groups.
Methanol SolublePolar protic solvent capable of hydrogen bonding.
Ethanol SolubleSimilar to methanol, a polar protic solvent.
Acetone SolublePolar aprotic solvent with a significant dipole moment.[6]
Acetonitrile SolublePolar aprotic solvent commonly used in chromatography.[6]
Dichloromethane (DCM) SolubleA versatile organic solvent with moderate polarity.[4][5]
Ethyl Acetate SolubleA moderately polar solvent.[4][5]
Hexane InsolubleNonpolar solvent, unlikely to dissolve the polar compound.[6]
Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that a solid excess of the compound remains undissolved.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatically controlled shaker set at 25 °C.

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, a filter tip can be used.

    • For highly concentrated solutions, perform a serial dilution with the respective solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the prepared samples using a validated HPLC-UV method (a suggested method is detailed in Section 4.2).

    • Determine the concentration of this compound in each sample against a calibration curve prepared with known concentrations of the compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each solvent.

Stability Profile and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10]

Proposed Forced Degradation Studies

The following forced degradation studies are proposed to assess the stability of this compound under various stress conditions.

Rationale: To evaluate the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions. While sulfones are generally stable to hydrolysis, the presence of the nitro group on the aromatic ring can influence the reactivity of the molecule.[11]

Protocol:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 80 °C for a specified period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 80 °C for a specified period (e.g., 24 hours).

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 80 °C for a specified period (e.g., 24 hours).

Rationale: To assess the stability of the compound in the presence of an oxidizing agent. The sulfur atom in the sulfonyl group is already in its highest oxidation state, but other parts of the molecule, such as the aromatic ring, could be susceptible to oxidation.[12][13][14]

Protocol:

  • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).

Rationale: To determine the compound's sensitivity to light. Nitroaromatic compounds are known to be susceptible to photodegradation.[15][16][17][18][19]

Protocol:

  • Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

Rationale: To evaluate the stability of the compound at elevated temperatures. This provides insights into its thermal decomposition profile.[20][21][22]

Protocol:

  • Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified period.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Proposed HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8][23]

Potential Degradation Pathways

Based on the known chemistry of nitroaromatic compounds and sulfones, the following degradation pathways can be anticipated.

G

Caption: Potential degradation pathways of this compound.

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the sulfone group or modification of the nitro group could occur, potentially leading to the formation of 4-nitrophenol.

  • Oxidation: The aromatic ring is susceptible to hydroxylation in the presence of strong oxidizing agents like hydrogen peroxide, particularly when catalyzed.[16][18]

  • Photolysis: Exposure to UV or visible light could induce photoreduction of the nitro group to a nitroso or amino group, or potentially lead to ring cleavage.[15][19]

  • Thermal Degradation: At high temperatures, decomposition of the molecule is expected, which could involve the loss of the nitro and sulfonyl groups and fragmentation of the aromatic ring.[20][21]

Experimental Workflow and Data Management

A systematic workflow is essential for the comprehensive evaluation of the solubility and stability of this compound.

G

Caption: Workflow for solubility and stability assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some properties have been inferred from related structures, the provided experimental protocols offer a clear path for generating robust, empirical data. A thorough investigation following the outlined procedures will enable researchers to confidently handle and utilize this compound in their work, ensuring the integrity and reproducibility of their results. The proposed degradation pathways serve as a starting point for more detailed mechanistic studies.

References

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Methylsulfonyl)-4-nitrobenzene is a quintessential example of a highly activated aromatic system, pivotal for research in medicinal chemistry and materials science. Its unique electronic landscape is dictated by the synergistic electron-withdrawing effects of the para-substituted methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups. This guide provides a comprehensive analysis of the molecule's electronic structure, delineating its electrophilic and nucleophilic centers. We will explore the underlying principles of inductive and resonance effects that govern its reactivity, with a primary focus on its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing a validated experimental protocol to demonstrate its reactivity.

Introduction and Molecular Overview

This compound (C₇H₇NO₄S) is an aromatic compound featuring a benzene ring simultaneously substituted with two of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1] The strategic para-disposition of the methylsulfonyl and nitro moieties creates a profoundly electron-deficient aromatic ring, rendering it an exceptional substrate for specific classes of chemical reactions. Understanding the distribution of electron density within this molecule is paramount to predicting its reactivity and harnessing it for targeted chemical synthesis.

PropertyValueSource
IUPAC Name 1-methylsulfonyl-4-nitrobenzene[2]
Molecular Formula C₇H₇NO₄S[3]
Molecular Weight 201.20 g/mol [2]
CAS Number 2976-30-9[3]
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)[O-][2]

This guide will dissect the electronic architecture of this compound to identify its reactive sites, substantiated by mechanistic principles and experimental evidence.

Analysis of Electronic Structure and Site Reactivity

The reactivity of a molecule is a direct consequence of its electronic landscape. In this compound, the two substituents collaboratively pull electron density from the benzene ring, but they do so through distinct and synergistic mechanisms.

The Dominance of Electron-Withdrawing Effects
  • Nitro Group (-NO₂): This group is a classic and potent EWG, exerting its influence through two primary modes:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached carbon atom through the sigma bond framework.[4]

    • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons.[5][6]

  • Methylsulfonyl Group (-SO₂CH₃): This group is also a powerful EWG, primarily due to:

    • Inductive Effect (-I): The two highly electronegative oxygen atoms double-bonded to the sulfur atom create a strong dipole, withdrawing electron density from the sulfur and, consequently, from the aromatic ring.[7]

    • Resonance Effect (-M): The sulfur atom can expand its valence shell to accommodate more than eight electrons, allowing it to participate in resonance and withdraw electron density from the ring's π-system. This delocalization further deactivates the ring.

The combination of these effects results in a highly electron-poor (electrophilic) aromatic system.

Identification of Electrophilic Sites

An electrophilic site is an electron-deficient region of a molecule susceptible to attack by a nucleophile.

  • Aromatic Ring Carbons: The primary electrophilic sites are the carbon atoms of the benzene ring. Due to the strong deactivating effects of both substituents, the entire ring has a low electron density. The positions ortho to the nitro group (C2, C6) and ortho to the methylsulfonyl group (C3, C5) are particularly electron-poor and thus highly susceptible to nucleophilic attack.

  • Sulfur Atom: The sulfur atom of the methylsulfonyl group is also an electrophilic center, as it is bonded to two highly electronegative oxygen atoms.

Identification of Nucleophilic Sites

A nucleophilic site is an electron-rich region capable of donating an electron pair to an electrophile.

  • Oxygen Atoms: The most prominent nucleophilic sites in this compound are the oxygen atoms of both the nitro and methylsulfonyl groups. These atoms possess lone pairs of electrons and carry a partial negative charge, making them capable of acting as Lewis bases or hydrogen bond acceptors.

Caption: Electrophilic and nucleophilic centers in this compound.

Chemical Reactivity: The Paradigm of Nucleophilic Aromatic Substitution (SₙAr)

The profound electron deficiency of the aromatic ring makes this compound and its derivatives exceptionally reactive towards strong nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway is distinct from the more common electrophilic aromatic substitution seen in electron-rich benzenes.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition Step: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8][9] This step temporarily breaks the aromaticity of the ring. The stability of this intermediate is the kinetic linchpin of the reaction.

  • Elimination Step: The leaving group (typically a halide or other good leaving group) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The presence of strong EWGs like -NO₂ and -SO₂CH₃ is critical because they stabilize the negative charge of the Meisenheimer complex through resonance.[10][11] This stabilization is most effective when the groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized directly onto the electronegative atoms of the EWG.[12][13]

SNAr_Mechanism Figure 2: SₙAr Mechanism Workflow start Activated Aryl Halide (e.g., 1-chloro-2-nitro-4-(methylsulfonyl)benzene) step1 Step 1: Nucleophilic Addition start->step1 nuc Nucleophile (Nu⁻) nuc->step1 intermediate Formation of Resonance-Stabilized Meisenheimer Complex step1->intermediate Rate-determining step step2 Step 2: Elimination of Leaving Group (X⁻) intermediate->step2 Restoration of Aromaticity product Substituted Aromatic Product step2->product lg Leaving Group (Cl⁻) step2->lg

Caption: Generalized workflow for the Addition-Elimination SₙAr mechanism.

Experimental Protocol: SₙAr on an Activated Aryl System

To provide a practical context for the principles discussed, this section details a self-validating protocol for conducting an SₙAr reaction. While this compound itself lacks a leaving group, its derivatives are prime substrates. We will use 1-chloro-4-(methylsulfonyl)-2-nitrobenzene as a representative substrate, which is structurally analogous and highly activated for this transformation.

Objective: To synthesize 1-(methylsulfonyl)-4-nitro-2-(piperidin-1-yl)benzene via nucleophilic aromatic substitution, demonstrating the high electrophilicity of the activated aromatic ring.

Materials & Reagents:

Reagent/MaterialFormula/CASM.W.Quantity
1-Chloro-4-(methylsulfonyl)-2-nitrobenzeneC₇H₆ClNO₄S / 4100-24-3235.64236 mg (1.0 mmol)
PiperidineC₅H₁₁N / 110-89-485.15109 mg (1.2 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃ / 584-08-7138.21276 mg (2.0 mmol)
Dimethyl Sulfoxide (DMSO)C₂H₆OS / 67-68-578.135 mL
Ethyl AcetateC₄H₈O₂ / 141-78-688.11For extraction
Brine (Saturated NaCl)NaCl / 7647-14-5-For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄ / 7487-88-9120.37For drying

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (236 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add 5 mL of DMSO to the flask, followed by the dropwise addition of piperidine (109 mg, 1.2 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80°C in an oil bath and stir for 4 hours.

    • Causality Insight: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to neutralize any generated HCl, driving the reaction to completion. DMSO is an excellent polar aprotic solvent for SₙAr reactions, effectively solvating the ions involved.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the pure product.

Self-Validation: The success of this protocol validates the core principle: the strong electron-withdrawing nature of the nitro and methylsulfonyl groups activates the C-Cl bond at the ortho position for nucleophilic displacement.

Conclusion

The molecular architecture of this compound establishes it as a molecule with a highly polarized and reactive electronic landscape. The synergistic and powerful electron-withdrawing capabilities of the para-oriented nitro and methylsulfonyl groups render the aromatic ring carbons as prime electrophilic sites . Conversely, the oxygen atoms of these substituents act as nucleophilic centers .

This electronic arrangement makes the molecule and its derivatives exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) , a cornerstone reaction in modern organic synthesis. For professionals in drug development and materials science, a deep, mechanistic understanding of this reactivity is not merely academic; it is fundamental to the rational design of novel molecules and the optimization of synthetic pathways.

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An In-Depth Technical Guide to 1-(Methylsulfonyl)-4-nitrobenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of commercially available building blocks, 1-(methylsulfonyl)-4-nitrobenzene stands out as a compound of significant interest, particularly for researchers, scientists, and professionals in drug development and materials science. Its unique electronic properties, arising from the presence of two powerful electron-withdrawing groups—the methylsulfonyl (CH₃SO₂) and nitro (NO₂) moieties—render the aromatic ring highly activated for a variety of chemical transformations. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its pivotal role as a precursor in the creation of high-value molecules, including a significant class of anti-inflammatory drugs. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document aims to serve as a comprehensive resource for harnessing the synthetic potential of this versatile intermediate.

Core Characteristics of this compound

This compound, also known as methyl 4-nitrophenyl sulfone, is a crystalline solid at room temperature. The presence of the strongly deactivating nitro and methylsulfonyl groups significantly influences the electron density of the benzene ring, making it a potent electrophile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various reaction conditions.

PropertyValueSource
Molecular Formula C₇H₇NO₄S[1]
Molecular Weight 201.20 g/mol [1]
Melting Point 136-138 °C[Various Suppliers]
Boiling Point 402.2 °C (Predicted)[Various Suppliers]
Appearance Solid[2]
CAS Number 2976-30-9[1]
Structural and Spectroscopic Data

The molecular structure of this compound has been confirmed by X-ray crystallography. The nitro group is twisted out of the plane of the benzene ring by approximately 10.2 degrees.[3] This slight deviation from planarity has implications for its reactivity and intermolecular interactions. Inversion-related molecules in the crystal lattice are linked by non-classical C—H⋯O hydrogen bonds, forming dimers.[3]

Spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are crucial for the identification and characterization of this compound. Representative data can be found in public databases such as PubChem.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with one notable method involving an unexpected decarboxylation reaction. Understanding the mechanism behind its formation is key to optimizing its production and purity.

Synthesis via Oxidation and Decarboxylation

A documented synthesis of this compound involves a two-step process starting from 4-nitrothiophenol.[3] This method highlights an interesting and somewhat serendipitous chemical transformation.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-Nitrophenylthioacetic Acid cluster_1 Step 2: Oxidative Decarboxylation A 4-Nitrothiophenol D 4-Nitrophenylthioacetic Acid A->D Nucleophilic Reaction B Chloroacetic Acid B->D C Basic Conditions C->D E 4-Nitrophenylthioacetic Acid H This compound E->H Oxidation & Decarboxylation F 30% Hydrogen Peroxide F->H G Acetic Anhydride G->H

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound [3]

  • Step 1: Preparation of 4-Nitrophenylthioacetic Acid

    • In a suitable reaction vessel, dissolve 4-nitrothiophenol (15.5 g, 0.1 mol) and chloroacetic acid (9.4 g, 0.1 mol) in an appropriate solvent under basic conditions.

    • Stir the reaction mixture until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography).

    • Upon completion, work up the reaction mixture to isolate the 4-nitrophenylthioacetic acid.

  • Step 2: Oxidation and Decarboxylation to this compound

    • To a solution of 4-nitrophenylthioacetic acid (21.3 g, 0.1 mol) in acetic anhydride (50 ml), add 30% aqueous hydrogen peroxide (30 ml).

    • Causality Insight: The use of excess hydrogen peroxide under these conditions leads to the oxidation of the sulfide to a sulfone, followed by an unexpected decarboxylation of the resulting (4-nitrophenylsulfonyl)acetic acid to yield the final product.

    • Control the reaction temperature as the oxidation is exothermic.

    • After the reaction is complete, the product, this compound, can be isolated and purified by recrystallization.

Purification and Characterization

Purification of the crude product is typically achieved by recrystallization from a suitable solvent, such as ethanol. The purity of the final compound should be assessed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

  • Elemental Analysis: To confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound stems from the reactivity of its nitro group. While the benzene ring is highly electron-deficient, making it susceptible to nucleophilic attack, the most common and synthetically valuable transformation is the reduction of the nitro group to an amine.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 4-(methylsulfonyl)aniline is a key transformation. This aniline derivative is a crucial pharmacophore in several clinically important drugs.

Workflow for the Reduction of this compound

G A This compound D 4-(Methylsulfonyl)aniline A->D Reduction B Reducing Agent (e.g., H₂, Pd/C) B->D C Solvent (e.g., Methanol) C->D

Caption: Reduction of the nitro group to form 4-(methylsulfonyl)aniline.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline [4]

  • Reaction Setup:

    • Dissolve this compound (500 mg, 2.48 mmol) in methanol (20 ml) in a flask suitable for hydrogenation.

    • Add 10% Palladium on carbon (Pd/C) (100 mg) to the solution. Self-Validating System: The catalyst loading is critical; an insufficient amount will lead to incomplete reaction, while an excessive amount is uneconomical and can complicate filtration.

  • Hydrogenation:

    • Subject the mixture to hydrogenation at atmospheric pressure. The reaction progress can be monitored by the uptake of hydrogen gas.

    • Continue the reaction until no further hydrogen uptake is observed, indicating the completion of the reduction.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality Insight: Celite is used as a filter aid to ensure the complete removal of the fine, pyrophoric palladium catalyst, preventing contamination of the product and potential hazards.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the residue from ethanol to yield pure 4-(methylsulfonyl)aniline (yield: 276 mg, 65%) as a solid.[4]

Applications in Drug Development: A Gateway to COX-2 Inhibitors

The 4-(methylsulfonyl)aniline moiety, readily synthesized from this compound, is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[5][6][7] These drugs are designed to reduce pain and inflammation with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[8]

The Cyclooxygenase (COX) Signaling Pathway

NSAIDs exert their therapeutic effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[9] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary mediator of pain and inflammatory responses.[2]

By selectively inhibiting COX-2 over COX-1, drugs containing the 4-(methylsulfonyl)aniline pharmacophore can effectively reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[8][10]

Simplified COX Signaling Pathway and Inhibition by NSAIDs

G cluster_cox COX Enzymes AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (Pain & Inflammation) COX2->PGs_inflam NSAID Traditional NSAIDs (e.g., Ibuprofen) NSAID->COX1 Inhibit NSAID->COX2 Inhibit COX2_Inhibitor Selective COX-2 Inhibitors (e.g., Nimesulide, Celecoxib) COX2_Inhibitor->COX2 Selectively Inhibit

Caption: Inhibition of the COX pathway by NSAIDs.

Synthesis of a Nimesulide Analog

Nimesulide is a selective COX-2 inhibitor that features a sulfonamide linkage.[11] While many reported syntheses of Nimesulide itself start from different precursors,[12][13] the 4-(methylsulfonyl)aniline core is central to many other potent COX-2 inhibitors. Below is a representative workflow for the synthesis of a Nimesulide analog starting from 4-(methylsulfonyl)aniline.

Workflow for the Synthesis of a COX-2 Inhibitor Analog

G A 4-(Methylsulfonyl)aniline D COX-2 Inhibitor Analog (Sulfonamide) A->D Sulfonamide Formation B Substituted Benzenesulfonyl Chloride B->D C Base (e.g., Pyridine) C->D

Caption: General synthesis of a sulfonamide-based COX-2 inhibitor.

Experimental Protocol: Synthesis of a N-(4-(methylsulfonyl)phenyl)benzenesulfonamide Analog

  • Reaction Setup:

    • Dissolve 4-(methylsulfonyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath to 0 °C.

  • Sulfonamide Formation:

    • To the cooled solution, add a substituted benzenesulfonyl chloride (1.1 equivalents) dropwise. Causality Insight: The slow addition of the sulfonyl chloride is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine often serves as both the solvent and the base to neutralize the HCl generated during the reaction.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide analog.

Applications in Materials Science

The derivative of this compound, 4-(methylsulfonyl)aniline, also serves as a valuable monomer in the synthesis of specialty polymers and as a precursor for azo dyes.

Azo Dyes

Azo dyes are a large class of colored organic compounds characterized by the presence of one or more azo (–N=N–) groups. They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. 4-(Methylsulfonyl)aniline can be diazotized to form a diazonium salt, which can then be coupled with various phenols or anilines to produce a range of colored dyes. The methylsulfonyl group can act as an auxochrome, modifying the color and fastness properties of the dye.[14][15]

Experimental Protocol: Synthesis of an Azo Dye from 4-(Methylsulfonyl)aniline

  • Diazotization:

    • Dissolve 4-(methylsulfonyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C. Self-Validating System: The temperature must be strictly controlled as diazonium salts are unstable at higher temperatures. The completion of diazotization can be confirmed by a positive test on starch-iodide paper, which indicates the presence of excess nitrous acid.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Isolation and Purification:

    • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.

    • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

    • The crude dye can be purified by recrystallization from a suitable solvent.

Polymer Science

Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with applications in sensors, antistatic coatings, and corrosion inhibition. 4-(Methylsulfonyl)aniline can be used as a monomer or co-monomer in such polymerizations. The presence of the methylsulfonyl group can enhance the solubility and processability of the resulting polymer and modify its electronic properties.[16]

Safety and Toxicology

While specific toxicological data for this compound are not extensively available, its structure suggests that it should be handled with care.[17] It is classified with several hazard statements, including being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation.[1]

The toxicology of the parent compound, nitrobenzene, is well-documented. It is known to be toxic and can be absorbed through the skin, by inhalation, or ingestion. The primary toxic effect of nitrobenzene is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[18] Given this, this compound and its derivatives should be handled using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion and Future Outlook

This compound is a synthetically valuable building block whose full potential is still being explored. Its primary utility lies in its efficient conversion to 4-(methylsulfonyl)aniline, a key pharmacophore in the development of selective COX-2 inhibitors. This guide has provided a comprehensive overview of its synthesis, key chemical transformations, and applications, grounded in detailed experimental protocols and mechanistic insights.

Future research is likely to expand the applications of this molecule and its derivatives. In medicinal chemistry, the 4-(methylsulfonyl)aniline scaffold will continue to be a platform for the design of new selective enzyme inhibitors beyond the COX family. In materials science, the incorporation of this moiety into novel polymers and dyes could lead to materials with tailored electronic, optical, and physical properties. As our understanding of structure-activity and structure-property relationships grows, the strategic use of functionalized building blocks like this compound will remain a critical enabler of innovation in chemical synthesis.

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Sources

An In-depth Technical Guide to the Biological Activity of 1-(Methylsulfonyl)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(methylsulfonyl)-4-nitrobenzene scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. The potent electron-withdrawing properties of both the methylsulfonyl and nitro groups create a unique electronic environment that facilitates diverse interactions with biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of derivatives based on this core structure, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design, mechanistic insights, and detailed, field-tested protocols. We will delve into the key signaling pathways modulated by these compounds, present quantitative data to illustrate structure-activity relationships, and offer step-by-step methodologies for the in-vitro and in-vivo evaluation of these promising molecules.

Part 1: Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as potent anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes that drive tumor growth and proliferation, induction of apoptosis, and cell cycle arrest. Furthermore, the nitroaromatic moiety makes these compounds particularly interesting as hypoxia-activated prodrugs, designed to selectively target the oxygen-deficient microenvironment of solid tumors.

Mechanism of Action: Multi-Targeted Kinase Inhibition and Apoptosis Induction

A primary anticancer strategy of these derivatives involves the inhibition of receptor tyrosine kinases (RTKs) that are frequently overexpressed or dysregulated in cancer. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). Additionally, inhibition of the inflammatory enzyme Cyclooxygenase-2 (COX-2), which is often upregulated in tumors, represents another important therapeutic avenue.

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[1][2] These pathways are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Inhibition of VEGFR-2 by this compound derivatives can block this process, thereby starving the tumor and inhibiting its growth and metastasis.

VEGFR2_Pathway cluster_receptor Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-(Methylsulfonyl)- 4-nitrobenzene Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

HER2, another member of the epidermal growth factor receptor family, plays a pivotal role in the proliferation and survival of cancer cells, particularly in certain types of breast cancer.[3][4] Dimerization of HER2 with other EGFR family members activates downstream pathways, including the PI3K/AKT and Ras/MAPK cascades, which promote cell growth and inhibit apoptosis.[4] Specific derivatives can block the ATP-binding site of the HER2 kinase domain, preventing its activation and subsequent signaling.

HER2_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Heterodimer Ligand->EGFR_HER2 Binds PI3K PI3K EGFR_HER2->PI3K RAS Ras EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Inhibitor 1-(Methylsulfonyl)- 4-nitrobenzene Derivative Inhibitor->EGFR_HER2 Inhibits

Caption: HER2 signaling pathway and point of inhibition.

Quantitative Data: In-Vitro Anticancer and Kinase Inhibitory Activity

The following tables summarize the in-vitro activity of representative 4-(methylsulfonyl)benzene derivatives, which serve as close structural analogs to the topic of this guide.

Table 1: In-Vitro Cytotoxicity of 4-(Methylsulfonyl)benzene Hydrazone Derivatives [5]

CompoundCell LineGI50 (µM)
20 Leukemia (RPMI-8226)0.16
Melanoma (MALME-3M)0.17
Ovarian (OVCAR-3)0.19
16 Leukemia (RPMI-8226)0.43
Melanoma (MALME-3M)0.45
Ovarian (OVCAR-3)0.46
9 Leukemia (RPMI-8226)1.10
Melanoma (MALME-3M)1.15
Ovarian (OVCAR-3)1.20

Table 2: Kinase Inhibitory Activity of 4-(Methylsulfonyl)benzene Hydrazone Derivatives [5]

CompoundTarget KinaseIC50 (µM)
16 EGFR0.20
HER20.13
20 EGFR0.19
HER20.07
9 COX-22.97
20 COX-26.94
Experimental Protocols: Evaluating Anticancer Activity

The following protocols are foundational for assessing the anticancer potential of novel this compound derivatives.

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[6][7]

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase buffer, the recombinant kinase (VEGFR-2 or HER2), and a specific substrate.[8][9]

    • Reaction Initiation: In a microplate, add the master mix and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add a detection reagent. The signal (e.g., luminescence, fluorescence) is measured using a microplate reader. Common detection methods include ADP-Glo™, which measures ADP production.[8]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[10]

  • Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[10]

  • Procedure:

    • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for a specified duration.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

    • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 1 hour at -20°C.

    • Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Gate the cell population to exclude debris and aggregates. Analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[3][4]

  • Procedure:

    • Cell Treatment: Treat cells with the test compound to induce apoptosis.

    • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[4]

    • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

    • Flow Cytometry: Analyze the cells immediately by flow cytometry.

    • Data Analysis: Create a quadrant plot to differentiate cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caption: Workflow for evaluating anticancer activity.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The anti-inflammatory potential of this compound derivatives is primarily linked to their ability to inhibit the COX-2 enzyme.

Mechanism of Action: Inhibition of the COX-2 Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (PGs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins like PGE2.[11][12] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible) Stimuli->COX2 Induces Expression AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Catalyzed by COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 via PGES PGE Synthase PGES->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Mediates Inhibitor 1-(Methylsulfonyl)- 4-nitrobenzene Derivative Inhibitor->COX2 Inhibits

Sources

An In-depth Technical Guide on the Mechanism of Action of 1-(Methylsulfonyl)-4-nitrobenzene in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(methylsulfonyl)-4-nitrobenzene in biological systems. Synthesizing from the well-established bio-reactivity of nitroaromatic compounds and the physicochemical contributions of the methylsulfonyl moiety, we delineate a scientifically grounded hypothesis for its metabolic activation, cellular targets, and downstream toxicological sequelae. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nitroaromatic compounds and related xenobiotics. We will explore the probable metabolic pathways, the generation of reactive intermediates, and the subsequent induction of oxidative stress and macromolecular damage. Furthermore, this guide details robust experimental protocols to empirically validate the proposed mechanisms of action, providing a roadmap for future research in this area.

Introduction: The Chemical Dichotomy of this compound

This compound is an organic compound featuring a nitro group and a methylsulfonyl group attached to a benzene ring. While specific biological activity for this particular compound is not extensively documented in publicly available literature, its chemical structure allows for a robust, hypothesis-driven exploration of its likely mechanism of action. The biological activity of this molecule is predicted to be dominated by the well-characterized reactivity of the nitroaromatic functional group, with the methylsulfonyl group primarily serving to modulate its physicochemical properties such as solubility, electron density of the aromatic ring, and interaction with metabolic enzymes.

The nitroaromatic scaffold is a known "structural alert" in toxicology, often associated with genotoxicity and cytotoxicity.[1] The primary driver of this toxicity is the enzymatic reduction of the nitro group, a process that generates highly reactive intermediates.[2][3] Conversely, the methylsulfonyl group is a common substituent in medicinal chemistry, often incorporated to enhance metabolic stability, solubility, and receptor binding affinity.[4][5] This guide will dissect this chemical dichotomy to present a cohesive model of the biological fate and effects of this compound.

Physicochemical Properties and Their Biological Implications

A foundational understanding of a compound's physical and chemical characteristics is paramount to predicting its biological behavior.

PropertyValue/DescriptionImplication in Biological Systems
Molecular Formula C₇H₇NO₄SProvides the elemental composition.
Molecular Weight 201.2 g/mol Influences diffusion and transport across biological membranes.
Structure A benzene ring substituted with a nitro group and a methylsulfonyl group.The electron-withdrawing nature of both substituents activates the aromatic ring to certain metabolic reactions and influences the reduction potential of the nitro group.
Water Solubility Predicted to be low to moderate.Affects absorption, distribution, and excretion. The methylsulfonyl group may enhance aqueous solubility compared to nitrobenzene alone.
LogP Predicted to be in the range of 1-2.Indicates a moderate lipophilicity, suggesting the potential for membrane permeability and distribution into lipid-rich tissues.

Proposed Mechanism of Action: A Multi-stage Process

The biological activity of this compound is hypothesized to be a multi-stage process initiated by metabolic activation of the nitro group.

Stage 1: Metabolic Bioactivation via Nitroreduction

The cornerstone of the biological activity of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a series of reactive intermediates.[2][3] This process is primarily catalyzed by a class of enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic organisms.[3][6]

  • One-Electron Reduction: In aerobic environments, single-electron reduction of the nitro group by enzymes such as NADPH-cytochrome P450 reductase can lead to the formation of a nitro anion radical. This radical can then react with molecular oxygen in a futile cycle to regenerate the parent nitro compound and produce a superoxide radical (O₂⁻), a key reactive oxygen species (ROS).[2][7] This futile cycling can lead to a significant increase in intracellular oxidative stress.

  • Two-Electron Reduction: In anaerobic or hypoxic conditions, or by the action of certain oxygen-insensitive nitroreductases, a two-electron reduction pathway is favored.[2] This leads to the formation of a nitroso (-N=O) intermediate, which is then further reduced to a hydroxylamino (-NHOH) derivative.[3]

The electron-withdrawing methylsulfonyl group is expected to increase the reduction potential of the nitro group, potentially making this compound a more favorable substrate for nitroreductases compared to nitrobenzene.

Nitroreduction_Pathway This compound This compound Nitro_Anion_Radical Nitro_Anion_Radical This compound->Nitro_Anion_Radical 1e⁻ Reduction (e.g., P450 Reductase) Nitroso_Intermediate Nitroso_Intermediate This compound->Nitroso_Intermediate 2e⁻ Reduction (Nitroreductase) Nitro_Anion_Radical->this compound O₂ (Futile Cycling) ROS_Generation ROS_Generation Nitro_Anion_Radical->ROS_Generation O₂⁻ Hydroxylamino_Intermediate Hydroxylamino_Intermediate Nitroso_Intermediate->Hydroxylamino_Intermediate 2e⁻ Reduction Nitrenium_Ion Nitrenium_Ion Hydroxylamino_Intermediate->Nitrenium_Ion Protonation & Dehydration Amino_Metabolite Amino_Metabolite Hydroxylamino_Intermediate->Amino_Metabolite Further Reduction Macromolecular_Adducts Macromolecular_Adducts Nitrenium_Ion->Macromolecular_Adducts Covalent Binding to DNA, Proteins

Figure 1. Proposed metabolic activation pathway of this compound.
Stage 2: Induction of Oxidative Stress

As depicted in the futile cycling pathway, the one-electron reduction of this compound can lead to the continuous production of superoxide radicals. This overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.[8] This can result in:

  • Lipid Peroxidation: Damage to cellular membranes, leading to loss of integrity and function.

  • Protein Oxidation: Modification of amino acid residues, leading to enzyme inactivation and protein aggregation.

  • Oxidative DNA Damage: Formation of lesions such as 8-oxoguanine, which can lead to mutations if not repaired.

Stage 3: Covalent Adduction to Cellular Macromolecules

The hydroxylamino intermediate generated from the two-electron reduction pathway is a key toxic metabolite.[3] Under acidic conditions, or through further enzymatic activity, it can be converted to a highly electrophilic nitrenium ion.[9] This nitrenium ion can then form covalent adducts with nucleophilic sites on cellular macromolecules, including DNA and proteins.[10][11]

  • DNA Adducts: Covalent binding to DNA bases can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis.[1]

  • Protein Adducts: Adduction to proteins can impair their function, leading to enzyme inhibition, disruption of cellular signaling pathways, and eliciting an immune response.[10][12]

The Role of the Methylsulfonyl Group

While the nitro group is the primary driver of toxicity, the methylsulfonyl group is not merely a passive substituent. It influences the molecule's properties in several ways:

  • Electronic Effects: As a strong electron-withdrawing group, it increases the electrophilicity of the aromatic ring and facilitates the reduction of the nitro group.

  • Physicochemical Properties: It can increase the polarity and aqueous solubility of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Steric Hindrance: The bulkiness of the methylsulfonyl group might influence the orientation of the molecule within the active sites of metabolic enzymes, potentially favoring certain metabolic pathways over others.

Experimental Protocols for Mechanistic Validation

To empirically test the proposed mechanism of action, a series of well-defined experimental protocols are necessary.

Protocol 1: Assessment of Nitroreductase-Mediated Bioactivation

Objective: To determine if this compound is a substrate for nitroreductase enzymes.

Methodology:

  • Enzyme Source: Utilize purified bacterial nitroreductase (e.g., from E. coli) or liver microsomes (as a source of mammalian reductases).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, NADPH as a cofactor, and this compound in a suitable buffer.

  • Assay Principle: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm. A decrease in absorbance in the presence of the test compound indicates that it is being reduced.

  • Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme kinetics (Kₘ and Vₘₐₓ).

Causality behind Experimental Choices: The consumption of NADPH is directly linked to the reductive metabolism of the substrate by nitroreductases.[13] This assay provides direct evidence of the initial bioactivation step.

Nitroreductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Nitroreductase (bacterial or microsomal) Incubation Incubate at 37°C Enzyme->Incubation Substrate This compound Substrate->Incubation Cofactor NADPH Cofactor->Incubation Spectrophotometer Measure Absorbance at 340 nm (over time) Incubation->Spectrophotometer Calculation Calculate Rate of NADPH Oxidation Spectrophotometer->Calculation Kinetics Determine Km and Vmax Calculation->Kinetics

Figure 2. Workflow for the nitroreductase activity assay.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) Production

Objective: To measure the generation of ROS in cells exposed to this compound.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., HepG2 human liver cancer cells) and culture them to a suitable confluency.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[14][15] H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Compound Exposure: Treat the probe-loaded cells with varying concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Causality behind Experimental Choices: H₂DCFDA is a widely used and reliable probe for detecting general oxidative stress.[14] An increase in fluorescence directly correlates with the intracellular generation of ROS, supporting the futile cycling hypothesis.

Protocol 3: Assessment of Glutathione (GSH) Depletion

Objective: To determine if exposure to this compound leads to depletion of the key intracellular antioxidant, glutathione.

Methodology:

  • Cell Treatment: Expose cultured cells to the test compound for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • GSH Assay: Measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available kit, often based on the enzymatic recycling method with Ellman's reagent (DTNB).[16]

  • Data Analysis: Calculate the GSH/GSSG ratio. A decrease in this ratio is a hallmark of oxidative stress.

Causality behind Experimental Choices: GSH is a primary scavenger of ROS and electrophilic metabolites.[17] Its depletion is a direct consequence of increased oxidative stress and the formation of reactive intermediates, thus providing strong evidence for the proposed mechanism.

Protocol 4: Detection of Protein Adducts

Objective: To identify the formation of covalent adducts between metabolites of this compound and cellular proteins.

Methodology:

  • In Vitro Adduction: Incubate the test compound with a model protein (e.g., human serum albumin) in the presence of a metabolic activation system (e.g., liver microsomes and NADPH).

  • Proteolysis: Digest the protein into smaller peptides using an enzyme such as trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

  • Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the reduced metabolite of this compound.

Causality behind Experimental Choices: LC-MS/MS is a powerful technique for identifying and characterizing post-translational modifications of proteins, including covalent adduction by xenobiotics.[12] The detection of specific adducts provides direct evidence for the formation of electrophilic intermediates.

Conclusion: A Framework for Understanding and Further Investigation

The proposed mechanism of action for this compound, centered on nitroreductase-mediated bioactivation, provides a robust framework for understanding its potential biological effects. The generation of reactive oxygen species through futile cycling and the formation of electrophilic intermediates capable of adducting to cellular macromolecules are the likely drivers of its toxicity. The methylsulfonyl group, while not the primary toxicophore, plays a crucial role in modulating the compound's physicochemical properties and its susceptibility to metabolic activation.

The experimental protocols detailed in this guide offer a clear path for the empirical validation of this proposed mechanism. A thorough investigation using these methods will not only elucidate the specific biological activities of this compound but also contribute to a broader understanding of the structure-activity relationships of nitroaromatic compounds. This knowledge is essential for risk assessment and for the rational design of safer chemicals and novel therapeutics.

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  • Anderson, M. E. (2011). Methods for the Determination of Plasma or Tissue Glutathione Levels.
  • G-Biosciences. (n.d.).
  • Fei, D., et al. (2017). Application of Sulfonyl in Drug Design.
  • Wikipedia. (n.d.). Benznidazole. [Link]
  • Ferreira, I. M. M., et al. (2018). Proposed reduction pathway for the nitro group in the cell which allows for its retention.
  • Zhang, Y., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao, 54(1), 1-13. [Link]
  • Li, Y., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3733-3757. [Link]

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Methodological & Application

The Synthetic Versatility of 1-(Methylsulfonyl)-4-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Among the vast arsenal of reagents available to the synthetic chemist, 1-(methylsulfonyl)-4-nitrobenzene has emerged as a highly valuable and versatile building block. Its utility is primarily anchored in the synergistic electron-withdrawing properties of the nitro and methylsulfonyl groups, which profoundly activate the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation allows for the facile introduction of a wide array of nucleophiles, paving the way for the construction of complex molecular architectures.[1]

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and robust protocols for the effective utilization of this compound in organic synthesis. Beyond a mere recitation of procedures, this document elucidates the underlying chemical principles, providing a solid foundation for experimental design and troubleshooting.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 2976-30-9[1]
Molecular Formula C₇H₇NO₄S[2][3]
Molecular Weight 201.20 g/mol [2][3]
Appearance Typically a solid-
Melting Point Not consistently reported-
Solubility Soluble in many organic solvents[1]

Safety and Handling: this compound is a chemical that requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound lies in its role as an exemplary substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the para-nitro group and the meta-directing methylsulfonyl group significantly depletes the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.

The reaction proceeds through a well-established two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key factor in the facility of the reaction.

SNAr_Mechanism Substrate This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer_Complex + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer_Complex->Product - Leaving Group Leaving_Group NO₂⁻ (as leaving group, though typically the nitro group remains and another leaving group would be present in a classical SNAr displacement. In this case, the nitro group activates the ring for substitution of H or other groups, or is itself replaced under specific conditions.) Reduction_Workflow Start This compound in Methanol Hydrogenation Hydrogenation (H₂, 10% Pd-C, atm pressure) Start->Hydrogenation Filtration Filtration over Celite Hydrogenation->Filtration Concentration Concentration in vacuo Filtration->Concentration Recrystallization Recrystallization from Ethanol Concentration->Recrystallization Product 4-(Methylsulfonyl)aniline (Solid) Recrystallization->Product

Sources

Application Notes and Protocols for 1-(Methylsulfonyl)-4-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-4-nitrobenzene as a highly effective reagent in nucleophilic aromatic substitution (SNAr) reactions. The dual activation by both the nitro and methylsulfonyl groups renders the aromatic ring exceptionally electrophilic, facilitating the synthesis of a diverse array of substituted aromatic compounds. These products, particularly diaryl ethers, thioethers, and N-aryl amines, are pivotal structural motifs in numerous pharmacologically active molecules. This document delves into the mechanistic underpinnings of SNAr reactions involving this substrate, offers detailed, field-tested experimental protocols for various nucleophiles, and explores the significant applications of the resulting products in medicinal chemistry and drug development.

Introduction: The Power of Activated Aromatics in Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group. The efficiency and scope of SNAr are profoundly influenced by the nature and position of electron-withdrawing groups (EWGs) on the aromatic substrate.

This compound stands out as a superior substrate for SNAr reactions. The synergistic electron-withdrawing effects of the para-nitro group and the methylsulfonyl group dramatically activate the benzene ring towards nucleophilic attack. This heightened reactivity allows for SNAr reactions to proceed under mild conditions with a broad range of nucleophiles, making it an invaluable tool for synthetic chemists, particularly in the pharmaceutical industry where the rapid generation of diverse compound libraries is paramount. The resulting substituted phenyl methyl sulfones are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[2][3]

Mechanistic Insights: A Stepwise Pathway to Substitution

The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, the nitro group is typically displaced, although the methylsulfonyl group can also act as a leaving group under certain conditions). This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing properties of both the nitro and methylsulfonyl groups are crucial for stabilizing the negative charge of this intermediate.

  • Formation of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group and the sulfonyl group. This delocalization significantly lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group. In the case of this compound, the nitro group is an excellent leaving group.

reagents [label=<

+ Nu-

];

meisenheimer [label=<

Meisenheimer Complex

];

product [label=<

+ NO2-

];

reagents -> meisenheimer [label="Nucleophilic\nAttack (RDS)"]; meisenheimer -> product [label="Elimination of\nLeaving Group"]; }

Caption: The addition-elimination mechanism of SNAr with this compound.

Experimental Protocols

The following protocols are provided as a guide for performing SNAr reactions with this compound and various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Considerations
  • Reagents and Solvents: this compound can be synthesized or purchased from commercial suppliers.[4] Solvents should be anhydrous, and reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Standard aqueous workup procedures are generally sufficient to isolate the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 1: Synthesis of N-Aryl-4-(methylsulfonyl)anilines

This protocol describes the reaction of this compound with a primary or secondary amine.

Protocol_1_Workflow start Start dissolve Dissolve this compound and amine in polar aprotic solvent (e.g., DMF, DMSO). start->dissolve add_base Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N). dissolve->add_base heat Heat the reaction mixture (e.g., 80-120 °C). add_base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, quench with water, and extract with an organic solvent (e.g., EtOAc). monitor->workup purify Dry, concentrate, and purify the crude product by column chromatography or recrystallization. workup->purify end Obtain pure N-Aryl-4-(methylsulfonyl)aniline purify->end

Caption: Experimental workflow for the synthesis of N-Aryl-4-(methylsulfonyl)anilines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., aniline, piperidine) (1.1 - 1.5 eq)[5]

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at 80-120 °C, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of Diaryl Thioethers

This protocol outlines the synthesis of thioether derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Synthesis of Diaryl Ethers

This protocol describes the synthesis of ether derivatives.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenol (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF and heat the mixture to 100-140 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Yields are representative and may vary depending on the specific substrate and reaction conditions.

NucleophileBaseSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
AnilineK₂CO₃DMF100124-(Methylsulfonyl)-N-phenylaniline85-95
PiperidineEt₃NDMSO8081-(4-(Methylsulfonyl)phenyl)piperidine>90
ThiophenolNaHTHFrt6Methyl(4-(phenylthio)phenyl)sulfone80-90
PhenolK₂CO₃DMF12016Methyl(4-phenoxyphenyl)sulfone75-85

Applications in Drug Discovery and Development

The products derived from SNAr reactions with this compound are of significant interest to the pharmaceutical industry. The resulting diaryl ethers, thioethers, and N-aryl amines are common pharmacophores in a wide range of therapeutic agents.

  • Kinase Inhibitors: The N-aryl-4-(methylsulfonyl)aniline scaffold is a key structural element in many kinase inhibitors used in oncology. The sulfonyl group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[2] The modular nature of the SNAr synthesis allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Anti-inflammatory Agents: Diaryl sulfones have been investigated as potent anti-inflammatory agents, often exhibiting cyclooxygenase (COX) inhibitory activity.[3] The SNAr reaction provides a direct route to these valuable compounds.

  • Antimicrobial Agents: The diaryl ether linkage is present in a number of natural and synthetic compounds with antimicrobial properties. The ability to readily synthesize a variety of diaryl ethers using this compound facilitates the exploration of new antimicrobial drug candidates.

Conclusion

This compound is a highly activated and versatile reagent for nucleophilic aromatic substitution reactions. Its dual activation by both nitro and methylsulfonyl groups allows for efficient and often high-yielding synthesis of a wide range of substituted aromatic compounds under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in organic synthesis and medicinal chemistry to leverage this powerful tool for the construction of complex molecules with potential therapeutic applications. The continued exploration of SNAr reactions with this and similar substrates will undoubtedly lead to the discovery of new and improved pharmaceuticals.

References

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. PMC - PubMed Central.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • 1-Methylsulfonyl-4-nitrobenzene. PMC - NIH.
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC.
  • (PDF) Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. ResearchGate.
  • Synthesis, structure and antimicrobial activity of dialkyl [(hydroxy)(4-nitrophenyl)methyl]phosphonates. ResearchGate.
  • Cyclic sulfones as mTOR kinase inhibitors. ResearchGate.
  • Representative biologically active diarylmethyl sulfone derivatives. ResearchGate.
  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate.
  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Synthesis and biological properties of aryl methyl sulfones. PubMed.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.
  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. MDPI.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.
  • Sulfone-based human liver pyruvate kinase inhibitors - Design, synthesis and in vitro bioactivity. PubMed.
  • Synthesis method of intermediate N-phenyl-4-piperidone. Google Patents.
  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate.
  • acetamide. Organic Syntheses Procedure.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.

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Application Note: A Validated Protocol for the Laboratory Synthesis of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-(methylsulfonyl)-4-nitrobenzene, a key intermediate in various chemical and pharmaceutical research applications. The described method is based on the robust and well-established oxidation of a thioether precursor, 4-nitrothioanisole, using hydrogen peroxide in an acidic medium. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product characterization to ensure both a high yield and high purity of the target compound.

Introduction and Scientific Background

This compound, also known as methyl p-nitrophenyl sulfone, is an organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its molecular structure, featuring a sulfonyl group and a nitro group on a benzene ring, makes it a versatile building block for more complex molecules. The electron-withdrawing nature of both the sulfonyl and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in modern synthetic chemistry.

The synthesis protocol detailed herein focuses on the direct oxidation of the sulfur atom in 4-nitrothioanisole (methyl 4-nitrophenyl sulfide).[4][5] This transformation from a thioether to a sulfone is a fundamental reaction in organic sulfur chemistry.[6] The process occurs in a stepwise manner, with the initial oxidation forming an intermediate sulfoxide, which is subsequently oxidized to the final sulfone product.[7][8] Hydrogen peroxide is employed as a clean and effective oxidizing agent, with acetic acid serving as both a solvent and a catalyst to facilitate the reaction.[9][10]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₇H₇NO₄S [11][12][13][14]
Molecular Weight 201.20 g/mol [3][11][12][13]
Appearance Off-white to yellow crystalline solid General Knowledge
Melting Point 136-138 °C [3]

| CAS Number | 2976-30-9 |[3][14][15] |

Reaction Mechanism and Workflow

The core of this synthesis is the oxidation of the sulfide group. The reaction proceeds via a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Reaction_Mechanism Fig. 1: General Oxidation Mechanism Thioether 4-Nitrothioanisole (Sulfide) Sulfoxide 4-Nitrophenyl Methyl Sulfoxide (Intermediate) Thioether->Sulfoxide [O] (H₂O₂) Sulfone This compound (Final Product) Sulfoxide->Sulfone [O] (H₂O₂)

Fig. 1: General Oxidation Mechanism

The overall experimental procedure is designed for efficiency and safety, encompassing reaction setup, execution, product isolation, and final purification.

Experimental_Workflow Fig. 2: Experimental Synthesis Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 4-Nitrothioanisole in Glacial Acetic Acid B 2. Cool mixture in an ice bath A->B C 3. Add 30% H₂O₂ dropwise (Control Temperature) B->C D 4. Heat reaction mixture to reflux C->D E 5. Cool mixture to room temperature D->E F 6. Precipitate product in ice water E->F G 7. Isolate crude solid via vacuum filtration F->G H 8. Wash crude product with cold water G->H I 9. Recrystallize from ethanol/water H->I J 10. Dry final product under vacuum I->J K 11. Characterize (MP, NMR, IR) J->K

Fig. 2: Experimental Synthesis Workflow

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • 4-Nitrothioanisole (C₇H₇NO₂S, MW: 169.20 g/mol )[4][5]

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Ethanol (95%)

  • Deionized Water

  • Ice

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

  • Vacuum oven or desiccator

Critical Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety measures is mandatory.

  • General: Conduct the entire experiment within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves.[16][17]

  • Chemical Hazards:

    • Hydrogen Peroxide (30%): A strong oxidizer and corrosive. Avoid contact with skin and eyes. Can cause severe burns.[17] Never mix with combustible materials. Do not return unused reagent to the original container to prevent contamination and decomposition.[16]

    • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.[18][19] The vapor is irritating to the respiratory system.

    • This compound (Product): Causes skin and serious eye irritation.[2][13] Avoid inhalation of dust.

  • Procedural Hazards: The oxidation reaction is exothermic. The slow, controlled addition of hydrogen peroxide is critical to prevent a runaway reaction.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 8.46 g (0.05 mol) of 4-nitrothioanisole in 50 mL of glacial acetic acid. Place the flask on a magnetic stirrer and add a stir bar.

  • Addition of Oxidant: Equip the flask with a dropping funnel and a reflux condenser. Place the entire setup in an ice bath to cool the solution to approximately 10-15 °C.

  • Slowly add 15 mL (approx. 0.15 mol) of 30% aqueous hydrogen peroxide to the stirred solution via the dropping funnel over a period of 30-45 minutes. Causality: A slow, dropwise addition is crucial to dissipate the heat generated from the exothermic oxidation, preventing overheating and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath. Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Product Precipitation (Work-up): After 2 hours, turn off the heat and allow the flask to cool to room temperature.

  • In a separate 600 mL beaker, prepare a slurry of approximately 200 g of ice in 100 mL of deionized water.

  • Slowly and carefully pour the cooled reaction mixture into the ice-water slurry while stirring vigorously. A pale yellow solid should precipitate immediately. Causality: The organic product is insoluble in water, causing it to precipitate out of the aqueous acetic acid solution upon dilution.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove residual acetic acid and hydrogen peroxide.

  • Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Recrystallize the product from a minimal amount of hot 95% ethanol. Add hot water dropwise if the product does not readily dissolve in ethanol alone until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration. Dry the final product in a vacuum oven at 50-60 °C overnight to yield pure this compound.

Results and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Yield: Calculate the percentage yield based on the initial amount of 4-nitrothioanisole.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point in the range of 136-138 °C is indicative of high purity.[3]

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the presence of the methyl group protons (singlet, ~δ 3.2 ppm) and the aromatic protons (two doublets, ~δ 8.0-8.5 ppm) in a characteristic AA'BB' pattern.

    • Infrared (IR) Spectroscopy: Verify the presence of key functional groups. Expect strong absorption bands for the sulfone S=O stretches (~1350 and 1160 cm⁻¹) and the nitro N=O stretches (~1530 and 1350 cm⁻¹).

References

  • 1-Methylsulfonyl-4-nitrobenzene. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine.
  • Ma, D. S., et al. (2008). 1-Methylsulfonyl-4-nitrobenzene. International Union of Crystallography.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
  • Wells, R. L., et al. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry.
  • Yuan, Z., et al. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Center for Biotechnology Information, U.S. National Library of Medicine.
  • Yuan, Z., et al. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications.
  • This compound. (n.d.). PubChem, National Center for Biotechnology Information.
  • Safely Storing and Handling Peracetic Acid. (2024). Poly Processing.
  • SAFETY DATA SHEET - Peracetic Acid Solution. (n.d.). Lab Alley.
  • Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. (n.d.). USP Technologies.
  • Method of oxidizing thioether to sulfone. (2014). Google Patents.
  • Oxidation of thioanisole (4a) by CHP to methyl phenyl sulfoxide (5a).... (n.d.). ResearchGate.
  • Ali, S. A., et al. (2007). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane. Organic & Biomolecular Chemistry, RSC Publishing.
  • This compound. (n.d.). Pharmaffiliates.
  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
  • 4-Nitrophenyl methyl sulfide. (n.d.). PubChem, National Center for Biotechnology Information.

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The Versatile Role of 1-(Methylsulfonyl)-4-nitrobenzene in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of commercially available building blocks, 1-(methylsulfonyl)-4-nitrobenzene has emerged as a particularly valuable scaffold. Its unique electronic properties, conferred by the potent electron-withdrawing nitro and methylsulfonyl groups, render it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of selective cyclooxygenase-2 (COX-2) inhibitors and potent antitubercular agents targeting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their drug development endeavors.

The Chemical Reactivity and Strategic Importance of this compound

This compound is a crystalline solid characterized by a benzene ring substituted with a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group at the para position. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring, making it a key intermediate in multi-step organic syntheses.[1][2]

The primary transformations of this compound in a medicinal chemistry context are:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine functionality (-NH₂), yielding the crucial intermediate 4-(methylsulfonyl)aniline. This transformation is a gateway to a vast array of further chemical modifications, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for this specific molecule due to the absence of a good leaving group at the positions activated by the nitro and sulfonyl groups, the principles of SNAr are central to the reactivity of related nitrophenyl derivatives in medicinal chemistry. The electron-deficient nature of the ring system facilitates the displacement of a suitable leaving group (e.g., a halogen) by a nucleophile.

This guide will focus on the synthetic pathways originating from the reduction of this compound, as this is the most prevalent strategy for its incorporation into drug candidates.

Application in the Development of Selective COX-2 Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is primarily induced during inflammation.[4] Consequently, the development of selective COX-2 inhibitors has been a major focus of medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

The 4-(methylsulfonyl)phenyl moiety, derived from this compound, is a key pharmacophore found in several selective COX-2 inhibitors, including the well-known drug Celecoxib.[5][6] The methylsulfonyl group plays a critical role in binding to a specific sub-pocket within the COX-2 active site, contributing to the selectivity of these inhibitors.[7]

Synthetic Strategy and Workflow

The general synthetic strategy for accessing COX-2 inhibitors from this compound involves the initial reduction to 4-(methylsulfonyl)aniline, followed by the construction of the core heterocyclic scaffold (e.g., pyrazole, indole).

G A This compound B Reduction (e.g., Catalytic Hydrogenation, Sn/HCl) A->B Step 1 C 4-(Methylsulfonyl)aniline B->C D Condensation with 1,3-dicarbonyl compound C->D Step 2 E Heterocycle Formation (e.g., Pyrazole synthesis) D->E F Selective COX-2 Inhibitor (e.g., Celecoxib analogue) E->F

Caption: Synthetic workflow for COX-2 inhibitors.

Detailed Experimental Protocols

This protocol describes the catalytic hydrogenation of the nitro group, a clean and efficient method for the synthesis of the key aniline intermediate.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Celite®

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.97 mmol) in methanol (e.g., 40 mL).

  • Carefully add 10% Pd/C (e.g., 100 mg, 10 wt%) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or as specified by the apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield 4-(methylsulfonyl)aniline as a solid.[1]

Causality behind Experimental Choices:

  • Catalyst: 10% Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

  • Celite® Filtration: Celite® is used to prevent the fine palladium particles from passing through the filter paper, ensuring complete removal of the catalyst.

  • Recrystallization: This purification step is crucial to obtain the aniline intermediate in high purity, which is essential for the subsequent reaction steps.

This protocol outlines the Fischer indole synthesis, a classic method for constructing the indole ring system, a common core in many COX-2 inhibitors.

Materials:

  • 4-(Methylsulfonyl)aniline

  • A suitable ketone (e.g., 4'-chloroacetophenone for this example)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4-(methylsulfonyl)aniline (1.0 eq) and the ketone (e.g., 4'-chloroacetophenone, 1.1 eq).

  • Add polyphosphoric acid (PPA) as both the solvent and catalyst (a sufficient amount to ensure good stirring).

  • Heat the reaction mixture with stirring (e.g., to 100-120 °C) for the required time (monitor by TLC).

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Causality behind Experimental Choices:

  • Fischer Indole Synthesis: This is a robust and versatile method for the synthesis of indoles from arylhydrazines (which can be formed in situ from the aniline) and ketones or aldehydes.

  • Polyphosphoric Acid (PPA): PPA serves as both a Brønsted acid catalyst and a dehydrating agent, facilitating the key cyclization and aromatization steps of the Fischer indole synthesis.

  • Ice Water Quench: Pouring the reaction mixture into ice water hydrolyzes the PPA and precipitates the organic product, allowing for its isolation.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of selected COX-2 inhibitors bearing the 4-(methylsulfonyl)phenyl moiety.

Compound IDCore ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib Pyrazolep-TolylCF₃150.04375[7]
Valdecoxib IsoxazolePhenylMethyl1400.081750[7]
Etoricoxib Pyridine6-Methylpyridin-3-ylCl1341.26106[7]
Compound 1 IndoleHH>1000.35>285[8]
Compound 2 Indole5-FH>1000.28>357[8]
Compound 3 Pyrazole4-FluorophenylPhenyl5.80.0696.7[9]

Application in the Development of Antitubercular Agents Targeting DprE1

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents with novel mechanisms of action.[10] Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development.[11]

Benzothiazinones (BTZs) are a class of potent DprE1 inhibitors, and their mechanism of action critically depends on the presence of a nitro group.[10][12] The nitro group is reduced by the flavin cofactor in the DprE1 active site to a reactive nitroso species, which then forms a covalent bond with a cysteine residue, leading to irreversible inhibition of the enzyme.[12] While this compound itself is not a direct precursor to the most potent BTZs, the underlying chemistry of nitrophenyl sulfones is central to this class of compounds. The methylsulfonyl group can be a key substituent in modulating the physicochemical and pharmacokinetic properties of these inhibitors.

Synthetic Strategy and Mechanism of Action

The synthesis of the benzothiazinone core can be achieved through various routes, often starting from a substituted 2-aminothiophenol. A plausible synthetic route starting from a nitrophenyl sulfone derivative would involve the construction of the thiazinone ring.

G A Substituted 2-Aminothiophenol B Coupling with an α-haloacetyl halide A->B C Intramolecular Cyclization B->C D Benzothiazinone Core C->D E DprE1 Enzyme (with FADH₂) D->E Inhibition F Nitroso Intermediate (Covalent Adduct Formation) E->F Reduction of Nitro Group G Inhibition of Mycobacterial Cell Wall Synthesis F->G

Caption: DprE1 inhibition by benzothiazinones.

Detailed Experimental Protocol: Synthesis of a Benzothiazinone Precursor

This protocol describes a key step in the synthesis of a benzothiazinone core, which can be adapted for derivatives containing the nitrophenyl sulfone moiety.

Materials:

  • A substituted 2-aminothiophenol

  • An α-haloacetyl halide (e.g., chloroacetyl chloride)

  • A suitable base (e.g., triethylamine or pyridine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the substituted 2-aminothiophenol (1.0 eq) and the base (1.1 eq) in the inert solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add the α-haloacetyl halide (1.05 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate can then be subjected to intramolecular cyclization conditions (e.g., heating with a base) to form the benzothiazinone ring.

Causality behind Experimental Choices:

  • Inert Atmosphere: This is important to prevent oxidation of the thiophenol starting material.

  • Base: The base is necessary to neutralize the HCl generated during the acylation reaction.

  • Ice Bath: The initial cooling is to control the exothermicity of the acylation reaction.

Quantitative Data: In Vitro DprE1 Inhibition

The following table presents the in vitro inhibitory activities of selected benzothiazinone derivatives against DprE1.

Compound IDDprE1 IC₅₀ (µM)M. tuberculosis MIC (µg/mL)Reference
BTZ043 HOCH₂-c-C₅H₉0.0020.001[12]
PBTZ169 HN(CH₂)₂O(CH₂)₂0.00030.0005[11]
sPBTZ169 HN(CH₂)₂SO₂(CH₂)₂1.10.03[10]
PyrBTZ01 PyrroleOCH₂-c-C₅H₉1.610.16[8]
Compound 4 HN(CH₂)₂CH(CH₃)₂0.070.015[13]
Compound 5 HN(CH₂)₂-c-C₆H₁₁0.040.0075[13]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity, coupled with the desirable pharmacological properties of the resultant 4-(methylsulfonyl)phenyl moiety, has cemented its status as a valuable building block in the pursuit of novel therapeutics. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers, facilitating the exploration of new chemical space and the development of next-generation inhibitors for challenging biological targets such as COX-2 and DprE1. As our understanding of disease biology continues to evolve, the creative application of such versatile chemical scaffolds will undoubtedly remain a cornerstone of successful drug discovery.

References

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. PMC - NIH. [Link]
  • IC 50 values measured for PyrBTZ01, PyrBTZ02, and BTZ043 against wild-type and BTZ-resistant M. tuberculosis DprE1.
  • Molecules. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • IC50 determination of compounds 2 ( ), 24 ( ), 31 ( ), 34 ( ), 37 ( ) and PBTZ169 ( ), against the DprE1 activity.
  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PMC. [Link]
  • p-Nitrophenyl Phenyl Sulfone. ChemBK. [Link]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities.
  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities.
  • Synthesis of Celecoxib and Structural Analogs- A Review.
  • Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. PubMed. [Link]
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...

Sources

The Strategic Role of 1-(Methylsulfonyl)-4-nitrobenzene Scaffolds in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Drug Development

In the intricate landscape of pharmaceutical manufacturing, the journey from a simple chemical building block to a life-saving therapeutic is a testament to the precision of synthetic organic chemistry. Among the myriad of intermediates, 1-(methylsulfonyl)-4-nitrobenzene and its structural analogs stand out as pivotal scaffolds, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The inherent reactivity of this molecule, governed by the electron-withdrawing nature of both the methylsulfonyl and nitro groups, makes it a versatile precursor for constructing complex heterocyclic frameworks that are the cornerstones of many modern pharmaceuticals. This guide provides an in-depth exploration of the applications of this compound derivatives in the synthesis of prominent cyclooxygenase-2 (COX-2) inhibitors, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Principles: Reactivity and Synthetic Utility

The chemical persona of this compound is dominated by two key functional groups: the methylsulfonyl group (-SO₂CH₃) and the nitro group (-NO₂). The potent electron-withdrawing properties of these groups activate the benzene ring for nucleophilic aromatic substitution, although this pathway is less common in the synthesis of the pharmaceuticals discussed herein. More critically, these groups influence the reactivity of other parts of the molecule or its derivatives, making them ideal starting points for constructing more complex structures. The methylsulfonyl group, in particular, is a common pharmacophore in selective COX-2 inhibitors, contributing to the specific binding interactions with the enzyme's active site.

Application Spotlight I: Synthesis of Rofecoxib - A Case Study in Directed Synthesis

Rofecoxib (formerly marketed as Vioxx®) is a selective COX-2 inhibitor that, while withdrawn from the market, serves as an excellent example of the synthetic utility of a this compound-related precursor.[1] The synthesis of Rofecoxib highlights a strategic approach where the core methylsulfonylphenyl moiety is elaborated into the final furanone structure. A common synthetic route commences with 4-(methylsulfonyl)acetophenone, a direct derivative of the 1-(methylsulfonyl)benzene framework.[2]

Synthetic Workflow for Rofecoxib

cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification & Cyclization A 4-(Methylsulfonyl)acetophenone B 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone A->B Br₂ / HBr in EDC D Rofecoxib B->D 1. Phenylacetic acid, Triethylamine, DMF 2. DBU (Cyclization) C Phenylacetic acid C->D

Caption: Synthetic pathway for Rofecoxib.

Detailed Protocol for Rofecoxib Synthesis

Step 1: Synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).

  • Initiation: Add a catalytic amount of 48% hydrobromic acid (HBr) to the solution.

  • Bromination: Slowly add bromine (Br₂) to the reaction mixture over several hours, maintaining the temperature at approximately 25°C.[3]

  • Work-up: After the reaction is complete (monitored by TLC), wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone.[3]

Step 2: Synthesis of 4-(4-(Methylsulfonyl)phenyl)-3-phenyl-2(5H)-furanone (Rofecoxib)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, charge phenylacetic acid and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone in N,N-dimethylformamide (DMF).[3]

  • Esterification: Add triethylamine dropwise over one hour. The formation of triethylamine hydrobromide as a precipitate will be observed.

  • Filtration: After stirring for an additional 30 minutes, filter off the triethylamine hydrobromide.

  • Cyclization: To the filtrate, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and heat the reaction mixture. To prevent the decomposition of the furanone ring, it is crucial to remove any water formed during the reaction.[3]

  • Purification: The crude Rofecoxib can be purified by recrystallization from a mixture of N,N-dimethylformamide and methanol.[4]

Application Spotlight II: Synthesis of Etoricoxib - Leveraging a Benzaldehyde Precursor

Etoricoxib (Arcoxia®) is another prominent selective COX-2 inhibitor whose synthesis can be traced back to a 1-(methylsulfonyl)-4-substituted benzene derivative, in this case, 4-(methylsulfonyl)benzaldehyde.[5] This synthesis showcases a different synthetic strategy, building the pyridine and pyridinone rings of the final product.

Synthetic Workflow for a Key Etoricoxib Intermediate

cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis A 4-(Methylsulfonyl)benzaldehyde C Enimine Intermediate A->C B Diphenyl phosphonate derivative B->C Potassium tert-butoxide in HF D Ketosulfone Intermediate C->D HCl

Caption: Synthesis of a key ketosulfone intermediate for Etoricoxib.

Detailed Protocol for the Synthesis of an Etoricoxib Intermediate

Step 1: Synthesis of the Enimine Intermediate

  • Reaction Setup: In a suitable solvent such as toluene, react 6-methylpyridine-3-carbaldehyde with aniline and diphenyl phosphite to form the corresponding diphenyl phosphonate.[6]

  • Condensation: This diphenyl phosphonate is then condensed with 4-(methylsulfonyl)benzaldehyde in the presence of a strong base like potassium tert-butoxide in hydrogen fluoride (HF).[6]

Step 2: Hydrolysis to the Ketosulfone Intermediate

  • Reaction Conditions: The resulting enimine is hydrolyzed using hydrochloric acid (HCl) to yield the key ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.[6] This intermediate is then further elaborated to Etoricoxib through several additional steps.[7]

Application Spotlight III: The Synthesis of Nimesulide - A Multi-step Transformation

Nimesulide is a selective COX-2 inhibitor that demonstrates a different synthetic approach where the methylsulfonyl and nitro functionalities are introduced in later stages of the synthesis. A common industrial synthesis starts with o-chloro nitrobenzene.

Synthetic Workflow for Nimesulide

cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction cluster_2 Step 3: Mesylation cluster_3 Step 4: Nitration A o-Chloro nitrobenzene B 2-Phenoxy nitrobenzene A->B Triphenyl phosphate, KOH, DMF C 2-Phenoxy aniline B->C Fe / Acetic acid D 2-Phenoxy methanesulfonanilide C->D Methane sulfonyl chloride, Triethylamine E Nimesulide D->E Nitric acid / Acetic acid

Caption: Synthetic pathway for Nimesulide.

Detailed Protocol for Nimesulide Synthesis

Step 1: Preparation of 2-Phenoxy nitrobenzene

  • Reaction Setup: A mixture of 2-chloronitrobenzene, triphenyl phosphate, and potassium hydroxide in dimethylformamide (DMF) is refluxed for approximately one hour.

  • Work-up: After cooling, water is added, and the product is extracted with ether. The organic phase is dried and concentrated to yield 2-phenoxy nitrobenzene.

Step 2: Preparation of 2-Phenoxy aniline

  • Reduction: To a stirred mixture of water, iron powder, and acetic acid at 90-95°C, the 2-phenoxy nitrobenzene is added slowly. The mixture is stirred at this temperature for 3-4 hours.

  • Work-up: The reaction mixture is made alkaline with ammonium hydroxide and filtered while hot. The filtrate is extracted with toluene, and the organic layer is concentrated to give 2-phenoxy aniline.

Step 3: Preparation of 2-Phenoxy methanesulfonanilide

  • Mesylation: To a solution of 2-phenoxy aniline in dichloromethane and triethylamine at 0-5°C, methanesulfonyl chloride is added dropwise.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The product is extracted into an aqueous sodium hydroxide solution, which is then acidified to precipitate the 2-phenoxy methanesulfonanilide.

Step 4: Preparation of N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Nitration: The 2-phenoxy methanesulfonanilide is dissolved in glacial acetic acid by warming. To this stirred solution, 70% nitric acid is added dropwise.

  • Reaction and Isolation: The mixture is heated on a steam bath for 4 hours and then poured into water to precipitate the product.

  • Purification: The crude Nimesulide is purified by recrystallization from methanol.

Quantitative Data Summary

PharmaceuticalPrecursorKey ReagentsReported YieldReference
Rofecoxib 4-(Methylsulfonyl)acetophenoneBr₂, Phenylacetic acid, DBU~82.7% (oxidation step)[4]
Etoricoxib 4-(Methylsulfonyl)benzaldehyde6-Methylpyridine-3-carbaldehyde derivatives, Potassium tert-butoxide-[6]
Nimesulide o-Chloro nitrobenzeneTriphenyl phosphate, Fe, Methane sulfonyl chloride, Nitric acid~85% (nitration step)

Conclusion: A Cornerstone of Modern Medicinal Chemistry

The this compound scaffold and its derivatives are more than just simple intermediates; they are enabling molecules that have paved the way for the development of a significant class of anti-inflammatory drugs. The strategic incorporation of the methylsulfonylphenyl group is a recurring theme in the design of selective COX-2 inhibitors. The protocols and mechanistic discussions provided herein offer a glimpse into the elegant and practical synthetic strategies employed in pharmaceutical manufacturing. For researchers and scientists in drug development, a thorough understanding of the reactivity and synthetic potential of these building blocks is indispensable for the innovation of next-generation therapeutics.

References

  • Drugs.com. (n.d.). Etoricoxib.
  • Google Patents. (2005). Process for the manufacture of rofecoxib. WO2005016906A1.
  • Portico. (n.d.). Etoricoxib.
  • Scholars@Duke. (2001). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone), a selective and orally active inhibitor of cyclooxygenase-2.
  • Prasad, A., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Journal of Scientific & Industrial Research, 64, 770-773.
  • ResearchGate. (2005). A practical large scale synthesis of nimesulide — A step ahead.
  • Semantic Scholar. (2005). A practical large scale synthesis of nimesulide — A step ahead.
  • Syntharise. (n.d.). Rofecoxib.
  • Scholars Research Library. (2011). Synthesis of new rofecoxib analogs of expected anti-inflammatory activity.
  • Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 16(2), 978-982.
  • ResearchGate. (2001). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3-Phenyl-2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase-2.
  • Google Patents. (2008). Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline. CN101260069A.
  • Eureka. (n.d.). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid.
  • Google Patents. (2012). Preparation method of rofecoxib. CN102311355B.
  • Patsnap. (n.d.). Synthesis method of etoricoxib.
  • MDPI. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(8), 9911-9925.
  • Google Patents. (2021). Process for the synthesis of etoricoxib. EP2802564B1.
  • Google Patents. (2023). An improved process for purification of robenacoxib. EP4281183A1.
  • Google Patents. (2015). Synthesis method of etoricoxib. CN104693113A.
  • PubMed. (1999). The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor.
  • PubChem. (n.d.). Rofecoxib.
  • European Patent Office. (2014). A process for the preparation of etoricoxib. EP2479166.
  • SciSpace. (2012). Preparation method of rofecoxib.
  • Google Patents. (2011). Nimesulide compound and purification method thereof. CN101643440B.
  • SciELO Brasil. (2010). Lewis acid free high speed synthesis of nimesulide-based novel N-substituted cyclic imides.

Sources

Application Notes and Protocols for the Quantification of 1-(methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantitative analysis of 1-(methylsulfonyl)-4-nitrobenzene. Primarily focusing on High-Performance Liquid Chromatography (HPLC) as the principal technique due to its specificity and sensitivity, this document also outlines Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry as alternative and complementary methods. Each protocol is presented with an in-depth explanation of the underlying scientific principles and is designed to be a self-validating system in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this compound.

Introduction to this compound and the Importance of its Quantification

This compound is a chemical intermediate that may be present in the synthesis of various pharmaceutical compounds. Its quantification is critical for several reasons: as a potential process impurity, its levels must be controlled to ensure the safety and efficacy of the final drug product. Accurate quantification is also essential for reaction monitoring, process optimization, and stability studies. The structure of this compound, possessing both a nitro group and a methylsulfonyl group, imparts specific chemical properties that are leveraged in the analytical methods described herein.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₇NO₄S[1]

  • Molecular Weight: 201.20 g/mol [1]

  • Appearance: Solid (crystalline)[2]

  • Key Features: The presence of the nitroaromatic chromophore makes it suitable for UV detection, while its thermal stability and volatility allow for GC analysis.[3][4][5]

The following sections detail robust analytical methodologies for the precise and accurate quantification of this compound.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended primary method for the quantification of this compound due to its high resolution, sensitivity, and applicability to a wide range of analyte concentrations. The method described below is a proposed starting point and must be validated for its intended use.

Principle of the HPLC Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mixture of an aqueous and an organic solvent. Quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength, where it exhibits a strong response, and comparing this response to that of a certified reference standard.

Proposed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Materials and Reagents:

  • This compound certified reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on typical absorbance for nitroaromatic compounds; should be optimized by scanning the UV spectrum of the analyte)[6][7]
Injection Volume 10 µL

Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[8][9][10]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions filter_sample Filter Samples (0.45 µm) prep_sample->filter_sample setup_hplc Set up HPLC System (Column, Mobile Phase, etc.) filter_sample->setup_hplc inject_std Inject Standard Solutions (Calibration Curve) setup_hplc->inject_std inject_sample Inject Sample Solutions inject_std->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks gen_cal_curve Generate Calibration Curve integrate_peaks->gen_cal_curve quantify Quantify Analyte in Samples gen_cal_curve->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC.

Method Validation Protocol

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][11] The following parameters should be assessed:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (if applicable, for drug product analysis).

    • Analyze a sample of this compound spiked with known related substances or impurities to demonstrate resolution.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation products do not interfere with the quantification of the intact analyte. Peak purity analysis using a DAD is recommended.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is confirmed by the linearity, accuracy, and precision data.

Accuracy: The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability parameters and the assay results to assess the impact of these changes.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the quantification of this compound, offering high selectivity and sensitivity. It is particularly useful for confirming the identity of the analyte and for analyzing complex matrices.

Principle of the GC-MS Method

The analyte is volatilized in a heated injector and separated based on its boiling point and interaction with a non-polar stationary phase in a capillary column. The separated analyte then enters a mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification is achieved by monitoring specific ions characteristic of this compound.

Proposed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software.

Materials and Reagents:

  • This compound certified reference standard.

  • Dichloromethane or other suitable solvent (GC grade).

  • Helium (carrier gas, high purity).

Chromatographic and MS Conditions:

ParameterRecommended Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 201, 139, 122)[1]

Sample Preparation:

Similar to the HPLC method, prepare stock and working standards and sample solutions in a suitable volatile solvent like dichloromethane.

Method Validation for GC-MS

The validation principles are the same as for HPLC, with adjustments for the specific technique. For instance, in specificity, the analysis of mass spectra of potential interferences is crucial. Linearity, accuracy, precision, LOD, LOQ, and robustness should all be evaluated as described for the HPLC method.

Complementary Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used as a simple, rapid method for the quantification of this compound in simple matrices where interfering substances are not present.

Principle of UV-Vis Spectrophotometry

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The nitroaromatic structure of this compound results in strong UV absorbance.[4][5]

Proposed UV-Vis Protocol

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., methanol) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Nitrobenzene derivatives typically show strong absorbance around 250-280 nm.[4]

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax using the solvent as a blank. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration from the calibration curve.

Logical Relationship of Analytical Methods

Method_Selection cluster_methods Analytical Methods cluster_application Application Context hplc HPLC-UV (Primary Method) gcms GC-MS (Alternative/Confirmatory) uvvis UV-Vis Spectrophotometry (Screening/Simple Matrix) high_specificity High Specificity & Resolution Needed? high_specificity->hplc Yes high_specificity->uvvis No identity_confirmation Identity Confirmation Needed? identity_confirmation->gcms Yes simple_matrix Simple Matrix & Rapid Screening? simple_matrix->hplc No simple_matrix->uvvis Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

This document provides a comprehensive framework for the quantification of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry. The detailed protocols and validation guidelines are designed to ensure the generation of accurate, reliable, and reproducible data, meeting the stringent requirements of the pharmaceutical industry. It is imperative that the proposed methods are thoroughly validated in the user's laboratory to demonstrate their suitability for the specific application.

References

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
  • UV–Vis analysis of nitrobenzene reduction under optimized reaction conditions. ResearchGate.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen.
  • PubChem. (n.d.). This compound.
  • Sartorius. (n.d.). Sample Preparation.
  • ResearchGate. (n.d.). UV‐Vis analysis for reduction of nitrobenzene to aniline.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). 1-Methylsulfonyl-4-nitrobenzene.
  • ResearchGate. (2025, August 6). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.

Sources

Application Notes & Protocols for Reactions Involving 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methylsulfonyl)-4-nitrobenzene is a highly versatile and functionalized aromatic compound, pivotal in medicinal chemistry and materials science. Its chemical architecture, featuring two potent electron-withdrawing groups (a nitro group and a methylsulfonyl group) positioned para to each other, renders the benzene ring exceptionally electron-deficient. This electronic profile dictates its reactivity, making it a prime substrate for a range of chemical transformations. This guide provides an in-depth exploration of the primary reaction classes involving this substrate: Nucleophilic Aromatic Substitution (SNAr), chemoselective reduction of the nitro moiety, and advanced palladium-catalyzed cross-coupling reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower experimental design and troubleshooting.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The pronounced electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to attack by nucleophiles. The nitro and sulfonyl groups effectively stabilize the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the SNAr mechanism.[1][2][3] This activation is most pronounced at the carbons ortho and para to the electron-withdrawing groups. While there is no leaving group para to the sulfone, nucleophilic attack can occur at the positions ortho to either the nitro or sulfonyl group if a suitable leaving group is present. However, in the context of this compound itself, the nitro group can, under specific conditions, act as the leaving group, though this is less common than displacement of a halide in analogous compounds. A more frequent application involves using this core structure where a halogen is present at an activated position. For the purpose of illustrating the high reactivity of this system, we will describe protocols where a nucleophile displaces a halide from a closely related derivative, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene, to demonstrate the principle.

Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1.1: SNAr with Amine Nucleophiles (Amination)

This protocol describes the reaction of an amine with an activated aryl halide, exemplified by 1-chloro-2-methyl-4-nitrobenzene, which shares a similar activation pattern. The reaction is typically conducted in a polar aprotic solvent with a base to neutralize the HCl generated.

Objective: To synthesize an N-aryl amine via SNAr.

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene

  • Primary or secondary amine (e.g., morpholine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-chloro-2-methyl-4-nitrobenzene (1.0 eq).

  • Add the solvent (DMF, approx. 0.2 M concentration relative to the substrate).

  • Add the amine nucleophile (1.2 eq) to the stirring solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq). The base is crucial for scavenging the proton from the amine after it attacks, or the HCl byproduct.[4]

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired N-aryl amine.

ParameterConditionRationale
Solvent DMF, DMSOPolar aprotic solvents stabilize the charged Meisenheimer complex.
Base K₂CO₃, TEANeutralizes the acid byproduct, driving the reaction to completion.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier.
Equivalents Amine (1.2 eq), Base (2.0 eq)A slight excess of the nucleophile and a larger excess of base ensure full conversion.

Section 2: Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding 4-(methylsulfonyl)aniline, a valuable building block for pharmaceuticals and dyes. The key challenge is achieving chemoselectivity, reducing the nitro group without affecting the sulfone moiety. Several methods are effective for this purpose.[5][6]

Protocol 2.1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst.[7][8]

Objective: To synthesize 4-(methylsulfonyl)aniline via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Parr hydrogenator or a balloon hydrogenation setup

  • Hydrogen gas (H₂)

  • Celite™

Procedure:

  • Carefully add 10% Pd/C (approx. 5-10 mol %) to a suitable reaction vessel (e.g., Parr bottle or a round-bottom flask). Caution: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.

  • Add the solvent (e.g., Methanol) to wet the catalyst.

  • Add this compound (1.0 eq) to the vessel.

  • Seal the vessel and purge it several times with an inert gas (N₂ or Argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi or use a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 4-(methylsulfonyl)aniline, which is often pure enough for subsequent steps or can be recrystallized.

Reduction_Workflow sub This compound in MeOH cat Add 10% Pd/C sub->cat purge Purge with N₂ then H₂ cat->purge react Stir under H₂ atmosphere (50 psi, RT, 2-6h) purge->react filter Filter through Celite™ react->filter evap Solvent Evaporation filter->evap prod 4-(Methylsulfonyl)aniline evap->prod

Caption: Workflow for catalytic hydrogenation of this compound.

Protocol 2.2: Metal-Mediated Reduction with SnCl₂

Reduction using tin(II) chloride is a classic and reliable method that works well for nitroarenes bearing sensitive functional groups.

Objective: To synthesize 4-(methylsulfonyl)aniline using SnCl₂.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

  • If the reaction is slow, a small amount of concentrated HCl can be added catalytically, or the reaction can be heated to reflux.

  • Stir the mixture at room temperature or under reflux and monitor by TLC (typically 1-4 hours).

  • Upon completion, cool the reaction mixture and carefully neutralize it by adding saturated sodium bicarbonate solution until the pH is ~7-8. A tin hydroxide precipitate will form.

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the product.

MethodCatalyst/ReagentSolventTemp.ProsCons
Catalytic Hydrogenation Pd/C, H₂MeOH, EtOHRTHigh yield, clean, atmospheric pressure possibleRequires specialized equipment, catalyst is flammable
Metal Reduction SnCl₂·2H₂OEtOH, EtOAcRT-RefluxGood functional group tolerance, inexpensiveGenerates stoichiometric tin waste, workup is extensive

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

While aryl halides are the conventional electrophiles in cross-coupling, recent advances have enabled the use of alternative coupling partners, including nitroarenes and aryl sulfones.[9][10] These methods expand the synthetic utility of this compound and its derivatives.

Protocol 3.1: Suzuki-Miyaura Coupling of Nitroarenes

Directly using nitroarenes as coupling partners in Suzuki-Miyaura reactions is a modern approach that avoids pre-functionalization to a halide.[10] The reaction relies on specialized ligands that facilitate the oxidative addition of palladium into the C-NO₂ bond.

Objective: To synthesize a biaryl compound directly from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetylacetonate [Pd(acac)₂]

  • BrettPhos (ligand)

  • Potassium phosphate hydrate (K₃PO₄·nH₂O)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or microwave vial

Procedure (based on literature[10]):

  • To a dry Schlenk tube under an inert atmosphere (Argon), add Pd(acac)₂ (2-5 mol %), BrettPhos (4-10 mol %), and K₃PO₄·nH₂O (2.0 eq).

  • Add this compound (1.0 eq) and the arylboronic acid (1.5 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the mixture to 130 °C in an oil bath for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of silica or Celite™.

  • Wash the filtrate with water, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the biaryl product.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdi L₂Pd(Ar)(NO₂) oa->pdi tm Transmetalation pdii L₂Pd(Ar)(Ar') tm->pdii re Reductive Elimination re->pd0 prod Ar-Ar' re->prod arx Ar-NO₂ arx->oa rb Ar'-B(OH)₂ + Base rb->tm pdi->tm pdii->re

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[11][12]

Protocol 3.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14][15] While direct amination of an aryl sulfone is challenging, the corresponding aryl halide or triflate (derived from the aniline) is an excellent substrate.

Objective: To couple an amine with an aryl halide derived from 4-(methylsulfonyl)aniline.

Materials:

  • 4-Bromo-1-(methylsulfonyl)benzene (or corresponding triflate)

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (1.4 eq) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (2-4 mol %) in a small amount of the reaction solvent.

  • Add the anhydrous solvent to the main reaction vessel, followed by the catalyst solution.

  • Seal the vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and quench with water or saturated ammonium chloride.

  • Extract the product, wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / LigandThe bulky, electron-rich phosphine ligand is crucial for facilitating both oxidative addition and reductive elimination.[16][17]
Base NaOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[16]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation.

Safety Precautions

  • Nitroaromatic Compounds: this compound is a potentially toxic and irritating compound.[18] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Many reagents used in these protocols are hazardous. Palladium catalysts can be pyrophoric. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Solvents like DMF, dioxane, and toluene have specific health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions: Hydrogenation reactions should be conducted behind a blast shield. Reactions under pressure must be performed in appropriate vessels.

References

  • Royal Society of Chemistry. "A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones." Organic Chemistry Frontiers.
  • ChemRxiv. "The Suzuki−Miyaura Coupling of Aryl Sulfones." Organic Chemistry.
  • National Institutes of Health.
  • ACS Publications.
  • RSC Publishing.
  • National Institutes of Health. "1-Methylsulfonyl-4-nitrobenzene." PMC.
  • National Institutes of Health. "Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)
  • Wikipedia.
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
  • University of Liverpool.
  • Chemistry LibreTexts.
  • J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling."
  • Wikipedia. "Suzuki reaction."
  • National Institutes of Health.
  • PubChem. "this compound."
  • Semantic Scholar.
  • YouTube.
  • Google Patents.
  • Chemistry LibreTexts. "16.
  • Organic Chemistry Portal. "Suzuki Coupling."
  • MDPI. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices."
  • David Publishing.
  • YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up."
  • ResearchGate.
  • Michigan State University Chemistry.
  • ResearchGate.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling."
  • ResearchGate.
  • ResearchGate.
  • MDPI. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents."
  • Google Patents.
  • Washington State University.
  • MDPI. "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene."
  • ResearchGate. "Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3)."
  • Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol."
  • ResearchGate. "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene."
  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry."

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Application Notes and Protocols for the Large-Scale Synthesis of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale industrial synthesis of 1-(methylsulfonyl)-4-nitrobenzene, a key intermediate in the production of pharmaceuticals and dyes.[1] The protocol details a robust and scalable two-step process, commencing with the synthesis of 4-nitrothioanisole from 4-nitrochlorobenzene, followed by its selective oxidation to the target sulfone. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, explanations of the underlying chemical principles, and rigorous safety and quality control procedures to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Strategic Overview

This compound is a critical building block in organic synthesis, primarily utilized for its reactive nitro group and the electron-withdrawing nature of the methylsulfonyl moiety.[1] These characteristics make it a valuable precursor in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients. The synthesis strategy outlined herein is designed for industrial applicability, focusing on cost-effective starting materials, high-yield reactions, and purification methods amenable to large-scale production.

The selected synthetic route is a two-step process:

  • Nucleophilic Aromatic Substitution: Synthesis of the intermediate, 4-nitrothioanisole, via the reaction of 4-nitrochlorobenzene with a sulfur nucleophile, followed by methylation.

  • Selective Oxidation: Oxidation of the sulfide group of 4-nitrothioanisole to a sulfone using a green and efficient oxidizing agent.

This approach is advantageous for industrial production due to the high yields and purity of the final product, as well as the manageable safety profile of the reagents when handled with appropriate engineering controls.

Logical Workflow of the Synthesis Process

Synthesis_Workflow cluster_Step1 Step 1: 4-Nitrothioanisole Synthesis cluster_Step2 Step 2: Oxidation to Sulfone cluster_Purification Purification and Quality Control A 4-Nitrochlorobenzene D Reaction Vessel 1 A->D B Sodium Disulfide (Na2S2) B->D C Methylating Agent C->D E 4-Nitrothioanisole (Intermediate) D->E One-pot Reaction G Reaction Vessel 2 E->G F Hydrogen Peroxide (H2O2) F->G H This compound (Crude) G->H Oxidation I Purification H->I J Quality Control (HPLC/GC-MS) I->J K Final Product J->K Release

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a representative large-scale batch. Quantities should be adjusted proportionally based on reactor size and desired output.

Step 1: Synthesis of 4-Nitrothioanisole

This one-pot procedure for the synthesis of 4-nitrothioanisole is adapted from established industrial methods and is designed to be performed in a single reaction vessel to maximize efficiency.[2][3]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles (kmol)
4-Nitrochlorobenzene100-00-5157.553952.5
Sodium Sulfide Nonahydrate (Na2S·9H2O)1313-84-4240.187203.0
Sulfur7704-34-932.06963.0
Sodium Hydroxide (50% w/w)1310-73-240.002002.5
Methyl Chloride74-87-350.491262.5
Methanol67-56-132.04As required-

Equipment:

  • Jacketed glass-lined or stainless steel reactor (e.g., 5000 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnels.

  • Heating and cooling system for the reactor jacket.

  • Scrubber system for off-gases.

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a separate, suitable vessel, dissolve sodium sulfide nonahydrate (720 kg) and sulfur (96 kg) in methanol. The amount of methanol should be sufficient to fully dissolve the reagents with stirring.

    • Gently heat the mixture to around 60°C to facilitate the formation of sodium disulfide (Na2S2).

  • Reaction with 4-Nitrochlorobenzene:

    • Charge the main reactor with 4-nitrochlorobenzene (395 kg) and methanol.

    • Heat the reactor contents to 50°C with stirring.

    • Slowly add the prepared sodium disulfide solution to the reactor over a period of approximately 15-30 minutes, maintaining the temperature between 50-70°C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction progress by a suitable in-process control (e.g., GC or TLC) to confirm the consumption of 4-nitrochlorobenzene.

  • Reduction and Methylation:

    • Prepare a solution of sodium hydroxide (200 kg of 50% solution) and sodium sulfide nonahydrate (dissolved in methanol) in a separate vessel, maintaining a temperature of around 60°C.

    • Cool the main reactor to below 60°C and add the sodium hydroxide/sodium sulfide solution over approximately 30 minutes.

    • Cool the reaction mixture to 27-35°C.

    • Introduce methyl chloride gas (126 kg) into the reaction mixture through a subsurface dip tube at a controlled rate, ensuring the temperature does not exceed 35°C. This step is exothermic and requires efficient cooling.

    • After the addition of methyl chloride is complete, continue stirring for at least 1 hour at 30-35°C.

  • Work-up and Isolation of 4-Nitrothioanisole:

    • The crude 4-nitrothioanisole can be isolated by distillation to remove the methanol, followed by an aqueous wash to remove inorganic salts.

    • The product is a yellow solid and can be used directly in the next step without extensive purification.[2]

Step 2: Oxidation of 4-Nitrothioanisole to this compound

The oxidation of the sulfide to the sulfone is a critical step that requires careful control to avoid over-oxidation or side reactions. The use of hydrogen peroxide in the presence of an acid catalyst is an effective and environmentally benign method.[4][5][6]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles (kmol)
4-Nitrothioanisole701-57-5169.204232.5
Hydrogen Peroxide (30% w/w)7722-84-134.016245.5 (excess)
Acetic Acid64-19-760.05As required-
Sodium Hydroxide Solution1310-73-240.00As required-
Hydrochloric Acid7647-01-036.46As required-

Equipment:

  • Jacketed glass-lined or stainless steel reactor (e.g., 5000 L) with a mechanical stirrer, temperature probe, and addition funnel.

  • Heating and cooling system.

  • Filtration system (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Reaction Setup:

    • Charge the reactor with 4-nitrothioanisole (423 kg) and a suitable solvent such as acetic acid. The amount of acetic acid should be sufficient to create a stirrable slurry.

    • Heat the mixture to 50-60°C with stirring.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide (624 kg) to the reactor. The addition should be controlled to maintain the reaction temperature between 60-70°C. This reaction is exothermic.

    • After the addition is complete, maintain the reaction mixture at 70°C for 2-4 hours, or until in-process controls (e.g., HPLC or TLC) indicate the complete consumption of the starting material and the intermediate sulfoxide.

  • Purification by pH Adjustment:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to the reactor to precipitate the crude product.

    • Filter the crude solid and wash with water to remove residual acetic acid and hydrogen peroxide.

    • Transfer the crude solid to a clean reactor and add a sufficient amount of an aqueous sodium hydroxide solution to dissolve the product by forming the corresponding phenoxide-like intermediate. The exact concentration and volume will depend on the amount of crude product.

    • Once fully dissolved, slowly add hydrochloric acid to the solution with vigorous stirring to adjust the pH to approximately 4-6.[7][8] This will cause the purified this compound to precipitate.

    • The acidic pH helps to keep any acidic impurities dissolved in the aqueous phase.[7][8]

  • Isolation and Drying:

    • Filter the precipitated solid using a Nutsche filter-dryer.

    • Wash the filter cake thoroughly with deionized water until the washings are neutral.

    • Dry the product under vacuum at 80-90°C until a constant weight is achieved.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets the required specifications for use in pharmaceutical and other high-purity applications.

Analytical Workflow

QC_Workflow Start Crude Product Sample HPLC HPLC Analysis (Purity, Impurities) Start->HPLC GCMS GC-MS Analysis (Residual Solvents, Volatile Impurities) Start->GCMS FTIR FTIR Spectroscopy (Identity Confirmation) Start->FTIR MP Melting Point Determination (Purity Indication) Start->MP Decision Meets Specifications? HPLC->Decision GCMS->Decision FTIR->Decision MP->Decision Release Release Final Product Decision->Release Yes Reprocess Reprocess/Reject Decision->Reprocess No

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preferred method for determining the purity of the final product and quantifying any related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is typically effective.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh a sample of the final product and dissolve it in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

  • Acceptance Criteria: Purity should be ≥ 99.5%. Individual impurities should be below 0.1%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is used to identify and quantify any residual solvents from the synthesis and purification processes.[9][10]

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium.

  • Injector and Detector Temperature: Typically 250°C.

  • Oven Program: A temperature gradient from 40°C to 240°C.

  • Detection: Mass spectrometry (MS) for identification and quantification.

  • Acceptance Criteria: Residual solvents should be within the limits specified by relevant pharmacopeias (e.g., USP <467>).

Safety and Hazard Management

The large-scale synthesis of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.

Hazard Identification:

  • 4-Nitrochlorobenzene: Toxic, carcinogen, and environmental hazard.

  • Sodium Sulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids.

  • Methyl Chloride: Flammable and toxic gas.

  • Hydrogen Peroxide (30%): Strong oxidizer, can cause burns.

  • This compound: May cause skin, eye, and respiratory irritation.[8][11] Harmful if swallowed or in contact with skin.[11]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Chemical-resistant apron or full-body suit.

Engineering Controls:

  • All operations should be conducted in a well-ventilated area, preferably within a closed system or under a fume hood.

  • Emergency eyewash stations and safety showers must be readily accessible.

  • Grounding and bonding should be used to prevent static discharge, especially when handling flammable solvents.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258434, this compound.
  • Fox, D. W., & Popkin, S. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421. Washington, DC: U.S.
  • Fox, D. W., & Popkin, S. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421A.
  • Harnisch, H., & Kühle, E. (1980). Preparation of 4-nitrothioanisole. U.S. Patent No. 4,298,761. Washington, DC: U.S.
  • Tumula, V. R., Bondwal, S., Kumar, J., & Sain, B. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
  • Semantic Scholar. (n.d.). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • Harnisch, H., & Kühle, E. (1980). Process for the preparation of 4-nitrothioanisol. EP Patent No. 0014368A1.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • ResearchGate. (2019). Is there any HPLC method for analysis of nitrobenzene sulfonic acid?
  • Chmielarz, L., & Węgrzyniak, A. (2025). Advances in selective oxidation of organic sulfides by hydrogen peroxide over titanium catalyst. Chemistry & Chemical Technology, 19(1), 34-45.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the...
  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2299.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Nitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
  • ResearchGate. (n.d.). The effect of the catalyst amount on thioanisole oxidation. Reaction...
  • ResearchGate. (2025). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
  • Organic Chemistry Portal. (n.d.). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate.
  • ResearchGate. (2025). Oxidation of thioanisole by hydrogen peroxide: Activation by nitrites.

Sources

Application Notes and Protocols for the Utilization of 1-(Methylsulfonyl)-4-nitrobenzene in Advanced Dye and Pigment Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 1-(methylsulfonyl)-4-nitrobenzene as a key intermediate in the synthesis of high-performance azo dyes and pigments. This document details the synthesis of the pivotal precursor, 4-(methylsulfonyl)aniline, through the reduction of this compound, followed by its application as a diazo component in the synthesis of a representative disperse azo dye. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices. Spectroscopic characterization, fastness properties, and the influence of the methylsulfonyl moiety on the final colorant's performance are discussed.

Introduction: The Strategic Importance of the Methylsulfonyl Group in Chromophore Design

The pursuit of novel colorants with enhanced properties such as superior lightfastness, thermal stability, and vibrant hues is a perpetual driver of innovation in dye and pigment chemistry. The introduction of specific functional groups onto the chromophoric system is a key strategy to modulate these characteristics. The methylsulfonyl (-SO₂CH₃) group, an electron-withdrawing moiety, has garnered significant interest for its capacity to influence the electronic properties of aromatic systems. When incorporated into azo dyes, the methylsulfonyl group can lead to a bathochromic shift (a deepening of the color) and an improvement in the overall stability of the dye molecule.[1][2]

This compound serves as a readily accessible precursor to 4-(methylsulfonyl)aniline, a versatile diazo component for the synthesis of a wide array of azo dyes and pigments. The presence of the methylsulfonyl group can enhance the lightfastness of the resulting dyes by providing a pathway for the dissipation of photo-excited energy, thus protecting the azo linkage from photochemical degradation.[1] This guide provides detailed protocols for the synthesis and application of this compound in the development of advanced colorants.

Synthesis of the Key Intermediate: 4-(Methylsulfonyl)aniline

The critical first step in utilizing this compound for dye synthesis is the reduction of its nitro group to a primary amine, yielding 4-(methylsulfonyl)aniline. Several methods can be employed for this transformation, with the choice often depending on scale, available equipment, and desired purity.

Comparative Analysis of Reduction Methods
Reduction MethodReducing Agent(s)Typical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Pt/C>95%High yield, clean reaction, reusable catalyst.[3][4]Requires specialized high-pressure equipment, potential for catalyst poisoning.
Metal/Acid Reduction Sn/HCl or Fe/HCl85-95%Cost-effective, robust, and widely applicable.[5][6]Stoichiometric amounts of metal are required, leading to metal waste.
Stannous Chloride Reduction SnCl₂·2H₂O90-98%Mild reaction conditions, good functional group tolerance.[7][8]Generates tin-based byproducts that require careful disposal.

For its high yield and the cleanliness of the reaction, catalytic hydrogenation is often preferred in industrial settings. However, for laboratory-scale synthesis, the tin(II) chloride method offers a convenient and efficient alternative without the need for high-pressure apparatus.

Detailed Protocol: Reduction of this compound using Tin(II) Chloride

This protocol describes the laboratory-scale reduction of this compound to 4-(methylsulfonyl)aniline using tin(II) chloride dihydrate in an acidic medium.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of nitro compound).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (4.0 eq).

  • Acidification: Slowly add concentrated hydrochloric acid (5 mL per gram of nitro compound). An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude 4-(methylsulfonyl)aniline.

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a white to off-white crystalline solid.

Synthesis of a Disperse Azo Dye from 4-(Methylsulfonyl)aniline

The synthesized 4-(methylsulfonyl)aniline can be readily used as a diazo component in the synthesis of azo dyes. This section details the preparation of a representative disperse dye by coupling diazotized 4-(methylsulfonyl)aniline with N,N-diethylaniline.

General Workflow for Azo Dye Synthesis

The synthesis of azo dyes is a well-established two-step process: diazotization followed by azo coupling.[9]

AzoDyeSynthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-(Methylsulfonyl)aniline B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C D Azo Dye B->D C N,N-Diethylaniline (Coupling Component) C->D

Caption: General workflow for the synthesis of an azo dye.

Detailed Protocol: Synthesis of 4-((4-(Methylsulfonyl)phenyl)diazenyl)-N,N-diethylaniline

Materials:

  • 4-(Methylsulfonyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • N,N-Diethylaniline

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

Part A: Diazotization of 4-(Methylsulfonyl)aniline

  • In a 250 mL beaker, dissolve 4-(methylsulfonyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve N,N-diethylaniline (1.0 eq) in a mixture of ethanol and water containing a small amount of hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, which promotes the coupling reaction. A colored precipitate will form.

  • Continue stirring for another hour.

  • Filter the precipitated dye, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the dye in a vacuum oven at 60 °C.

Characterization and Properties of the Synthesized Dye

The synthesized azo dye should be thoroughly characterized to confirm its structure and evaluate its properties.

Spectroscopic Characterization
TechniqueExpected Observations
FT-IR (ATR) Characteristic peaks for N=N stretching (around 1400-1500 cm⁻¹), S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-N stretching.
¹H NMR Aromatic protons in distinct regions, signals for the ethyl groups of the diethylamino moiety, and a singlet for the methyl group of the methylsulfonyl moiety.
¹³C NMR Resonances for all unique carbon atoms in the aromatic rings and the alkyl groups.
UV-Vis Spectroscopy An absorption maximum (λmax) in the visible region, which determines the color of the dye. The λmax is expected to be influenced by the solvent polarity.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the synthesized dye.
Dyeing Performance and Fastness Properties

The synthesized disperse dye can be applied to hydrophobic fibers like polyester. The dyeing performance and fastness properties are critical indicators of its commercial viability.

Dyeing Protocol for Polyester:

  • Prepare a dye bath containing the synthesized dye (1% on weight of fabric), a dispersing agent, and an acidic buffer (pH 4.5-5.5).

  • Introduce the polyester fabric into the dye bath at room temperature.

  • Raise the temperature to 130 °C over 45 minutes and maintain for 60 minutes.

  • Cool the dye bath, rinse the fabric, and perform a reduction clearing to remove unfixed dye from the surface.

Fastness Properties Evaluation:

Fastness PropertyStandard Test MethodExpected Performance
Lightfastness ISO 105-B02Good to Excellent (Grade 5-7 on a scale of 1-8) due to the stabilizing effect of the methylsulfonyl group.[1]
Wash Fastness ISO 105-C06Excellent (Grade 4-5 on a scale of 1-5)
Rubbing Fastness ISO 105-X12Excellent (Grade 4-5 on a scale of 1-5)
Sublimation Fastness ISO 105-P01Very Good to Excellent

The Role of the Methylsulfonyl Group: A Structure-Property Relationship

The incorporation of the methylsulfonyl group into the azo dye structure imparts several desirable properties.

StructureProperty cluster_Properties Enhanced Dye Properties Structure This compound Derivative -SO₂CH₃ Group Prop1 Increased Electron Withdrawing Character Structure:f0->Prop1 Prop2 Improved Photostability Structure:f0->Prop2 Prop4 Good Affinity for Hydrophobic Fibers Structure:f0->Prop4 Prop3 Bathochromic Shift (Deeper Color) Prop1->Prop3

Caption: Influence of the methylsulfonyl group on dye properties.

The strong electron-withdrawing nature of the methylsulfonyl group modulates the electron density of the entire chromophoric system. This leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift and thus a deeper color. Furthermore, the sulfonyl group can participate in intermolecular interactions, enhancing the affinity of the dye for polyester fibers and improving its fastness properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of high-performance azo dyes and pigments. The straightforward reduction to 4-(methylsulfonyl)aniline provides a key intermediate that can be readily incorporated into various chromophoric systems. The resulting colorants are anticipated to exhibit excellent lightfastness and other desirable properties, making them suitable for demanding applications in the textile, coatings, and plastics industries. The protocols and insights provided in this document serve as a foundational guide for researchers and scientists to explore the full potential of this important building block in the development of next-generation colorants.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from Department of Chemistry, University of California, Irvine. [Link]
  • Wei, X., Wei, M., & Shufen, Z. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Advances, 9, 17658-17663. [Link]
  • US P
  • US P
  • Addnan, L. (2016). Synthesis and characterization of new azo dye (1-(4-sulfonyl phenyl azo)-2-(7-chloro-4-[{4-(diethyl amino)-1-methyl butyl}amino]quindine from chloroquine diphosphate and study antibacterial activity. Basrah Journal of Veterinary Research, 15(1). [Link]
  • US Patent 6,548,647 B2. (2003). Process for preparing azo colorants.
  • US Patent 2,335,537. (1943). Azo pigments and method of producing.
  • Lateef, S. M., AL-Hakiem, H. K., & Basim, N. A. (2016). Synthesis and characterization of new azo dye ligand derived from 4,4'- sulfonyl dianiline and 4-methy imidazole and its binuclear complexes with Ni(II), Pd(II), Ag(I) and Au(III). Der Pharma Chemica, 8(1), 174-184. [Link]
  • EP Patent 0412121A1. (1991).
  • Griffiths, J. (1993). Relationship between photochemical properties and colourfastness due to light-related effects on monoazo reactive dyes derived from H-acid, γ-acid, and related naphthalene sulfonic acids. Dyes and Pigments, 21(1), 35-48. [Link]
  • Mettler Toledo. (n.d.).
  • JP Patent S5566545A. (1980).
  • Patel, N. B., & Patel, J. C. (2013). Particle size analysis of dyes 4a-j.
  • Smith, A. M., et al. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 65(11), 1535-1540. [Link]
  • Organic Chemistry Portal. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
  • Vessally, E., et al. (2017). Reduction of nitroaromatic compounds in tin(II) chloride...
  • Ye, Z., et al. (2019). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Scientific Reports, 9(1), 1-11. [Link]
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
  • Sun, J., et al. (2010). The solvent-free selective hydrogenation of nitrobenzene to aniline: an unexpected catalytic activity of ultrafine Pt nanoparticles deposited on carbon nanotubes. Green Chemistry, 12(6), 1007-1011. [Link]
  • Li, W., et al. (2004). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
  • Black, A. P., et al. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism.
  • Beck, K. M., et al. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry. Journal of Forensic Sciences, 67(6), 2291-2298. [Link]
  • Gürses, A., et al. (2023). Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. Scientific Reports, 13(1), 21535. [Link]
  • Sciencemadness Wiki. (2023). Azo dye. [Link]
  • Beck, K. M., et al. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry.
  • Gessner, T., & Mayer, U. (2000). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Molecules, 25(1), 123. [Link]
  • Obi, C., & Onuh, M. O. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery, 58(315), 329-336. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Using 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of an Electrophilic Probe in Modern Drug Discovery

High-throughput screening (HTS) serves as the engine of modern early-stage drug discovery, enabling the rapid interrogation of vast chemical libraries to identify modulators of biological targets. The success of any HTS campaign hinges on the design of robust, sensitive, and mechanistically informative assays. 1-(Methylsulfonyl)-4-nitrobenzene is a versatile chemical probe whose utility in HTS is rooted in the fundamental principles of nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing groups—the methylsulfonyl (—SO₂CH₃) and nitro (—NO₂) moieties—renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.

This reactivity profile makes this compound an excellent substrate for enzymes that catalyze the conjugation of endogenous nucleophiles to electrophilic species, most notably Glutathione S-Transferases (GSTs). GSTs are a superfamily of detoxification enzymes that play a critical role in protecting cells from oxidative stress and xenobiotic insults by catalyzing the conjugation of glutathione (GSH) to a wide array of electrophilic compounds.[1][2][3] Overexpression of certain GST isoforms, such as GST P1-1, is frequently implicated in the development of resistance to cancer chemotherapeutics, making them attractive targets for inhibitor discovery.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in two distinct HTS applications:

  • A primary screening assay to identify inhibitors of Glutathione S-Transferase activity.

  • A secondary screening strategy to identify potential targeted covalent inhibitors.

By leveraging the predictable reactivity of this compound, these protocols offer a robust framework for the discovery of novel chemical entities with therapeutic potential.

Part 1: High-Throughput Screening for Glutathione S-Transferase (GST) Inhibitors

Scientific Principle: A Chromogenic SNAr Reaction

This assay is based on the GST-catalyzed SNAr reaction between this compound and the endogenous tripeptide nucleophile, glutathione (GSH). In this reaction, the thiol group of GSH attacks the carbon atom bearing the methylsulfonyl group, which acts as a leaving group. The resulting conjugate, S-(4-nitrophenyl)glutathione, exhibits a distinct absorbance maximum at a higher wavelength than the reactants, enabling a continuous spectrophotometric measurement of enzyme activity.

The reaction is analogous to the well-established GST assay that utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as the electrophilic substrate.[1][2][7][8][9] The rate of increase in absorbance is directly proportional to the GST activity. Putative inhibitors will decrease the rate of this reaction, providing a clear and quantifiable readout for hit identification.

Workflow & Pathway Diagram

GST_Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis cluster_pathway Biochemical Reaction Compound_Plating Compound Plating (50 nL test compound in DMSO) Enzyme_GSH_Addition Addition of GST and GSH (Pre-incubation) Compound_Plating->Enzyme_GSH_Addition Dispense enzyme/GSH mix Substrate_Addition Initiation with This compound Enzyme_GSH_Addition->Substrate_Addition Dispense substrate Kinetic_Read Kinetic Absorbance Reading (e.g., 340 nm) Substrate_Addition->Kinetic_Read Measure signal over time Rate_Calculation Calculate Reaction Rate (ΔAbs/min) Kinetic_Read->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation Hit_Identification Hit Identification (Z'-factor > 0.5) Inhibition_Calculation->Hit_Identification GSH Glutathione (GSH) GST GST GSH->GST Substrate This compound Substrate->GST Product S-(4-nitrophenyl)glutathione (Chromogenic Product) GST->Product Leaving_Group Methylsulfinate GST->Leaving_Group

Figure 1: A conceptual workflow for the high-throughput screening of GST inhibitors, coupled with the underlying biochemical reaction.

Detailed HTS Protocol (384-Well Format)

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

  • Reduced L-Glutathione (GSH) Stock Solution: Prepare a 100 mM stock solution in deionized water. Aliquot and store at -20°C. On the day of the assay, dilute to a 2X working concentration of 2 mM in Assay Buffer.

  • This compound (Substrate) Stock Solution: Prepare a 100 mM stock solution in 100% DMSO. Store protected from light at -20°C. On the day of the assay, dilute to a 10X working concentration in Assay Buffer. Note: The optimal final concentration should be determined empirically, typically at or near the Kₘ value for the specific GST isozyme.

  • GST Enzyme Stock Solution: Prepare a stock solution of purified GST (e.g., human GSTP1-1) in an appropriate storage buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Reference Inhibitor (Positive Control): Prepare a stock solution of a known GST inhibitor, such as Ethacrynic Acid or Benastatin A, in 100% DMSO.[6]

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 655), dispense 50 nL of test compounds from a 10 mM DMSO stock into the appropriate wells of a 384-well, UV-transparent, flat-bottom plate. For control wells, dispense 50 nL of 100% DMSO (negative control) or reference inhibitor (positive control).

  • Enzyme and GSH Addition: Prepare a 2X enzyme/GSH master mix by diluting the GST enzyme and the 2 mM GSH working solution in Assay Buffer. Dispense 25 µL of this master mix into each well of the assay plate.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate the plates at 25°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the 10X substrate working solution to all wells to initiate the reaction. The final volume in each well will be 30.5 µL.

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-set to 25°C. Measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

3. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA₃₄₀/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)] * 100 Where:

    • V₀_compound is the rate in the presence of a test compound.

    • V₀_DMSO is the average rate of the negative control wells.

    • V₀_blank is the rate in wells with no enzyme (background).

  • Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[4][5] Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] Where σ is the standard deviation and μ is the mean of the positive and negative controls.

Quantitative Data Summary
ParameterRecommended Starting Concentration (Final)Notes
This compound1-2 mMShould be optimized based on the Kₘ of the GST isozyme.
Glutathione (GSH)1 mMTypically used at saturating concentrations.
GST EnzymeEnzyme-dependentTitrate to achieve a robust linear rate (e.g., ΔA₃₄₀/min of 0.01-0.05).
Test Compound10 µMA common starting concentration for primary screens.
DMSO< 1%High concentrations of DMSO can inhibit enzyme activity.
Assay Readout Increase in Absorbance at 340 nm Monitor kinetically.
Z'-factor Goal > 0.5 Indicates a robust and screenable assay.

Part 2: Screening for Targeted Covalent Inhibitors

Scientific Rationale: The Electrophilic "Warhead"

The methylsulfonyl group in this compound is a competent leaving group, and the molecule as a whole can act as an electrophile. This property can be exploited to screen for proteins that possess a reactive nucleophilic residue (e.g., Cysteine, Lysine, Serine) within a binding pocket.[10][11][12] In this context, the compound acts as a "warhead" that can form a covalent bond with the target protein, leading to irreversible inhibition.

This protocol outlines a general strategy to identify proteins that are covalently modified by this compound, which can be a starting point for developing more targeted covalent inhibitors.

Screening Workflow Diagram

Covalent_Inhibitor_Screening_Workflow cluster_incubation Incubation & Reaction cluster_detection Detection of Modification cluster_analysis Hit Validation Protein_Library Arrayed Protein Library Compound_Addition Add this compound Protein_Library->Compound_Addition Incubation Incubate (Time Course) Compound_Addition->Incubation Remove_Excess Remove Excess Compound (e.g., Desalting Column) Incubation->Remove_Excess MS_Analysis Mass Spectrometry Analysis (Intact Protein or Peptide Mapping) Remove_Excess->MS_Analysis Mass_Shift Identify Mass Shift (+ Mass of Adduct) MS_Analysis->Mass_Shift Hit_Confirmation Confirm Covalent Adduct Mass_Shift->Hit_Confirmation Secondary_Assays Functional Assays Hit_Confirmation->Secondary_Assays

Figure 2: A generalized workflow for identifying protein targets of covalent modification by this compound.

General Protocol for Covalent Inhibitor Profiling

This protocol is designed as a proof-of-concept and should be adapted based on the specific protein library and analytical capabilities available.

1. Materials:

  • Protein Library: A collection of purified proteins of interest.

  • Reaction Buffer: A buffer compatible with the stability of the protein library (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound: 10 mM stock in DMSO.

  • Quenching Reagent: A high concentration of a nucleophile like DTT or GSH to stop the reaction.

  • Analytical Equipment: High-resolution mass spectrometer (e.g., LC-Q-TOF or Orbitrap).

2. Experimental Procedure:

  • Protein Incubation: In a 96-well plate, aliquot individual purified proteins to a final concentration of 1-5 µM in Reaction Buffer.

  • Compound Addition: Add this compound to a final concentration of 50-100 µM. Include a DMSO-only control for each protein.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1, 4, or 24 hours). A time-course experiment is recommended to assess the rate of modification.

  • Quenching (Optional): Add a quenching reagent to a final concentration of 10 mM to consume any unreacted compound.

  • Sample Preparation for MS: Remove excess, unreacted compound using a 96-well desalting plate or by protein precipitation. Resuspend the protein samples in a buffer suitable for mass spectrometry.

  • Mass Spectrometry Analysis:

    • Intact Protein Analysis: Analyze the samples by LC-MS to detect an increase in the protein's molecular weight corresponding to the mass of the adduct (1-(methylsulfonyl)-4-nitrophenyl group minus the methylsulfonyl group).

    • Peptide Mapping (for confirmed hits): Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.

3. Interpreting the Results:

A "hit" is a protein that shows a specific mass increase consistent with covalent modification by this compound in the compound-treated sample but not in the DMSO control. The identity of the modified residue provides crucial information for the rational design of more potent and selective covalent inhibitors.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems.

  • For the GST inhibitor screen: The inclusion of positive (known inhibitor) and negative (DMSO) controls on every plate is essential for calculating the Z'-factor, which provides a statistical measure of assay performance. Hits should always be confirmed through dose-response curves to determine their potency (IC₅₀) and re-tested from a fresh stock of the compound to rule out false positives.

  • For the covalent inhibitor screen: The use of mass spectrometry provides a direct and unambiguous readout of covalent modification. The precise mass shift observed serves as a built-in validation of the binding event. Comparing results to a DMSO control is critical to ensure the modification is compound-dependent.

By adhering to these principles of robust assay design and validation, researchers can have high confidence in the data generated using this compound as a screening tool.

References

  • Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS One. [Link]
  • Glutathione S-Transferase Assay [Colorimetric]. G-Biosciences. [Link]
  • Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers.
  • Enzyme Assay for Glutathione S-Transferase Protocol. University of California, San Diego. [Link]
  • Glutathione-S-Transferase (GST) activity assay for zooplankton samples. Protocols.io. [Link]
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
  • 1-Methylsulfonyl-4-nitrobenzene.
  • Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds.
  • Glutathione-S-Transferase (GST) Activity Assay Kit. Assay Genie. [Link]
  • Bisubstrate Kinetics of Glutathione S-Transferase: A Colorimetric Experiment for the Introductory Biochemistry Laboratory.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
  • (PDF) Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers.
  • Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library.
  • Glutathione S-transferases Assay (GST). 3H Biomedical. [Link]
  • Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]
  • Electrophilic Aromatic Substitution. University of California, Davis. [Link]
  • Nucleophilic arom
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(methylsulfonyl)-4-nitrobenzene (4-nitrophenyl methyl sulfone). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure your success.

The most reliable and scalable approach to synthesizing this compound is a two-step process. This guide is structured to address challenges in each distinct phase of the synthesis.

Overall Synthesis Workflow

The synthesis begins with a nucleophilic aromatic substitution (SNAr) to form the sulfide precursor, followed by a controlled oxidation to yield the final sulfone product.

Synthesis_Workflow cluster_0 Step 1: Sulfide Formation (SNAr) cluster_1 Step 2: Oxidation SM 4-Halonitrobenzene (e.g., 4-chloronitrobenzene) Sulfide 1-(Methylthio)-4-nitrobenzene (Sulfide Precursor) SM->Sulfide DMF or DMSO Room Temp to 60°C Nuc Sodium Thiomethoxide (NaSMe) Nuc->Sulfide Oxidant Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Sulfone This compound (Final Product) Sulfoxide 1-(Methylsulfinyl)-4-nitrobenzene (Intermediate/Byproduct) Sulfoxide->Sulfone Full Oxidation Sulfide_ref->Sulfoxide Partial Oxidation caption Figure 1. Two-step synthesis pathway.

Caption: Figure 1. The standard two-step pathway for synthesizing this compound.

Part 1: Troubleshooting the Synthesis of 1-(Methylthio)-4-nitrobenzene (Sulfide Precursor)

The formation of the sulfide precursor is critical for the overall yield. This SNAr reaction is generally efficient, but several factors can lead to poor outcomes.

Frequently Asked Questions (FAQs)

Q1: My sulfide formation reaction is slow, or the conversion is low. What are the primary causes and how can I fix this?

A1: Low conversion is typically traced back to one of three factors: the leaving group on the nitroaromatic ring, the reactivity of the nucleophile, or the reaction conditions.

  • Leaving Group Efficacy: The rate of SNAr reactions is highly dependent on the leaving group. The general trend is F > Cl > Br > I. While 4-chloronitrobenzene is common and cost-effective, switching to 4-fluoronitrobenzene will significantly accelerate the reaction due to fluorine's high electronegativity, which strongly activates the ring towards nucleophilic attack.

  • Nucleophile Quality: Sodium thiomethoxide is hygroscopic and can degrade upon prolonged exposure to air and moisture. Use freshly opened or properly stored reagent. If preparing it in situ from sodium hydride and methanethiol, ensure the complete reaction of the hydride before adding the aryl halide.

  • Solvent and Temperature: Polar aprotic solvents like DMF or DMSO are essential as they solvate the sodium cation without hydrogen bonding to the thiomethoxide anion, thus maximizing its nucleophilicity. If the reaction is slow at room temperature, gently heating to 40-60°C can increase the rate. However, excessive heat can promote side reactions.

Q2: I'm observing a significant amount of an insoluble, high-melting-point byproduct. What is it and how can I prevent its formation?

A2: This is likely a diaryl sulfide derivative, formed from a secondary reaction where the product, 1-(methylthio)-4-nitrobenzene, reacts with another equivalent of thiomethoxide. This side reaction is more prevalent if there is a localized excess of the nucleophile or if the reaction is overheated.

  • Solution: Controlled Addition: Add the sodium thiomethoxide solution slowly (dropwise) to the solution of 4-halonitrobenzene. This maintains a low instantaneous concentration of the nucleophile, favoring the desired primary reaction.

  • Stoichiometry: Use a slight excess of the aryl halide relative to the nucleophile (e.g., 1.1 equivalents of aryl halide to 1.0 equivalent of NaSMe) to ensure the nucleophile is consumed, preventing secondary reactions.

Part 2: Troubleshooting the Oxidation of Sulfide to Sulfone

The oxidation step must be carefully controlled. The goal is to fully convert the sulfide to the sulfone without stopping at the intermediate sulfoxide or causing unwanted side reactions. The selective oxidation of sulfides can be a delicate process, often requiring precise control of stoichiometry and temperature.[1]

Frequently Asked Questions (FAQs)

Q3: My final product is a mixture of the sulfone and the sulfoxide. How can I drive the reaction to completion?

A3: The formation of the sulfoxide is the first step of the oxidation. Incomplete conversion to the sulfone indicates insufficient oxidizing power or time.[2]

  • Oxidant Stoichiometry: For a complete conversion from sulfide to sulfone, a minimum of two equivalents of the oxidizing agent are required. A common and effective method is using hydrogen peroxide (H₂O₂) in glacial acetic acid.[3] We recommend using 2.2 to 2.5 equivalents of H₂O₂ to ensure the reaction goes to completion.

  • Reaction Time and Temperature: These oxidations are often exothermic. The reaction is typically started at a lower temperature, and then allowed to warm or is gently heated to ensure completion. Monitor the reaction by TLC or LC-MS. If you see the sulfoxide spot lingering, consider extending the reaction time or gently increasing the temperature to 50-70°C.

  • Choice of Oxidant: While H₂O₂ is cost-effective, other oxidants can be more efficient. A comparison is provided in the table below.

Q4: The oxidation reaction becomes very dark, and my yield is low. What's causing this degradation?

A4: Dark coloration and low yield point to decomposition, which is almost always caused by poor temperature control. The oxidation of sulfides is highly exothermic. Uncontrolled temperature spikes can lead to over-oxidation and breakdown of the nitroaromatic ring.

  • Solution: Slow Addition & Cooling: The most critical parameter is the controlled, slow addition of the oxidizing agent while maintaining the reaction temperature. Begin the reaction in an ice bath (0-5°C). Add the oxidant (e.g., H₂O₂) dropwise via an addition funnel, ensuring the internal temperature does not exceed a set limit (e.g., 20-25°C). Once the addition is complete, the reaction can be allowed to warm to room temperature or heated as needed to ensure full conversion.

Q5: How can I effectively purify the final product and remove any unreacted sulfide or intermediate sulfoxide?

A5: The polarity difference between the sulfide, sulfoxide, and sulfone allows for straightforward purification.

  • Recrystallization: This is the most effective method for purifying this compound on a large scale. The crude solid obtained after quenching the reaction with water is often a mixture. Ethanol or isopropanol are excellent solvents for recrystallization. The sulfone is typically much less soluble in these alcohols than the sulfoxide or the starting sulfide, especially when cold.

  • Column Chromatography: For smaller scales or very high purity requirements, silica gel chromatography can be used. A solvent system of ethyl acetate and hexanes (e.g., starting at 10:90 and gradually increasing the polarity to 30:70) will effectively separate the components. The elution order will be: 1-(methylthio)-4-nitrobenzene (least polar), 1-(methylsulfinyl)-4-nitrobenzene (intermediate), and this compound (most polar).

Data Presentation: Comparison of Oxidation Methods
Oxidizing SystemEquivalentsTypical SolventTemperatureProsCons
H₂O₂ (30%) 2.2 - 2.5Glacial Acetic Acid25-70°CInexpensive, environmentally benign byproduct (H₂O).[4]Can be slow, requires careful temperature control.
m-CPBA ~2.2Dichloromethane (DCM)0°C to RTHighly effective, clean reaction, works at low temps.More expensive, byproduct (m-CBA) must be removed.
Potassium Permanganate >2.0Acetic Acid/WaterVariesVery strong, inexpensive oxidant.Can be too harsh, produces MnO₂ waste.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) ~2.2Methanol/WaterRoom TempStable solid, easy to handle, effective.Requires aqueous workup, can be acidic.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(Methylthio)-4-nitrobenzene
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-chloronitrobenzene (1.0 eq) in anhydrous DMF.

  • Reagent Addition: In a separate flask, prepare a solution of sodium thiomethoxide (1.05 eq) in anhydrous DMF.

  • Reaction: Slowly add the sodium thiomethoxide solution to the 4-chloronitrobenzene solution at room temperature over 30 minutes.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, warm the mixture to 50°C.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water. A yellow precipitate of 1-(methylthio)-4-nitrobenzene will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum. The product is often pure enough for the next step.

Protocol 2: Oxidation to this compound
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, suspend the 1-(methylthio)-4-nitrobenzene (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 10-15°C.

  • Oxidant Addition: Charge the dropping funnel with 30% hydrogen peroxide (2.5 eq). Add the H₂O₂ dropwise to the stirred suspension, ensuring the internal temperature does not rise above 30°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Then, heat the mixture to 60-70°C for 2-3 hours to ensure complete conversion to the sulfone.

  • Monitoring: Follow the reaction progress by TLC, checking for the disappearance of the intermediate sulfoxide.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a large beaker of ice water. A white or pale-yellow precipitate will form.

  • Isolation & Purification: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.[5]

Troubleshooting Decision Flowchart

This flowchart provides a logical path to diagnose and solve low-yield issues.

Troubleshooting_Yield Start Low Overall Yield of Sulfone Check_Step1 Analyze Step 1 (Sulfide Formation) Was conversion >90%? Start->Check_Step1 Step1_OK Step 1 Yield is High Check_Step1->Step1_OK Yes Step1_Bad Improve Sulfide Formation: - Check NaSMe quality - Use 4-fluoronitrobenzene - Ensure anhydrous conditions Check_Step1->Step1_Bad No Check_Step2 Analyze Step 2 (Oxidation) Is sulfoxide present in crude product? Step2_Complete Oxidation is Complete (No Sulfoxide) Check_Step2->Step2_Complete No Step2_Incomplete Drive Oxidation Further: - Increase H₂O₂ to 2.5 eq - Increase reaction time/temp - Consider stronger oxidant (m-CPBA) Check_Step2->Step2_Incomplete Yes Step1_OK->Check_Step2 Degradation Suspect Degradation: - Was oxidation exothermic? - Did mixture darken significantly? Step2_Complete->Degradation Improve_Control Improve Reaction Control: - Add oxidant slowly at 0-10°C - Ensure efficient stirring - Dilute reaction mixture Degradation->Improve_Control Yes Purification_Loss Review Purification: - Minimize transfers - Check recrystallization solvent volume - Analyze mother liquor for product Degradation->Purification_Loss No caption_ts Figure 2. Troubleshooting low yield.

Caption: Figure 2. A decision tree to systematically troubleshoot causes of low yield.

References

  • Ma, D.-S., et al. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]
  • Glidewell, C., et al. (2002). Supramolecular aggregation patterns in nitrophenyl compounds. Acta Crystallographica Section B: Structural Science, 58(6), 1046-1058. (Reference within source[6], provides context on nitrophenyl compounds).
  • Janík, M. (2002). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Molecules, 7(7), 549-555. [Link]
  • PubChem. (n.d.). 4-Nitrophenyl methyl sulfide. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • ResearchGate. (2017). Oxidation of methylphenyl sulfide in different conditions.
  • Google Patents. (2013).
  • ResearchGate. (n.d.). Methyl Phenyl Sulfone.

Sources

Technical Support Center: Purification of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Introduction: Understanding the Molecule

This compound is a crystalline solid characterized by the presence of two strongly electron-withdrawing groups: a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃).[1] These functional groups significantly influence the molecule's polarity, solubility, and reactivity, which in turn present specific challenges during its purification. This guide will provide a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My yield of this compound is low after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][3] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low yield.

    • Solution: Conduct a systematic solvent screen. Small-scale solubility tests with a variety of solvents of differing polarities are recommended. Based on the structure of this compound, good starting points for single-solvent recrystallization include ethanol, methanol, or isopropanol. For a two-solvent system, you might consider dissolving the compound in a good solvent like acetone or ethyl acetate and then adding a poor solvent like hexanes or water until the solution becomes cloudy.[4][5]

  • Using an Excessive Amount of Solvent: Even with the right solvent, using too much will keep more of your product dissolved, even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent in small portions to the crude material with continuous stirring and heating.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing them in an oven before use or by rinsing them with hot solvent.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in a lower yield.

    • Solution: Allow the solution to cool slowly to room temperature first, to encourage the formation of pure crystals. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Question 2: After purification, I still see impurities in my this compound sample by TLC/NMR. What are these impurities and how can I remove them?

Answer:

The nature of the impurities will largely depend on the synthetic route used. A common synthesis involves the oxidation of a thioether precursor. One reported synthesis describes the formation of this compound from the oxidation of 4-nitrophenylthioacetic acid, which undergoes an unexpected decarboxylation.[6]

  • Potential Impurities:

    • (4-Nitrophenylsulfonyl)acetic acid: The immediate precursor before decarboxylation. This is a highly polar, acidic impurity.

    • Unreacted starting materials: Depending on the specific synthesis, this could include 4-nitrothiophenol or its derivatives.

    • Over-oxidation or side-products: The specific nature of these would be highly dependent on the reaction conditions.

  • Strategies for Removal:

    • Acid-Base Extraction: If you suspect an acidic impurity like (4-nitrophenylsulfonyl)acetic acid, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer. Be sure to back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

    • Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is a more powerful purification technique.[7]

      • Stationary Phase: Silica gel is a good starting point.

      • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. You will need to determine the optimal ratio by running thin-layer chromatography (TLC) first.

    • Recrystallization from a Different Solvent: Sometimes, changing the recrystallization solvent can leave different impurities behind in the mother liquor.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The exact solvent system should be optimized using TLC.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity (e.g., start with 20% ethyl acetate in hexanes and increase the polarity).

    • Visualize the spots under UV light. The ideal solvent system will give your desired product a retention factor (Rf) of around 0.3-0.4.

  • Column Preparation (Wet Loading):

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin to collect fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Given its polarity, ethanol or isopropanol are excellent starting points for a single-solvent recrystallization. For a two-solvent system, a combination of a good solvent like ethyl acetate and a poor solvent like hexanes is a logical choice.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the presence of the nitrobenzene chromophore, this compound is UV active. You can visualize it on a TLC plate with a UV lamp (typically at 254 nm), where it will appear as a dark spot.

Q3: Is this compound stable during purification?

A3: Aromatic sulfones and nitro compounds are generally stable under standard purification conditions like recrystallization and column chromatography.[8] However, it is always good practice to avoid unnecessarily high temperatures or prolonged heating, as this can lead to degradation.

Q4: What are the key safety considerations when handling this compound?

Visualization of Purification Workflow

Below is a decision tree to guide you in selecting the appropriate purification method for this compound.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot recrystallization Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product multiple_spots->column_chromatography

Caption: Decision tree for purification method selection.

Summary of Solvent Properties for Recrystallization

SolventPolarityBoiling Point (°C)Suitability Notes
Ethanol Polar78Good starting point for single-solvent recrystallization.
Methanol Polar65Similar to ethanol, but lower boiling point.
Isopropanol Polar82Another good option for single-solvent recrystallization.
Ethyl Acetate Intermediate77Likely a good solvent; may need an anti-solvent like hexanes.
Acetone Polar56Good dissolving power, likely needs an anti-solvent.
Hexanes Non-polar69Good as an anti-solvent in a two-solvent system.
Water Very Polar100The compound is sparingly soluble in water, making it a potential anti-solvent.[10]

References

  • LookChem. Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE. [Link]
  • International Journal of Chemical and Physical Sciences.
  • University of California, Los Angeles - Chemistry.
  • University of Rochester - Department of Chemistry.
  • Reddit.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • PubChem. This compound. [Link]
  • National Center for Biotechnology Information. 1-Methylsulfonyl-4-nitrobenzene. [Link]
  • YouTube.

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identifying side products in the synthesis of 1-(methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products in this important synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

What is the primary method for synthesizing this compound?

The most common and direct route to this compound is the oxidation of 4-nitrothioanisole (also known as methyl 4-nitrophenyl sulfide).[1][2] This reaction typically involves an oxidizing agent that converts the thioether group to a sulfone.[2]

What are the most common oxidizing agents used for this synthesis?

A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a widely used and environmentally benign option.[3] Other common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), and Oxone®. The choice of oxidant and reaction conditions can significantly influence the reaction's selectivity and the formation of side products.

What is the most likely side product in this reaction?

The most common side product is the partially oxidized intermediate, 1-(methylsulfinyl)-4-nitrobenzene (the corresponding sulfoxide).[4][5] The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate, and incomplete oxidation is a frequent cause of its presence as an impurity.[2]

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. The starting material (4-nitrothioanisole), the intermediate sulfoxide, and the final sulfone product will have different polarities and thus different retention factors (Rƒ values) on a TLC plate. The sulfone is typically the most polar compound, followed by the sulfoxide, and then the starting thioether.

What does a successful reaction look like analytically?

In a successful reaction, you should observe the disappearance of the starting material spot on the TLC and the appearance of a new spot corresponding to the this compound product. Ideally, there should be minimal to no presence of the intermediate sulfoxide spot. The final, purified product should be a crystalline solid.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: I see an unexpected spot on my TLC plate between the starting material and the desired sulfone.

Potential Cause: This intermediate spot is very likely to be 1-(methylsulfinyl)-4-nitrobenzene, the sulfoxide intermediate. Its formation indicates that the oxidation is incomplete.

Causality: The oxidation of a thioether to a sulfone is a two-step process. The first oxidation to the sulfoxide is often faster than the second oxidation to the sulfone. Insufficient oxidant, low reaction temperature, or a short reaction time can lead to the accumulation of the sulfoxide intermediate.[4]

Troubleshooting Steps & Solutions:

  • Confirmation of Identity:

    • Protocol: Isolate the unexpected spot by preparative TLC or column chromatography. Characterize the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the sulfoxide structure. The sulfoxide will have a characteristic S=O stretch in its IR spectrum.

  • Driving the Reaction to Completion:

    • Increase Oxidant Stoichiometry: Add an additional portion of the oxidizing agent to the reaction mixture and continue to monitor by TLC. Be cautious with highly reactive oxidants to avoid over-oxidation or side reactions.

    • Extend Reaction Time: Continue stirring the reaction at the set temperature for a longer duration.

    • Increase Reaction Temperature: If appropriate for the chosen oxidant and solvent, gently warming the reaction can increase the rate of the second oxidation step.

Problem: My final product is a yellowish oil or an off-white solid, not the expected crystalline solid.

Potential Cause: The presence of colored impurities often indicates residual starting material or side products from reactions involving the nitro group. Unreacted 4-nitrothioanisole is a pale yellow crystalline solid.[1] Other colored impurities could arise from decomposition or side reactions under harsh conditions.

Causality: The nitro group is an electron-withdrawing group that can be susceptible to reduction or other transformations under certain conditions, potentially leading to colored byproducts. Additionally, residual starting material will impact the final product's appearance and melting point.

Troubleshooting Steps & Solutions:

  • Purification:

    • Protocol: Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals. The desired sulfone is typically less soluble than the starting material and many impurities in common recrystallization solvents.

    • Protocol: Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A solvent system such as ethyl acetate/hexane can effectively separate the sulfone, sulfoxide, and starting material.

  • Preventative Measures:

    • Ensure the reaction goes to completion by monitoring with TLC.

    • Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.

Problem: The yield of my reaction is significantly lower than expected.

Potential Cause: Low yields can result from several factors, including incomplete reaction, product loss during workup and purification, or the formation of water-soluble side products.

Causality: If the reaction is not driven to completion, a significant portion of the material will remain as the starting thioether or the intermediate sulfoxide. During aqueous workup, some product may be lost if it has slight solubility in water. Inefficient extraction or multiple purification steps can also contribute to product loss.

Troubleshooting Steps & Solutions:

  • Optimize Reaction Conditions:

    • Experiment with different solvents, temperatures, and reaction times to find the optimal conditions for your specific oxidizing agent.

  • Improve Workup Procedure:

    • Ensure thorough extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent and performing multiple extractions.

    • Minimize the number of transfer steps to reduce mechanical losses.

  • Consider Alternative Oxidants:

    • If yields remain low with a particular oxidant, exploring other options might be beneficial. For example, some catalytic oxidation systems can offer higher selectivity and yields.[3]

Problem: I still have a significant amount of starting material in my final product after the reaction.

Potential Cause: This is a clear indication of an incomplete reaction.

Causality: The most common reasons for an incomplete reaction are:

  • Insufficient Oxidant: Not enough oxidizing agent was used to convert all of the starting material.

  • Low Reactivity: The chosen oxidant may not be strong enough under the employed reaction conditions.

  • Short Reaction Time: The reaction was stopped before it had time to go to completion.

  • Decomposition of the Oxidant: The oxidizing agent may have decomposed before it could fully react.

Troubleshooting Steps & Solutions:

  • Verify Reagent Quality: Ensure that your oxidizing agent is fresh and has not decomposed. For example, the concentration of hydrogen peroxide solutions can decrease over time.

  • Re-evaluate Stoichiometry: Carefully calculate and ensure you are using a sufficient molar excess of the oxidizing agent. A common starting point is at least two equivalents of the oxidant for the conversion of a thioether to a sulfone.

  • Optimize Reaction Conditions: As mentioned previously, increasing the reaction time, temperature, or changing the solvent can improve the conversion rate.

Summary of Potential Side Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
4-Nitrothioanisole (Starting Material) O₂NC₆H₄SCH₃C₇H₇NO₂S169.20Least polar spot on TLC.
1-(Methylsulfinyl)-4-nitrobenzene (Sulfoxide) O₂NC₆H₄S(O)CH₃C₇H₇NO₃S185.20Intermediate polarity on TLC. Characteristic S=O stretch in IR.
This compound (Product) O₂NC₆H₄SO₂CH₃C₇H₇NO₄S201.20[6][7]Most polar spot on TLC. Characteristic SO₂ stretches in IR.

Reaction Pathway and Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reaction leading to the sulfoxide intermediate.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Issue Starting Material 4-Nitrothioanisole Intermediate 1-(Methylsulfinyl)-4-nitrobenzene (Sulfoxide) Starting Material->Intermediate [O] Product This compound (Sulfone) Intermediate->Product [O] Incomplete_Oxidation Incomplete Oxidation Intermediate->Incomplete_Oxidation Isolation of intermediate

Caption: Reaction scheme for the oxidation of 4-nitrothioanisole.

References

  • Ma, D.-S., Zhang, Y.-F., & Fang, L. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]
  • Ma, D.-S., Zhang, Y.-F., & Fang, L. (2008). 1-Methylsulfonyl-4-nitrobenzene.
  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
  • Wells, R. L., et al. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical, 204-205, 319-329. [Link]
  • Molbase. (n.d.). This compound | CAS No. 2976-30-9 Synthetic Routes. [Link]
  • Wells, R. L., et al. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017).
  • LookChem. (n.d.). 4-NITROTHIOANISOLE. [Link]
  • Pharmaffiliates. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.). Sulfone. [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges encountered during its preparation, providing in-depth, evidence-based solutions and troubleshooting strategies. Our approach is grounded in established chemical principles to ensure the reliability and success of your experiments.

I. Foundational Knowledge: Synthesis Overview

The most prevalent and practical laboratory-scale synthesis of this compound involves the oxidation of its thioether precursor, 4-nitrothioanisole.[1][2] This two-step process is generally reliable, but optimal yields and purity depend on careful control of reaction parameters.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Thioether Formation (SNAr) cluster_1 Step 2: Oxidation cluster_2 Purification A 4-chloronitrobenzene C 4-nitrothioanisole A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide B->C D 4-nitrothioanisole F This compound D->F Oxidation E Oxidizing Agent (e.g., H2O2) E->F G Crude Product H Recrystallization G->H I Pure Product H->I

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My yield of 4-nitrothioanisole in the first step is consistently low. What are the likely causes?

A1: Low yields in the nucleophilic aromatic substitution (SNAr) reaction to form 4-nitrothioanisole can often be attributed to several factors:

  • Purity of Reactants: Ensure that your 4-chloronitrobenzene is free from impurities. The sodium thiomethoxide should be anhydrous, as moisture can hydrolyze it, reducing the concentration of the active nucleophile.

  • Solvent Choice: A polar aprotic solvent, such as DMF or DMSO, is generally preferred to facilitate the SNAr reaction.[3] These solvents effectively solvate the cation of the nucleophile, leaving the anion more reactive.

  • Reaction Temperature: While the reaction is typically conducted at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to side reactions.

  • Stoichiometry: A slight excess of sodium thiomethoxide (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate the workup.

Q2: During the oxidation of 4-nitrothioanisole, I'm observing the formation of a significant amount of sulfoxide byproduct. How can I favor the formation of the sulfone?

A2: The formation of the sulfoxide, 1-(methylsulfinyl)-4-nitrobenzene, is a common intermediate in the oxidation of the corresponding thioether.[2] To promote the complete oxidation to the sulfone, consider the following:

  • Choice and Stoichiometry of Oxidant: Hydrogen peroxide (H₂O₂) is a common and effective oxidant for this transformation.[4][5] Using a sufficient excess of the oxidizing agent (typically 2.2 to 3.0 equivalents) is crucial to drive the reaction past the sulfoxide stage to the sulfone.

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether. Ensure a sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended. The reaction is often exothermic; maintaining a controlled temperature (e.g., with an ice bath initially) is important to prevent runaway reactions and the formation of byproducts.

  • Catalyst: In some cases, a catalyst such as a tungstate salt can facilitate the oxidation, allowing for milder reaction conditions.

Q3: The final product, this compound, is difficult to purify. What are the best practices for purification?

A3: The primary method for purifying this compound is recrystallization. The choice of solvent is critical. A common and effective solvent system is ethanol or a mixture of ethanol and water.

  • Procedure for Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated carbon and heat for a short period to decolorize it.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals thoroughly.

The purity of the recrystallized product can be assessed by its melting point and spectroscopic methods (e.g., NMR).

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-nitrothioanisole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 4-chloronitrobenzene

  • Sodium thiomethoxide

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chloronitrobenzene (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve sodium thiomethoxide (1.1 eq) in anhydrous DMF.

  • Slowly add the sodium thiomethoxide solution to the 4-chloronitrobenzene solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitrothioanisole.

Protocol 2: Oxidation to this compound

Materials:

  • 4-nitrothioanisole

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • In a round-bottom flask, dissolve the crude 4-nitrothioanisole (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.5 eq) to the cooled solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting material and sulfoxide intermediate are no longer visible.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Troubleshooting Workflow

G Start Low Yield or Impure Product Step1_Check Check Step 1: Thioether Formation Start->Step1_Check Low Yield of Intermediate Step2_Check Check Step 2: Oxidation Start->Step2_Check Incomplete Oxidation Purification_Check Review Purification Start->Purification_Check Final Product Impure Reactant_Purity Verify Reactant Purity Step1_Check->Reactant_Purity Solvent_Condition Ensure Anhydrous Solvent Step1_Check->Solvent_Condition Temp_Control1 Optimize Temperature Step1_Check->Temp_Control1 Oxidant_Stoich Check Oxidant Equivalents Step2_Check->Oxidant_Stoich Reaction_Time Increase Reaction Time Step2_Check->Reaction_Time Temp_Control2 Maintain Temperature Control Step2_Check->Temp_Control2 Recrystall_Solvent Optimize Recrystallization Solvent Purification_Check->Recrystall_Solvent Cooling_Rate Ensure Slow Cooling Purification_Check->Cooling_Rate

Caption: A logical troubleshooting workflow for common synthesis issues.

IV. Data Summary

ParameterRecommended ConditionRationale
Thioether Formation
SolventAnhydrous DMF or DMSOPolar aprotic solvent enhances nucleophilicity.[3]
Nucleophile Stoichiometry1.1 - 1.2 equivalentsDrives the reaction to completion without excessive excess.
TemperatureRoom Temperature to 50 °CBalances reaction rate with potential for side reactions.
Oxidation
Oxidant30% H₂O₂ in Acetic AcidEffective and common reagent system.[4][5]
Oxidant Stoichiometry2.2 - 3.0 equivalentsEnsures complete conversion to the sulfone.
TemperatureInitial cooling, then room temp.Controls initial exotherm and allows for complete reaction.
Purification
MethodRecrystallizationEffective for removing impurities.
SolventEthanol or Ethanol/WaterGood solubility at high temperature, poor at low temperature.

V. References

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2299. [Link]

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. IUCrData, 64(Pt 12), o2299. [Link]

  • American Chemical Society. (n.d.). Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Yang, S., Li, B., Wan, X., & Shi, Z. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 43-60. [Link]

Sources

Technical Support Center: A Guide to Preventing the Degradation of 1-(Methylsulfonyl)-4-nitrobenzene During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during its storage and handling. Our recommendations are grounded in established principles of chemical stability for nitroaromatic and sulfonyl-containing compounds.

Understanding the Stability of this compound

This compound is a crystalline solid with a melting point of 136-138°C. Its stability is influenced by the presence of two key functional groups: a nitro group and a methylsulfonyl group. The nitro group is strongly electron-withdrawing, which can make the aromatic ring susceptible to nucleophilic attack. The methylsulfonyl group, also electron-withdrawing, contributes to the overall electronic properties and stability of the molecule. While generally stable under recommended storage conditions, degradation can be initiated by several factors, including exposure to high temperatures, light, humidity, and incompatible chemical environments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Storage in a desiccator within a refrigerator is an excellent practice.

Q2: What are the visible signs of degradation?

The first signs of degradation may include a change in color from its typical appearance (often a pale yellow or off-white solid) to a more pronounced yellow or brown hue. You might also observe changes in the physical state, such as clumping or the appearance of an oily substance, which could indicate the absorption of moisture or the formation of degradation products.

Q3: How does humidity affect the stability of this compound?

Nitroaromatic compounds can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. While this compound itself does not have readily hydrolyzable groups, absorbed moisture can potentially facilitate degradation pathways, especially if acidic or basic impurities are present. Therefore, maintaining a dry storage environment is crucial.

Q4: Is this compound sensitive to light?

Yes, nitroaromatic compounds can be photolabile.[1][2][3] Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation reactions. The primary photochemical reaction for many aromatic nitro compounds is the reduction of the nitro group.[3] It is imperative to store the compound in an amber or opaque container to minimize light exposure.

Q5: What materials should I use for storing and handling this compound?

Glass containers, particularly amber glass vials with PTFE-lined caps, are ideal for storing this compound. For handling, stainless steel or glass spatulas are recommended. Avoid using containers or tools made from materials that could be reactive or leach impurities. It is important to consider that packaging materials can sometimes be a source of contaminants.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for resolving them.

Unexpected Analytical Results

Problem: You observe unexpected peaks in your analytical chromatogram (e.g., HPLC-UV, GC-MS) or discrepancies in your NMR spectrum.

Possible Cause & Investigation Workflow:

G A Unexpected Analytical Results B Has the compound's appearance changed? A->B C Yes B->C Yes D No B->D No E Degradation is likely. Review storage conditions: - Temperature (2-8°C?) - Light exposure (dark?) - Container seal (tight?) C->E F Consider other sources of contamination: - Solvent impurities - Contaminated labware - Cross-contamination D->F G Perform forced degradation study on a reference standard to identify potential degradation products. E->G H Analyze a fresh, unopened sample to confirm the purity of the lot. F->H

Caption: Troubleshooting workflow for unexpected analytical results.

Explanation of Steps:

  • Visual Inspection: A change in the physical appearance is a strong indicator of degradation.

  • Storage Condition Review: Systematically check your storage protocol against the recommended guidelines.

  • Contamination Check: If the compound appears normal, the issue might stem from external sources. Always use high-purity solvents and clean equipment.

  • Forced Degradation Study: Intentionally stressing a reference sample under conditions like heat, acid, base, and oxidation can help you identify the retention times or mass spectra of potential degradation products, aiding in the identification of the unknown peaks in your sample.[4][5][6][7][8]

  • Analyze a New Sample: This will help determine if the issue is with the specific aliquot you are using or the entire batch.

Poor Performance in a Reaction

Problem: Your reaction yield is lower than expected, or you are observing the formation of unusual byproducts.

Possible Cause & Investigation Workflow:

G A Poor Reaction Performance B Confirm the purity of all other reagents. A->B C Other reagents are pure. B->C D Other reagents are suspect. B->D E Test the purity of your This compound sample using a validated analytical method (e.g., HPLC, GC). C->E F Purify or replace suspect reagents. D->F G Purity is <98% E->G H Purity is acceptable E->H I Degradation has occurred. Acquire a new, high-purity lot. G->I J Review reaction conditions. Consider incompatibility with bases, acids, or reducing/oxidizing agents. H->J

Caption: Troubleshooting workflow for poor reaction performance.

Explanation of Steps:

  • Reagent Purity Check: Before suspecting your this compound, ensure all other components of your reaction are of high purity.

  • Purity Analysis: Quantitatively assess the purity of your starting material. A purity of less than 98% can significantly impact reaction outcomes.

  • Incompatibility Review: this compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Ensure your reaction conditions do not inadvertently create an environment conducive to its degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the known chemistry of nitroaromatic compounds and aromatic sulfones.

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A This compound B Photoreduction of Nitro Group A->B Light (UV) C Nucleophilic Aromatic Substitution A->C Strong Nucleophiles (e.g., OH-) D Oxidative Cleavage A->D Strong Oxidants E 4-(methylsulfonyl)aniline B->E F 4-(methylsulfonyl)phenol C->F G 4-nitrobenzenesulfonic acid D->G

Caption: Potential degradation pathways of this compound.

  • Photoreduction of the Nitro Group: Exposure to light, particularly UV radiation, can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group (forming 4-(methylsulfonyl)aniline).[3][9]

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of both the nitro and methylsulfonyl groups activates the aromatic ring towards nucleophilic attack. In the presence of strong nucleophiles (e.g., hydroxide ions from a basic environment), the nitro group could potentially be displaced to form 4-(methylsulfonyl)phenol.

  • Oxidative Cleavage: While aromatic sulfones are generally stable, under harsh oxidative conditions, cleavage of the carbon-sulfur bond could occur, potentially leading to the formation of 4-nitrobenzenesulfonic acid.[10]

Best Practices for Storage and Handling

To ensure the longevity of your this compound, adhere to the following best practices:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential thermal degradation.
Light Store in an amber or opaque container in the dark.Prevents photolytic degradation.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Minimizes the risk of oxidative degradation.
Container Use amber glass bottles with PTFE-lined caps.Glass is inert, and the amber color protects from light. PTFE liners provide an excellent chemical barrier.
Handling Use only in a well-ventilated area. Avoid creating dust. Use glass or stainless steel implements.Minimizes exposure and prevents contamination.
Inventory Management Log the date of receipt and the date of first opening on the container. Use a "First-In, First-Out" (FIFO) system.Ensures that older stock is used first, minimizing the chance of using degraded material.

Analytical Methods for Purity Assessment

Regularly assessing the purity of your this compound is crucial, especially for sensitive applications. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect structural impurities.[11][12][13]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of impurities, which can depress and broaden the melting peak.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This is a general protocol and may require optimization for your specific instrumentation.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set to the λmax of this compound.

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and sample solutions and integrate the peak areas. Calculate the purity of your sample by comparing its peak area to that of the reference standard.

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[4][5][6][7][8]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light.

  • Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC-MS) to identify and quantify any degradation products.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • DTIC. (n.d.).
  • RSC Publishing. (n.d.). Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds. Journal of the Chemical Society C: Organic.
  • Yang, P., Ji, Y., Lu, J., & Huang, Q. (2017). Formation of nitrophenolic byproducts during heat-activated peroxydisulfate oxidation in the presence of natural organic matter and nitrite. Environmental Science & Technology.
  • Cooks, R. G., & Jaman, Z. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry.
  • Xia, Y., & Yang, C. (2022). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules.
  • Schultz, A. G., & Pugh, L. A. (1976). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. The Journal of Organic Chemistry.
  • Moran, J., & Yorimitsu, H. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews.
  • Pharma Stability. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products.
  • Wang, C., & Li, Z. (2018). Copper-Catalyzed Oxidative Reaction of β-Keto Sulfones with Alcohols via C-S Bond Cleavage. Organic Letters.
  • Single Use Support. (2022). Extractables and leachables: definitions, differences & facts.
  • Sahoo, B. (2023). Aromatization-Driven C–C Bond Cleavage of Unstrained Ketone Access to Vinyl Sulfones. Angewandte Chemie.
  • ResolveMass Laboratories Inc. (2025).
  • Contract Pharma. (2020).
  • Shimadzu (Europe). (n.d.). Extractables & Leachables.
  • Contract Pharma. (2009). Extractables & Leachables Testing for Drug Packaging.
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  • West Pharmaceutical Services. (2024). Comprehensive Guide to Extractables & Leachables in Pharma Packaging.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • MedCrave online. (2016).
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  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
  • EMMA International. (2022). Accelerated Stability Testing for Pharmaceuticals.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
  • ChemicalBook. (n.d.). 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Williams, S. J., & Alhifthi, A. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
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  • Puzyn, T., Leszczynski, J., & Cronin, M. T. D. (2008). Structure-toxicity relationships of nitroaromatic compounds.
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Technical Support Center: Purification of 1-(methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies concerning the purification of 1-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurities in your crude product are almost always a direct consequence of your synthetic route and the purity of your starting materials. The most common synthesis involves the oxidation of 4-(methylthio)nitrobenzene.

Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation is a very common scenario, leaving the sulfoxide as the primary process-related impurity. Conversely, aggressive oxidation conditions can potentially lead to ring-hydroxylated byproducts or other degradation products.

A summary of potential impurities is provided below:

ImpurityPotential SourceRecommended Primary Removal Method
1-(Methylsulfinyl)-4-nitrobenzene (Sulfoxide) Incomplete oxidation of the sulfide precursor.[1][2]Flash Column Chromatography
4-(Methylthio)nitrobenzene (Sulfide) Unreacted starting material.Flash Column Chromatography
Isomeric Impurities (e.g., 1-(Methylsulfonyl)-2-nitrobenzene) Use of impure starting materials from nitration reactions that produce isomer mixtures.[3][4]Recrystallization, Preparative HPLC
Nitrophenolic Compounds Side-reactions during nitration steps in the synthesis of precursors.[5]Aqueous alkaline wash.
Residual Solvents & Reagents Carried over from the reaction workup.Recrystallization, Drying under vacuum.
Q2: I have my crude solid product. What purification method should I try first?

For solid organic compounds like this compound, recrystallization is the most effective, economical, and scalable first-line purification technique.[6][7] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound.

Expertise & Experience: Recrystallization is preferred over chromatography for initial bulk purification because it is faster, uses less solvent, and avoids potential compound degradation on stationary phases like silica gel.[8] We recommend trying recrystallization from ethanol first. If that fails to achieve the desired purity, then proceed to flash column chromatography.

Q3: My final product is a yellow or brownish solid, but I expect a white or pale-yellow powder. What does this indicate?

A persistent yellow or brown color often indicates the presence of residual nitrophenolic impurities or trace amounts of highly conjugated byproducts (e.g., nitrostyrenes from dehydration of side products).[5][9]

Troubleshooting Steps:

  • Alkaline Wash: Before recrystallization, dissolve your crude product in a suitable organic solvent (like ethyl acetate) and wash it with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide. This will convert acidic phenolic impurities into their water-soluble salts, which can then be extracted into the aqueous layer.[5]

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[10] However, use it sparingly as it can also adsorb your product and reduce yield.

Q4: How can I definitively assess the purity of my final product?

A multi-technique approach is essential for a trustworthy assessment of purity.

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.

  • Thin-Layer Chromatography (TLC): A single spot appearing on a TLC plate in multiple solvent systems is a good sign of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities, which would show up as extra peaks in the spectrum.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A single, sharp peak on the chromatogram indicates a high degree of purity.[11]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[6]

Q: My compound is not crystallizing from the solution after cooling. What should I do?

This is a common issue, typically arising from either using too much solvent (the solution is not saturated) or the solution being super-saturated.

Causality: Crystal formation requires nucleation, a process where molecules begin to aggregate in an ordered lattice. This is thermodynamically favored only in a saturated or slightly supersaturated solution.

Solutions (in order of preference):

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for nucleation.[10]

  • Seed the Solution: Add a tiny crystal of the pure compound (if available) to the solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[10]

  • Cool to a Lower Temperature: If you have cooled to room temperature, try placing the flask in an ice-water bath to further decrease the compound's solubility.[10]

Q: An oil has formed at the bottom of my flask instead of crystals. How can I fix this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly from a highly supersaturated state.

Solutions:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of extra solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help.

  • Add More Solvent: The oil may be a sign that the concentration of the solute is too high. Add more hot solvent until the oil dissolves, then attempt to cool slowly again.

  • Change Solvents: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is designed for the general purification of solid this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor.[10]

  • Drying: Allow the crystals to air-dry on the filter, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities, such as the less polar sulfide starting material or the more polar sulfoxide byproduct.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for a system that gives your product an Rf value of approximately 0.3-0.4.[8]

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[8]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualization of Workflows

A logical approach to purification is critical for efficiency and success. The following diagram outlines a decision-making workflow for purifying your crude product.

G cluster_0 Purification Workflow for this compound Start Crude Product Assess Assess Physical State & Color Start->Assess IsSolid Is it a solid? Assess->IsSolid IsColored Is it highly colored (yellow/brown)? IsSolid->IsColored Yes NotSolid Consider Liquid-Liquid Extraction or Distillation IsSolid->NotSolid No AlkalineWash Perform Aqueous Alkaline Wash IsColored->AlkalineWash Yes Recrystallize Attempt Recrystallization (e.g., from Ethanol) IsColored->Recrystallize No AlkalineWash->Recrystallize CheckPurity1 Assess Purity (TLC, Melting Point) Recrystallize->CheckPurity1 IsPure1 Is Purity Sufficient? CheckPurity1->IsPure1 ColumnChrom Perform Flash Column Chromatography IsPure1->ColumnChrom No End Pure Product IsPure1->End Yes CheckPurity2 Assess Purity (TLC, NMR, HPLC) ColumnChrom->CheckPurity2 IsPure2 Is Purity Sufficient? CheckPurity2->IsPure2 IsPure2->End Yes Troubleshoot Further Troubleshooting/ Re-evaluate Synthesis IsPure2->Troubleshoot No

Caption: Decision workflow for purification.

The following diagram illustrates the key stages of the single-solvent recrystallization process.

G cluster_1 Recrystallization Protocol Stages A 1. Dissolve Crude Solid in Minimum Amount of Hot Solvent B 2. Hot Gravity Filtration (If insoluble impurities or charcoal present) A->B Optional C 3. Cool Solution Slowly to Allow Crystal Formation A->C B->C D 4. Collect Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Small Amount of Ice-Cold Solvent D->E F 6. Dry Pure Crystals E->F

Caption: Key stages of recrystallization.

References
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Myrcenol Sulfone.
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  • Missouri S&T. Aromatic Nitro Compounds.
  • Good, G. L., & Gordon, S. M. (1972). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 44(12), 2028-2031.
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  • Struggling with the purification of a nitroaldol product. (2022). Reddit.
  • Leston, G. (1968). Process for the formation and purification of aromatic sulfones. Google Patents.
  • Separation of p-nitrochlorobenzene and o-nitrochlorobenzene. (2012). Sciencemadness Discussion Board.
  • Leston, G. (1968). Process for the formation and purification of aromatic sulfones. Google Patents.
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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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Technical Support Center: Alternative Solvent Systems for Reactions with 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving 1-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to transition from conventional solvents to more sustainable and safer alternatives. We will explore the causality behind experimental choices, provide troubleshooting solutions for common issues, and offer detailed protocols to ensure the integrity and success of your experiments.

Introduction: The Challenge of Conventional Solvents

This compound is a valuable substrate in organic synthesis, primarily utilized in two key transformations: nucleophilic aromatic substitution (SNAr) and the reduction of its nitro group. The molecule's two potent electron-withdrawing groups activate the aromatic ring, making it highly susceptible to nucleophilic attack.[1][2]

Traditionally, these reactions have been performed in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (DMSO).[3] However, growing environmental, health, and safety (EHS) concerns, including reproductive toxicity, have led to increased regulatory scrutiny and restrictions on many of these solvents.[3][4][5] This has created an urgent need for validated, greener alternatives that do not compromise reaction efficiency. This guide provides a framework for selecting and implementing these alternatives.

Section 1: General FAQs on Solvent Selection

Q1: Why is solvent choice so critical for reactions involving this compound?

A1: The solvent is not merely a medium for dissolution; it actively participates in the reaction at a molecular level.[6]

  • For Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] Polar aprotic solvents are traditionally favored because they excel at solvating the counter-ion (cation) of the nucleophile, leaving the nucleophile "naked" and more reactive.[7] Protic solvents, by contrast, can form hydrogen bonds with the nucleophile, encasing it in a solvent shell and drastically reducing its nucleophilicity and the overall reaction rate.[8][9]

  • For Nitro Group Reduction: The solvent's role is to dissolve the substrate and the reducing agent (or facilitate interaction with a heterogeneous catalyst). Its properties can influence catalyst activity, selectivity, and the rate of hydrogen transfer in catalytic transfer hydrogenation (CTH) processes.[10]

Q2: What are the primary issues with conventional polar aprotic solvents like DMF and NMP?

A2: The main drivers for replacing solvents like DMF, NMP, and DMAc are significant EHS concerns. Many are classified as Substances of Very High Concern (SVHC) under regulations like REACH in Europe due to their reproductive toxicity.[3][4] This not only poses risks to laboratory personnel but also creates challenges for industrial scale-up, waste disposal, and regulatory compliance.

Q3: What defines a "greener" or "alternative" solvent?

A3: A greener solvent is typically characterized by several of the following attributes, which align with the 12 Principles of Green Chemistry:

  • Renewable Source: Derived from biomass (bio-based) rather than petrochemicals (e.g., Cyrene™, 2-MeTHF, ethanol).[4][6]

  • Low Toxicity: Reduced hazard to human health and the environment.

  • Biodegradability: Breaks down into harmless substances in the environment.

  • Reduced Volatility: Lower vapor pressure minimizes emissions of volatile organic compounds (VOCs).

  • High Atom Economy: Using water or performing reactions solvent-free represents the ideal scenario.[11]

Section 2: Alternative Solvents for Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions with substrates like 1-halo-(methylsulfonyl)-nitrobenzenes are foundational. The choice of a non-traditional solvent requires careful consideration of its physical and chemical properties.

Q4: What are the most promising green alternatives to DMF and NMP for SNAr reactions?

A4: Several bio-based or less hazardous solvents have emerged as viable replacements. The ideal choice depends on the specific nucleophile and reaction conditions.

SolventSourceBoiling Point (°C)Key AdvantagesPotential Challenges
Cyrene™ Bio-based227Excellent replacement for DMF/NMP, biodegradable, low toxicity.[4][6]Higher viscosity, moderate water miscibility can complicate work-up.[4]
Sulfolane Petrochemical285High thermal stability, highly polar aprotic.High boiling point makes removal difficult; can freeze at room temp (m.p. 27.5 °C).
2-MeTHF Bio-based80Greener alternative to THF, forms an azeotrope with water for easy removal.[6]Less polar than DMF/DMSO, may require higher temperatures or longer reaction times.
DMSO Petrochemical189Excellent dissolving power, well-understood.Can be difficult to remove completely due to high boiling point; can decompose violently at high temperatures.

Q5: How will switching from a traditional solvent like DMF to an alternative like Cyrene™ impact my SNAr reaction?

A5: You should anticipate potential changes in reaction kinetics and solubility. Cyrene™ is more viscous than DMF, which may affect mass transfer and require more vigorous stirring. While it is a strong polar aprotic solvent, its solvation properties are not identical to DMF, so you may need to re-optimize the reaction temperature. It is recommended to start with the same temperature and monitor the reaction closely by TLC or LC-MS, adjusting as needed.

Q6: Can I use protic solvents like ethanol or even water for SNAr reactions?

A6: Generally, protic solvents are detrimental to SNAr reaction rates because they solvate and deactivate the anionic nucleophile through hydrogen bonding.[7][9] However, in some cases, particularly with highly activated substrates and strong nucleophiles, the reaction may proceed, albeit more slowly. The use of phase-transfer catalysts can sometimes enable reactions in biphasic systems involving water, but this adds complexity to the system. For most applications, a polar aprotic solvent is the superior choice.

Caption: The SNAr addition-elimination mechanism.
Section 3: Alternative Solvents for Nitro Group Reduction

The reduction of the nitro group to an amine is a common and critical transformation. Greener solvent choices are readily available for this reaction.

Q7: What are the best sustainable solvent choices for reducing the nitro group on this substrate?

A7: Water and ethanol are excellent first choices for many reduction protocols.[12]

  • Water: Ideal for reactions using water-soluble reagents like sodium dithionite (Na₂S₂O₄) or for certain catalytic systems. It is non-flammable, non-toxic, and inexpensive.[11][13]

  • Ethanol: A bio-based solvent that works well for catalytic transfer hydrogenation (CTH) using hydrogen donors like formic acid or ammonium formate with catalysts like Pd/C.[10][13] It has good dissolving power for many organic substrates.

Q8: How does solvent choice impact catalytic transfer hydrogenation (CTH)?

A8: The solvent can significantly influence the reaction rate and selectivity. In a study screening solvents for the CTH of nitrobenzene with formic acid over a Pd catalyst, alcoholic solvents performed well, with ethanol providing nearly quantitative conversion and yield.[10] The solvent must effectively dissolve the substrate and the hydrogen donor while not poisoning the catalyst surface.

Section 4: Troubleshooting Guide

Switching to a new solvent system can present challenges. This guide addresses common issues in a systematic way.

Troubleshooting_Workflow start Experiment Issue Identified check_conversion Low / No Conversion? start->check_conversion check_side_products Side Products / Impurities? check_conversion->check_side_products No solubility Verify Solubility of Reagents in Chosen Solvent check_conversion->solubility Yes check_workup Difficult Work-up? check_side_products->check_workup No lower_temp Lower Reaction Temperature check_side_products->lower_temp Yes extraction Optimize Extraction Protocol (e.g., use brine, different solvent) check_workup->extraction Yes resolve Issue Resolved check_workup->resolve No temp_time Increase Temperature / Extend Reaction Time solubility->temp_time anhydrous Ensure Anhydrous Conditions (for SNAr) temp_time->anhydrous catalyst Check Catalyst Activity / Solvent Compatibility (for Reduction) anhydrous->catalyst catalyst->check_side_products inert_solvent Switch to a More Inert Solvent lower_temp->inert_solvent inert_solvent->check_workup precipitation Attempt Product Precipitation / Crystallization extraction->precipitation precipitation->resolve

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Understanding the Reagent - Physicochemical Properties

A thorough understanding of your reagent's properties is the first step in troubleshooting. Below is a summary of the key physical and chemical characteristics of this compound.

PropertyValueSource
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol [1]
Melting Point 136-138 °C[2][3]
Boiling Point 402.2 ± 37.0 °C (Predicted)[2][3]
Appearance Not explicitly stated, but typically a solid at room temperature.Inferred from melting point.
Storage Temperature 2-8 °C[2][3]

Section 2: Troubleshooting Common Experimental Issues

This section is structured as a series of frequently asked questions (FAQs) that address specific problems you might encounter during your experiments.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with this compound is sluggish, showing low conversion to the desired product even after extended reaction times. What are the likely causes and how can I optimize the reaction?

Answer:

Low conversion in SNAr reactions involving this compound is a common issue that can often be resolved by systematically evaluating the reaction parameters. The high reactivity of this substrate is due to the presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) positioned para to each other, which effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5][6] However, several factors can still impede the reaction.

Troubleshooting Workflow for Sluggish SNAr Reactions

start Low S N Ar Conversion solvent Is the solvent appropriate? (Polar aprotic?) start->solvent nucleophile Is the nucleophile strong enough and sufficiently activated? solvent->nucleophile Yes solve_solvent Switch to DMSO, DMF, or NMP. solvent->solve_solvent No temperature Is the reaction temperature optimal? nucleophile->temperature Yes solve_nucleophile Use a stronger base (e.g., NaH) to deprotonate the nucleophile or choose a more reactive nucleophile. nucleophile->solve_nucleophile No reagents Are the reagents pure and anhydrous? temperature->reagents Yes solve_temperature Gradually increase temperature (e.g., in 10-20 °C increments) while monitoring by TLC/LC-MS. temperature->solve_temperature No product Successful Reaction reagents->product Yes solve_reagents Use freshly distilled solvents and dry reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). reagents->solve_reagents No solve_solvent->nucleophile solve_nucleophile->temperature solve_temperature->reagents solve_reagents->product

Caption: Troubleshooting workflow for low SNAr conversion.

Detailed Causality and Solutions:

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions.[7] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. In contrast, protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

  • Nucleophile Strength and Activation: The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. If you are using a neutral nucleophile (e.g., an amine or alcohol), a base is required to deprotonate it and increase its nucleophilicity. Weak bases may not fully deprotonate the nucleophile, leading to a low concentration of the active species. Consider using a stronger base or ensuring your base is of high quality and free from moisture.

  • Reaction Temperature: While this compound is highly activated, some SNAr reactions still require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, gradually increasing the temperature can significantly enhance the reaction rate. However, be cautious of potential side reactions at elevated temperatures.

  • Purity of Reagents and Anhydrous Conditions: Water and other protic impurities can protonate the nucleophile, rendering it less reactive. Ensure that your solvent and reagents are anhydrous, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

Protocol: A Self-Validating System for SNAr Reactions

This protocol incorporates checks to ensure the reaction is proceeding as expected.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If not available, distill the solvent over an appropriate drying agent.

    • Ensure all solid reagents are dry.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO).

    • In a separate flask, dissolve the nucleophile (1.1-1.5 eq) and a suitable base (if required, 1.2-2.0 eq) in the anhydrous solvent.

  • Execution and Monitoring:

    • Slowly add the nucleophile solution to the solution of this compound at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after 30 minutes.

    • If no significant conversion is observed, gradually increase the temperature and continue to monitor the reaction at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

FAQ 2: Reduction of the Nitro Group

Question: I am trying to reduce the nitro group of this compound to an amine, but I am observing a mixture of products or incomplete reaction. What are the common pitfalls?

Answer:

The reduction of the nitro group in nitroarenes can be a delicate process, with the potential for several side products depending on the reaction conditions.[8][9] Common issues include incomplete reduction, over-reduction, or the formation of undesired dimeric species like azo or azoxy compounds.[9]

Troubleshooting Workflow for Nitro Group Reduction

start Incomplete Reduction or Side Product Formation reagent Is the reducing agent appropriate and in sufficient excess? start->reagent conditions Are the reaction conditions (pH, temperature) controlled? reagent->conditions Yes solve_reagent Use a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl). Ensure the quality of the reagent. reagent->solve_reagent No workup Is the work-up procedure appropriate for an amine product? conditions->workup Yes solve_conditions Control temperature with an ice bath, especially during initial addition. Maintain acidic conditions until reduction is complete. conditions->solve_conditions No product Pure Aniline Product workup->product Yes solve_workup After reduction, basify the reaction mixture (e.g., with NaOH or NaHCO₃) to deprotonate the anilinium salt and extract the free amine. workup->solve_workup No solve_reagent->conditions solve_conditions->workup solve_workup->product

Caption: Troubleshooting workflow for nitro group reduction.

Detailed Causality and Solutions:

  • Choice and Stoichiometry of Reducing Agent:

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and efficient method but can be sensitive to catalyst poisons and may also reduce other functional groups.[9]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂·2H₂O): These are robust and common methods.[9][10] Incomplete reactions often arise from using an insufficient amount of the metal or acid. A significant stoichiometric excess is typically required. The quality of the metal (e.g., finely powdered and activated) is also crucial.

    • Lithium aluminum hydride (LiAlH₄) is generally not suitable for reducing aromatic nitro compounds to anilines as it tends to form azo products.[9]

  • Reaction Conditions: The reduction of nitro groups is often exothermic. Uncontrolled temperature can lead to side reactions. It is advisable to add the reagents portion-wise or use an ice bath to maintain a controlled temperature. The pH of the reaction medium is also critical. In metal/acid reductions, maintaining an acidic environment is necessary for the reaction to proceed to completion.

  • Work-up Procedure: A common error is an improper work-up. In acidic reduction conditions, the resulting aniline will be protonated to form an anilinium salt, which is water-soluble.[10][11] To isolate the free amine, the reaction mixture must be basified (e.g., with NaOH or NaHCO₃) to deprotonate the anilinium salt, which can then be extracted into an organic solvent.

Protocol: A Self-Validating System for Nitro Group Reduction with SnCl₂·2H₂O

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid.

  • Execution and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the disappearance of the starting material by TLC. The product, being an amine, will have a different Rf value and may require a different visualization stain (e.g., ninhydrin).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully basify the mixture by adding a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is > 8. A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate or another suitable organic solvent.

    • Filter the combined organic extracts through a pad of celite to remove the tin salts.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude aniline can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

FAQ 3: Purity Assessment and Characterization

Question: I have synthesized a product from this compound, but the analytical data (NMR, LC-MS) suggests the presence of impurities. What are the likely impurities and how can I improve the purity?

Answer:

The purity of your final product is paramount. Impurities can arise from unreacted starting materials, side products, or reagents from the work-up.

Common Impurities and Their Origin:

ImpurityLikely OriginAnalytical Signature
Unreacted this compoundIncomplete reactionSignals corresponding to the starting material in NMR and a peak at the expected m/z in LC-MS.
By-products from side reactions- Dimerization of nucleophile- Polysubstitution (in SNAr)- Over-reduction products (in nitro reduction)Unexpected peaks in NMR and LC-MS.
Residual SolventsIncomplete removal during dryingCharacteristic solvent peaks in ¹H NMR (e.g., DMSO at ~2.5 ppm, DMF at ~2.9, 8.0 ppm).
Reagents from work-up- Acid/base residues- SaltsCan affect NMR spectra and may not be visible by UV in LC.

Strategies for Improving Purity:

  • Optimize Reaction Conditions: The first step is to revisit the reaction optimization to minimize the formation of by-products.

  • Thorough Work-up: Ensure complete quenching of the reaction and thorough washing of the organic layer to remove water-soluble impurities.

  • Effective Purification:

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities. Experiment with different solvent systems to achieve optimal separation.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.

    • Acid-Base Extraction: If your product is an amine, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid to move the amine into the aqueous layer as its salt, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the pure amine back into an organic solvent.

Recommended Analytical Techniques for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting non-volatile impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[12]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the disappearance of starting material functional groups (e.g., the characteristic N-O stretches of the nitro group).[1]

By systematically addressing these common experimental issues, researchers can more effectively and efficiently utilize this compound in their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258434, this compound.
  • Ma, L. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • LibreTexts Chemistry. (n.d.). Side Chain Reduction: Nitro Groups.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Pharmaffiliates. (n.d.). This compound.
  • Kakeshpour, T., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(36), 12532–12538.
  • Filo. (2025). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive towards nucleophilic aromatic substitution than 1-chloro-3-nitrobenzene.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ, 2(1).
  • International Agency for Research on Cancer. (1996). Nitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65.
  • TheChemistryTranslator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube.
  • de Souza, J. A. C., et al. (2015). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... ResearchGate.
  • Reddit. (2024). Professor asks for experimental errors that could occur, seems a bit unreasonable.
  • Itkis, M. E., et al. (2005). Comparison of analytical techniques for purity evaluation of single-walled carbon nanotubes. Journal of the American Chemical Society, 127(10), 3439–3448.

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Validation & Comparative

A Comparative Guide to 1-(Methylsulfonyl)-4-nitrobenzene and Other Nitroaromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel molecules. Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a cornerstone of this molecular architecture. Their potent electron-withdrawing properties render the aromatic ring susceptible to nucleophilic attack, a feature extensively exploited in the synthesis of complex chemical entities.

This guide provides an in-depth, objective comparison of 1-(methylsulfonyl)-4-nitrobenzene with other key nitroaromatic compounds, namely 2,4-dinitrochlorobenzene (DNCB) and 1,3-dinitrobenzene. We will delve into their comparative reactivity, supported by experimental data and theoretical principles, and explore their applications, metabolic fates, and toxicological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic and therapeutic programs.

The Power of Electron Withdrawal: A Theoretical Footing

The reactivity of nitroaromatic compounds in nucleophilic aromatic substitution (SNAr) reactions is intrinsically linked to the electron-withdrawing capacity of their substituents. This property is quantitatively described by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive σ value signifies a stronger electron-withdrawing effect, leading to greater stabilization of the negatively charged Meisenheimer complex intermediate in SNAr reactions, and thus, a faster reaction rate.

The methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are both potent electron-withdrawing groups. Their Hammett constants (σp) provide a theoretical basis for comparing the reactivity of the parent compounds:

SubstituentHammett Constant (σp)
-SO₂CH₃0.72[1]
-NO₂0.78[1]

From these values, it is evident that the nitro group is a slightly stronger electron-withdrawing group than the methylsulfonyl group. This suggests that a nitro-substituted benzene ring would be more activated towards nucleophilic attack than a methylsulfonyl-substituted one, all other factors being equal. In the case of di-substituted compounds like 2,4-dinitrochlorobenzene, the cumulative effect of two nitro groups results in a significantly more electron-deficient and, therefore, highly reactive aromatic ring.

Unveiling the Chemical Personalities: A Comparative Overview

FeatureThis compound2,4-Dinitrochlorobenzene (DNCB)1,3-Dinitrobenzene
Primary Applications Intermediate for pharmaceuticals (anti-inflammatory, analgesics), agrochemicals, dyes, and pigments.[1]Reagent in organic synthesis (especially SNAr), biochemical research (glutathione S-transferase substrate), and immunology (contact sensitizer).[2][3]Intermediate in the manufacture of explosives, industrial solvents, and dyes.[4]
Reactivity in SNAr Moderately reactive due to one -SO₂CH₃ and one -NO₂ group.Highly reactive due to two -NO₂ groups and a good leaving group (Cl).[2]Less reactive in SNAr as it lacks a good leaving group.
Metabolism Expected to undergo reduction of the nitro group and potential modification of the methylsulfonyl group.Primarily metabolized through glutathione conjugation and reduction of the nitro groups.Metabolized via reduction of the nitro groups to form nitroanilines and diaminobenzene.
Toxicity Profile Data is limited, but expected to have moderate toxicity associated with nitroaromatics.High toxicity; fatal if absorbed through the skin, causes severe skin and eye irritation, and is a skin sensitizer.[2]High toxicity, primarily affecting the blood (methemoglobinemia), and can cause neurological and reproductive effects.[5]

Reactivity in Action: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of synthetic chemistry that allows for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex.

SNAr_Mechanism

The reactivity of the aromatic substrate in an SNAr reaction is critically dependent on the nature and position of the electron-withdrawing groups and the identity of the leaving group.

A Head-to-Head Comparison of Reactivity

1. Electron-Withdrawing Power: As established by the Hammett constants, the two nitro groups in DNCB create a more electron-deficient aromatic ring compared to the single nitro and methylsulfonyl groups in this compound. This significantly enhances the rate of nucleophilic attack for DNCB.

2. Leaving Group Ability: Both compounds possess a potential leaving group (the implicit hydrogen in this compound for some reactions, and the chloride in DNCB). Chloride is an excellent leaving group in SNAr reactions, further accelerating the reaction rate for DNCB.

Experimental Protocols: A Guide to Practice

The following are generalized, step-by-step methodologies for conducting SNAr reactions. These protocols can be adapted for a comparative study of this compound and other nitroaromatic compounds.

Protocol 1: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a nitroaromatic compound with a primary or secondary amine.

Materials:

  • Nitroaromatic substrate (1.0 eq)

  • Amine (e.g., piperidine, morpholine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add the nitroaromatic substrate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add DMSO to dissolve the reactants.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Amine_Workflow

Protocol 2: Reaction with a Thiol Nucleophile

This protocol outlines a general procedure for the reaction of a nitroaromatic compound with a thiol to form a thioether.

Materials:

  • Nitroaromatic substrate (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of the nitroaromatic substrate (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Metabolic Pathways and Toxicological Considerations

The biological fate and potential toxicity of nitroaromatic compounds are of significant concern in drug development. The primary metabolic pathway for many nitroaromatics involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. These reduction products, particularly the hydroxylamine intermediate, are often implicated in the toxic effects of these compounds, including methemoglobinemia and carcinogenicity.[6]

Nitroaromatic_Metabolism

For this compound, in addition to the reduction of the nitro group, the methylsulfonyl moiety may also undergo metabolic transformations. While specific data is limited, it is plausible that it could be subject to hydroxylation or other oxidative processes.

The toxicity of the compared compounds varies significantly. DNCB is a known potent skin sensitizer and is highly toxic upon dermal absorption.[2] 1,3-Dinitrobenzene is a known hematotoxin, causing methemoglobinemia, and has demonstrated neurological and reproductive toxicity in animal studies.[5] The toxicity of this compound has not been as extensively studied, but given its structure, caution should be exercised, and appropriate safety measures should be employed in its handling.

Conclusion and Future Directions

This compound presents itself as a versatile building block in organic synthesis and medicinal chemistry. Its moderate reactivity in SNAr reactions, when compared to the highly activated 2,4-dinitrochlorobenzene, offers a potential advantage in terms of reaction control and selectivity. The presence of the methylsulfonyl group also opens avenues for further functionalization and may impart unique pharmacological properties to its derivatives.

For researchers and drug development professionals, the choice between these nitroaromatic compounds will ultimately depend on the specific requirements of their synthetic target and the desired reactivity profile. The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these reagents in specific applications.

Further research is warranted to fully elucidate the metabolic fate and toxicological profile of this compound. Additionally, a direct, quantitative comparison of the reaction kinetics of these compounds under various conditions would be a valuable contribution to the field of physical organic chemistry and would further aid chemists in the rational design of synthetic routes.

References

  • Stenutz, R. Hammett substituent constants. Chemistry [Online]. Available: [Link] (accessed Jan 7, 2026).
  • Grokipedia. 2,4-Dinitrochlorobenzene. [Online]. Available: Not publicly available.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2,4-Dinitrochlorobenzene: A Deep Dive into its Chemical Properties and Industrial Significance. [Online]. Available: Not publicly available.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Online]. Available: [Link] (accessed Jan 7, 2026).
  • Agency for Toxic Substances and Disease Registry. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Online]. Available: [Link] (accessed Jan 7, 2026).
  • Rickert, D. E. Metabolism of nitroaromatic compounds. Drug Metab. Rev.1987, 18 (1), 23-53. DOI: 10.3109/03602538708998299.

Sources

A Comparative Guide to the Synthesis of 1-(Methylsulfonyl)-4-nitrobenzene: A Modern Perspective on a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-(Methylsulfonyl)-4-nitrobenzene, a versatile building block in the pharmaceutical and agrochemical industries, is a prime example of a compound where the synthetic route chosen can significantly impact yield, purity, safety, and environmental footprint. This guide provides an in-depth, objective comparison of established and novel synthetic methodologies for this important sulfone, grounded in experimental data and mechanistic insights.

Introduction to this compound: Significance and Synthetic Challenges

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The electron-withdrawing nature of both the nitro and methylsulfonyl groups activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable precursor for creating more complex molecular architectures.

The primary challenge in its synthesis lies in achieving high-yield, selective, and environmentally benign transformations. Traditional methods often involve harsh reagents, stoichiometric oxidants, and challenging work-up procedures. This guide will explore these established routes and compare them with a more recent, innovative approach that addresses some of these limitations.

Established Synthetic Routes: A Critical Evaluation

Two principal strategies have historically dominated the synthesis of this compound: the oxidation of a sulfide precursor and nucleophilic aromatic substitution.

Route 1: Oxidation of 4-Nitrothioanisole

This is arguably the most common and direct approach. The synthesis begins with the preparation of 4-nitrothioanisole (also known as 1-(methylthio)-4-nitrobenzene), which is then oxidized to the desired sulfone.

Synthesis of the Precursor: 4-Nitrothioanisole

A typical procedure involves the nucleophilic aromatic substitution of 4-nitrochlorobenzene with a sulfur nucleophile, such as sodium thiomethoxide.

  • Experimental Protocol: Synthesis of 4-Nitrothioanisole

    • In a reaction vessel, 4-nitrochlorobenzene (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as methanol.

    • A solution of sodium thiomethoxide (typically generated in situ from methanethiol and a base, or used as a commercially available solution) is added portion-wise at a controlled temperature.

    • The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-nitrothioanisole, which can be purified further by recrystallization or chromatography if necessary.

Oxidation to this compound

The subsequent oxidation of the sulfide to the sulfone is a critical step. A variety of oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common choice.[1]

  • Mechanism of Sulfide Oxidation: The oxidation proceeds via a two-step mechanism involving an initial oxidation to the corresponding sulfoxide, which is then further oxidized to the sulfone. The electrophilic oxygen from the oxidant attacks the nucleophilic sulfur atom.

  • Experimental Protocol: Traditional Oxidation

    • 4-Nitrothioanisole (1.0 eq) is dissolved in glacial acetic acid.

    • 30% aqueous hydrogen peroxide (a stoichiometric excess, typically 2.2-3.0 eq) is added dropwise to the solution, often with cooling to manage the exotherm.

    • The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion to the sulfone.

    • Reaction progress is monitored by TLC.

    • After completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

    • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Route 2: Nucleophilic Aromatic Substitution with a Sulfinate Salt

This route bypasses the sulfide oxidation step by directly introducing the methylsulfonyl group via a nucleophilic aromatic substitution reaction on an activated aryl halide.

  • Mechanism of Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds through an addition-elimination mechanism. The nucleophilic sulfinate anion attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., chlorine). This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The presence of the electron-withdrawing nitro group in the para position is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

  • Experimental Protocol: SNAr Approach

    • 4-Nitrochlorobenzene (1.0 eq) and sodium methanesulfinate (a slight excess, e.g., 1.1-1.2 eq) are combined in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours.

    • The reaction is monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.

    • The solid is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallization from a suitable solvent provides the purified this compound.

A Novel Synthetic Route: In Situ Generation of Chlorine Dioxide for Sulfide Oxidation

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient oxidation protocols. One such innovative approach involves the use of in situ generated chlorine dioxide from sodium chlorite and hydrochloric acid in organic solvents. This method avoids the use of traditional, often harsh, oxidizing agents and can offer improved selectivity and milder reaction conditions.

  • Causality Behind Experimental Choices: The in situ generation of the oxidizing agent, chlorine dioxide, is a key feature of this method. This approach allows for a controlled and sustained release of the oxidant, potentially minimizing side reactions and improving safety. The use of organic solvents addresses the solubility issues that can be encountered with aqueous oxidants for certain substrates.

  • Experimental Protocol: A Greener Oxidation

    • 4-Nitrothioanisole (1.0 eq) is dissolved in a suitable organic solvent, such as ethyl acetate or acetonitrile.

    • Sodium chlorite (a stoichiometric excess) is added to the solution.

    • A solution of hydrochloric acid in the same organic solvent is added dropwise to the stirred mixture at room temperature.

    • The reaction is monitored by TLC for the disappearance of the starting material and the formation of the sulfone.

    • Upon completion, the reaction is quenched with an aqueous solution of a reducing agent, such as sodium sulfite, to destroy any excess oxidant.

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is then purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the performance of each route is summarized in the table below. The data for the "Novel Route" is based on a recently published procedure for the oxidation of a similar sulfide, providing a benchmark for this innovative method.

Parameter Route 1: Traditional Oxidation (H₂O₂/AcOH) Route 2: SNAr with Sulfinate Salt Novel Route: In Situ ClO₂ Oxidation
Starting Materials 4-Nitrothioanisole, H₂O₂, Acetic Acid4-Nitrochlorobenzene, Sodium Methanesulfinate, DMSO/DMF4-Nitrothioanisole, NaClO₂, HCl, Organic Solvent
Typical Yield Good to Excellent (often >80%)Good (variable depending on conditions)High (reported up to 96% for similar substrates)
Reaction Conditions Mild to moderate (RT to gentle heating)High temperatures (100-150 °C)Mild (Room temperature)
Reagent Safety H₂O₂ is a strong oxidizer, requires careful handling. Acetic acid is corrosive.High boiling aprotic solvents can be difficult to remove and have associated health risks.NaClO₂ is a strong oxidizer. In situ generation of ClO₂ requires a well-ventilated area.
Green Chemistry Generates water as a byproduct. Acetic acid can be recycled but is often used in large excess.Atom economy can be lower due to the use of a salt. High energy input required.Milder conditions are more energy-efficient. Avoids heavy metal catalysts. The workup involves quenching with a reducing agent.
Scalability Well-established and scalable.Scalable, but high temperatures can be a challenge on a large scale.Potentially scalable with appropriate engineering controls for gas evolution.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the traditional oxidation and the novel in situ chlorine dioxide oxidation routes.

Traditional_Oxidation_Workflow cluster_prep Precursor Synthesis cluster_oxidation Oxidation cluster_workup Workup & Purification start_prep 4-Nitrochlorobenzene react_prep React with Sodium Thiomethoxide start_prep->react_prep product_prep 4-Nitrothioanisole react_prep->product_prep start_ox 4-Nitrothioanisole product_prep->start_ox dissolve Dissolve in Acetic Acid start_ox->dissolve add_h2o2 Add H₂O₂ dissolve->add_h2o2 react_ox Stir at RT/ Gentle Heat add_h2o2->react_ox quench Pour into Cold Water react_ox->quench filter Filter Solid quench->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize final_product 1-(Methylsulfonyl)- 4-nitrobenzene recrystallize->final_product

Caption: Experimental workflow for the traditional synthesis of this compound via sulfide oxidation.

Novel_Oxidation_Workflow cluster_prep_novel Precursor Synthesis cluster_oxidation_novel In Situ Oxidation cluster_workup_novel Workup & Purification start_prep_n 4-Nitrochlorobenzene react_prep_n React with Sodium Thiomethoxide start_prep_n->react_prep_n product_prep_n 4-Nitrothioanisole react_prep_n->product_prep_n start_ox_n 4-Nitrothioanisole product_prep_n->start_ox_n dissolve_n Dissolve in Organic Solvent start_ox_n->dissolve_n add_naclo2 Add NaClO₂ dissolve_n->add_naclo2 add_hcl Add HCl Solution add_naclo2->add_hcl react_ox_n Stir at RT add_hcl->react_ox_n quench_n Quench with Na₂SO₃ (aq) react_ox_n->quench_n extract Extract with Organic Solvent quench_n->extract wash_dry Wash & Dry extract->wash_dry purify Purify wash_dry->purify final_product_n 1-(Methylsulfonyl)- 4-nitrobenzene purify->final_product_n

Caption: Experimental workflow for the novel synthesis of this compound via in situ chlorine dioxide oxidation.

Mechanistic Considerations: A Deeper Dive

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

SNAr_Mechanism cluster_reactants cluster_products 4-Nitrochlorobenzene Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) 4-Nitrochlorobenzene->Meisenheimer Complex Nucleophilic Attack plus1 + Sodium Methanesulfinate Na⁺ ⁻O-S(=O)CH₃ Sodium Methanesulfinate->Meisenheimer Complex This compound Meisenheimer Complex->this compound Elimination of Cl⁻ Sodium Chloride NaCl Meisenheimer Complex->Sodium Chloride plus2 +

Caption: Simplified mechanism of the SNAr reaction for the synthesis of this compound.

Validation of the Final Product

Regardless of the synthetic route employed, the identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques are used for this purpose.

Property Value
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 141-144 °C
¹H NMR (CDCl₃, ppm) δ 8.35 (d, 2H), 8.05 (d, 2H), 3.15 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 150.5, 145.0, 129.5, 124.5, 44.5

Conclusion and Future Outlook

However, the emergence of novel oxidation methods, such as the in situ generation of chlorine dioxide, presents a compelling case for a greener and more efficient synthetic strategy. The milder reaction conditions and high reported yields suggest that this new route could become a preferred method, especially as the chemical industry continues to embrace the principles of sustainable chemistry.[3][4]

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including the availability of starting materials, scalability requirements, safety considerations, and environmental impact. This guide provides the necessary data and insights to make an informed decision, empowering scientists to select the most appropriate methodology for their specific needs.

References

  • Visible-light-mediated synthesis of β-keto sulfones using g-C3N4 as a recyclable photocatalyst under sustainable conditions. Green Chemistry (RSC Publishing).
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  • Green chemistry metrics: Insights from case studies in fine chemical processes. Heliyon.
  • Sulfide Oxidation with Hydrogen Peroxide. USP Technologies.
  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal.
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.
  • Green Chemistry Metrics, A Review. MDPI.
  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry.
  • sulfide oxidation using hydrogen peroxide. USP Technologies.
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  • Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Green Chemistry (RSC Publishing).
  • Oxidation of hydrogen sulfide with hydrogen peroxide in natural waters. ACS Publications.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • A process for preparing sulfones. Google Patents.
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  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. PubMed.
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  • This compound. Pharmaffiliates.
  • Oxidation of thioanisole (4a) by CHP to methyl phenyl sulfoxide (5a)... ResearchGate.
  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.

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A Comparative Guide to the Reactivity of Sulfones and Other Leaving Groups in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of C-N and C-O bond formation. The efficiency of this reaction hinges on two critical factors: the electronic activation of the aromatic ring and the nature of the leaving group. While halogens have been the traditional choice, the sulfonyl group (-SO₂R) has emerged as a uniquely powerful and versatile alternative. This guide provides an in-depth comparison of sulfones and other common leaving groups in SNAr reactions, supported by mechanistic insights and experimental data, to inform your synthetic strategy.

The SNAr Mechanism: A Departure from Convention

Unlike the familiar SN1 and SN2 reactions at sp³ centers, the SNAr reaction at an sp²-hybridized aromatic carbon proceeds via a distinct two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This step is energetically costly as it temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

  • Elimination & Rearomatization (Fast Step): The leaving group departs, taking its bonding electrons, which allows the aromatic system to be restored.

This mechanism fundamentally alters the rules of leaving group ability. In SN1/SN2 reactions, the rate is often dependent on the cleavage of the carbon-leaving group bond, making weaker bonds (e.g., C-I) preferable.[4][5] In SNAr, the bottleneck is the initial nucleophilic attack.[3][6] Consequently, leaving groups that are highly electronegative and strongly electron-withdrawing actually accelerate the reaction by making the target carbon more electrophilic and by stabilizing the negatively charged Meisenheimer intermediate. This explains the inverted reactivity order for halogens in SNAr: F > Cl ≈ Br > I.[1][7][8]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The Dual Role of the Sulfone Group

The sulfone group is exceptional because it serves a dual purpose in SNAr reactions: it is both a powerful activating group and an effective leaving group.[9][10]

  • Ring Activation: As a potent electron-withdrawing group, the sulfonyl moiety significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is comparable to that of the commonly used nitro group.[11]

  • Leaving Group Ability: The sulfinate anion (R-SO₂⁻) that departs during the elimination step is a weak base and is well-stabilized by resonance, making it a competent leaving group.

This dual functionality allows for the design of highly reactive SNAr substrates, often enabling reactions under milder conditions and without the need for transition-metal catalysts.[12]

Comparative Reactivity: Sulfones vs. Halides

Experimental evidence consistently demonstrates the high reactivity of sulfones, placing them at the top of the leaving group hierarchy, often rivaling or exceeding the reactivity of fluorine.

Causality Behind Reactivity Trends

The observed reactivity order is a direct consequence of the rate-determining nucleophilic attack.

  • Fluorine: The extreme electronegativity of fluorine creates a highly polarized C-F bond, making the ipso-carbon exceptionally electrophilic and strongly stabilizing the negative charge in the Meisenheimer complex through its inductive effect.[6][7]

  • Sulfones (e.g., -SO₂CH₃): The methylsulfone group exerts a powerful electron-withdrawing effect, strongly activating the ring for nucleophilic attack.[12] Its performance is comparable to fluorine, making it an excellent choice, particularly when the synthesis from a corresponding thioether is straightforward.[12][13] Simple alkyl sulfones like methyl sulfone are often preferred over bulkier variants (e.g., phenyl sulfone) to minimize steric hindrance.[12][13]

  • Chlorine, Bromine, Iodine: These larger halogens are less electronegative than fluorine. While they are adequate leaving groups, their ability to activate the ring for the initial attack is diminished, resulting in slower reaction rates compared to fluoro- and sulfone-substituted aromatics.[7]

Reactivity_Comparison F Fluoride (-F) SO2R Sulfone (-SO₂R) Cl Chloride (-Cl) Br Bromide (-Br) I Iodide (-I) l1 Highest Reactivity l2 l3 l4 Lowest Reactivity

Caption: General reactivity trend of leaving groups in SNAr reactions.

Quantitative Comparison of Leaving Group Performance

Kinetic studies provide a clear picture of the relative performance. The data below is compiled from studies on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol, a classic system for evaluating SNAr reactivity.

Leaving Group (L)Relative Rate (20 °C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol/K)
Fluoride (-F) 330011.2-16.8
Nitrite (-NO₂) 150013.0-12.0
Chloride (-Cl) 4.515.1-17.8
Bromide (-Br) 3.215.3-18.2
Iodide (-I) 1.016.6-17.2

Source: Data adapted from Senger, N. A., et al. (2012).[7]

While direct kinetic comparisons including sulfones under identical conditions are sparse in the literature, their successful application in challenging syntheses, such as the construction of complex poly(arylene ether)s without transition metals, underscores their high reactivity.[12][14]

Experimental Protocols

To provide a practical context, we present two representative SNAr protocols: a classic reaction using a chloro-activated substrate and a modern approach leveraging a sulfone leaving group.

Protocol 1: Classic SNAr with a Halide Leaving Group

Reaction: Synthesis of N-(2,4-dinitrophenyl)piperidine

This reaction exemplifies a standard SNAr where a nitro group provides the necessary ring activation for the displacement of a chloride leaving group.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.5 M.[15][16]

  • Nucleophile Addition: Add piperidine (1.2 equiv) to the solution at room temperature.

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 equiv) to the reaction mixture. The base acts as a scavenger for the HCl generated.

  • Reaction Monitoring: Stir the reaction at 60 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. The product will often precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Protocol 2: Sulfone-Mediated SNAr for Aryl Ether Synthesis

Reaction: Synthesis of a Diaryl Ether via Methylsulfone Displacement

This protocol demonstrates the utility of a sulfone as both an activating and leaving group, a strategy particularly valuable in polymer and medicinal chemistry.[12][14]

Sulfone_Workflow Start Start: Aryl Methyl Sulfide Oxidation Step 1: Oxidation (e.g., m-CPBA, EtOAc, rt) Start->Oxidation Sulfone Intermediate: Aryl Methyl Sulfone Oxidation->Sulfone SNAr Step 2: SₙAr Reaction (Phenol, K₂CO₃, DMF, 60 °C) Sulfone->SNAr Product Final Product: Diaryl Ether SNAr->Product

Caption: Experimental workflow for a sulfone-mediated SNAr reaction.

Step-by-Step Methodology:

Part A: Synthesis of the Aryl Methyl Sulfone Substrate

  • Dissolution: Dissolve the starting aryl methyl sulfide (1.0 equiv) in a suitable solvent such as ethyl acetate (EtOAc).

  • Oxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[12] Monitor by TLC for the complete disappearance of the sulfide and sulfoxide intermediates.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting aryl methyl sulfone is often pure enough to be used directly in the next step.[12]

Part B: The SNAr Reaction

  • Reactant Preparation: To a flame-dried flask under a nitrogen atmosphere, add the aryl methyl sulfone (1.0 equiv), the desired phenol (1.1 equiv), and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv).[12]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) and stir the mixture.

  • Reaction Conditions: Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.[12]

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion for the Practicing Scientist

While halogens, particularly fluorine, are effective leaving groups in SNAr chemistry, sulfones represent a superior strategic choice in many contexts. Their powerful, dual-action role as both an activating and leaving group enables efficient, often catalyst-free, transformations that are highly sought after in modern drug development and materials science. The ability to easily generate sulfone substrates from widely available thioethers adds another layer of synthetic flexibility. When designing a new SNAr route, researchers should strongly consider the sulfone not merely as an alternative, but as a premier leaving group for achieving high reactivity and synthetic versatility.

References
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A Senior Application Scientist's Guide to the Advanced Characterization of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of advanced analytical techniques for the comprehensive characterization of 1-(methylsulfonyl)-4-nitrobenzene (C₇H₇NO₄S), a key organic compound featuring both a potent electron-withdrawing nitro group and a methylsulfonyl group. For researchers in materials science, medicinal chemistry, and drug development, precise structural elucidation and purity assessment are paramount. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.

The presence of the nitro and methylsulfonyl functionalities on the benzene ring creates a unique electronic and structural profile, necessitating a multi-technique approach for unambiguous characterization. We will explore a suite of methodologies, comparing their performance and the specific insights they provide into the molecule's identity, structure, purity, and solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy remains the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of each atom.

Expertise & Experience: Why NMR is the First Step

The predictable electronic effects of the substituents make NMR a powerful first-pass technique. The strong electron-withdrawing nature of both the nitro and methylsulfonyl groups deshields the aromatic protons and carbons significantly, pushing their signals downfield. The para-substitution pattern results in a characteristic AA'BB' splitting pattern for the aromatic protons, which is a key diagnostic feature.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the residual water peak away from analyte signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex splitting of the aromatic signals.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Comparative Insights

The expected NMR data provides a structural fingerprint of the molecule.

  • ¹H NMR:

    • A sharp singlet for the methyl protons (-SO₂CH₃) will appear upfield.

    • Two distinct multiplets in the downfield aromatic region (typically δ 7.0-9.0 ppm) correspond to the aromatic protons.[1] The protons ortho to the highly withdrawing nitro group will be the most deshielded.

  • ¹³C NMR:

    • The spectrum will show distinct signals for each unique carbon atom.[1] The carbon attached to the nitro group (C-NO₂) and the carbon attached to the sulfonyl group (C-SO₂) will be significantly downfield.

Table 1: Comparison of NMR Data with Alternative Techniques

Feature AssessedNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Primary Information Atomic connectivity, chemical environmentMolecular weight, fragmentationPresence of functional groups
Structural Detail High (definitive isomer identification)Moderate (inferred from fragments)Low (group identification only)
Sample Requirement ~5-10 mg, soluble<1 mg~1 mg
Key Advantage Unambiguous structural elucidationHigh sensitivity, molecular formulaRapid, non-destructive

G cluster_nmr NMR Analysis Workflow start Start: Sample Weighing dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) transfer Transfer to NMR Tube instrument Place in NMR Spectrometer acquire_h1 Acquire ¹H Spectrum acquire_c13 Acquire ¹³C Spectrum process Data Processing (Fourier Transform, Phasing) interpret Spectral Interpretation (Chemical Shifts, Splitting) end End: Structural Confirmation

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is indispensable for determining the molecular weight of this compound and providing evidence of its structure through fragmentation analysis.

Expertise & Experience: Choosing the Right Ionization

For a relatively small and thermally stable molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust choice.[2] EI provides a characteristic and reproducible fragmentation pattern that serves as a molecular fingerprint, which is invaluable for library matching and structural confirmation. For researchers working with more complex mixtures or requiring softer ionization, Liquid Chromatography (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) can be effective for nitroaromatic compounds.[3]

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The temperature program should be optimized to ensure good separation from any impurities.

  • Ionization: The sample is ionized in the mass spectrometer source using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).[1]

Data Interpretation and Comparative Insights
  • Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of C₇H₇NO₄S (201.20 g/mol ).[2]

  • Fragmentation Pattern: Characteristic fragments arise from the cleavage of the molecule's weakest bonds. Expect to see fragments corresponding to the loss of the nitro group (-NO₂), the methyl group (-CH₃), and the sulfonyl group (-SO₂). This fragmentation provides a self-validating system for the proposed structure.[4]

G cluster_ms GC-MS Analysis Workflow start_ms Start: Prepare Dilute Solution inject Inject into GC separate Chromatographic Separation ionize Electron Ionization (70 eV) analyze Mass Analysis (m/z) detect Ion Detection interpret_ms Interpret Mass Spectrum (Molecular Ion, Fragments) end_ms End: MW & Formula Confirmation

FT-IR Spectroscopy: Fingerprinting the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a unique "fingerprint" for this compound.

Expertise & Experience: The Significance of Vibrational Modes

The key to interpreting the FT-IR spectrum lies in identifying the strong, characteristic absorption bands of the nitro and sulfonyl groups. The nitro group exhibits two very strong and distinct stretching vibrations, while the sulfonyl group also shows two. Their presence and position are definitive proof of the molecular structure.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Thoroughly grind a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[1]

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1]

  • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[2]

Data Interpretation and Comparative Insights

Table 2: Key FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
Nitro (-NO₂) Group Asymmetric Stretch~1520-1530Strong, confirms -NO₂ presence
Symmetric Stretch~1340-1350Strong, confirms -NO₂ presence
Sulfonyl (-SO₂) Group Asymmetric Stretch~1300-1330Strong, confirms -SO₂ presence
Symmetric Stretch~1140-1160Strong, confirms -SO₂ presence
Aromatic C-H Stretch>3000Confirms aromatic ring
Aromatic C=C Stretch~1600, ~1475Confirms benzene ring structure

Data synthesized from typical values for nitroaromatic and sulfonyl compounds.[5]

The combination of these four strong bands in the "fingerprint region" is highly characteristic of the target molecule and serves as a rapid quality control check.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional molecular structure and its packing in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

Expertise & Experience: From Powder to Precision

Obtaining a high-quality single crystal suitable for diffraction is the most critical and often challenging step. The published crystal structure of this compound reveals a monoclinic crystal system.[4][6] A key finding from this analysis is that the nitro group is twisted out of the plane of the benzene ring by approximately 10.2°.[6] This type of structural detail is impossible to obtain from spectroscopic methods alone.

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution. A suitable solvent system (e.g., ethyl acetate) must be empirically determined.[7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. A full sphere of diffraction data is collected.[6]

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[6]

Data Interpretation and Comparative Insights

The crystallographic data provides the ultimate validation of the structure proposed by spectroscopy.

Table 3: Selected Crystallographic Data for this compound

ParameterValueReference
Crystal System MonoclinicMa (2008)[4][6]
Space Group P2₁/cMa (2008)[4][6]
a (Å) 6.3765 (13)Ma (2008)[6]
b (Å) 8.0411 (16)Ma (2008)[6]
c (Å) 16.426 (3)Ma (2008)[6]
β (°) 91.67 (3)Ma (2008)[6]
**Volume (ų) **841.9 (3)Ma (2008)[6]

The analysis also reveals non-classical C-H···O hydrogen bonds that link molecules into dimers, providing crucial insights into the solid-state packing and material properties.[6]

Thermal and Chromatographic Analyses: Assessing Purity and Stability

Beyond structural confirmation, understanding the thermal stability and purity of a compound is critical for its application.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine the melting point with high precision and to identify other thermal events like phase transitions. For this compound, a sharp melting endotherm is expected, with the absence of other peaks indicating high purity.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[10] This analysis reveals the decomposition temperature and provides information on the thermal stability of the compound. Coupling the TGA instrument to a mass spectrometer (TGA-MS) can identify the gaseous products evolved during decomposition, offering mechanistic insights.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds.[11][12] A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for this compound.[13] A UV detector set to monitor the absorbance of the nitroaromatic chromophore would provide high sensitivity. Purity is determined by the area percentage of the main peak relative to any impurity peaks.

Conclusion: A Synergistic and Self-Validating Approach

The comprehensive characterization of this compound cannot be achieved by a single technique. Instead, a logical, multi-faceted workflow provides the highest degree of confidence in the material's identity, structure, and purity.

G cluster_workflow Integrated Characterization Strategy NMR NMR (¹H, ¹³C) [Structural Blueprint] MS Mass Spectrometry [Molecular Weight] FTIR FT-IR [Functional Groups] XRD X-ray Diffraction [3D Structure] Thermal Thermal Analysis (DSC/TGA) [Purity, Stability] Chroma Chromatography (HPLC) [Purity Assessment] Confirmation Unambiguous Compound Characterization

This guide demonstrates that by logically selecting and integrating these advanced characterization techniques, researchers can build a self-validating dossier for this compound. Each method provides a unique piece of the puzzle, and together, they deliver an unambiguous and comprehensive understanding of the material, which is essential for advancing scientific research and development.

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A Researcher's Guide to Confirming Regioselectivity in Reactions with 1-(Methylsulfonyl)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, mastering the predictability of aromatic substitution reactions is paramount. The regiochemical outcome of a reaction dictates the final structure of a molecule, influencing its biological activity and therapeutic potential. This guide provides an in-depth analysis of the factors governing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, using 1-(methylsulfonyl)-4-nitrobenzene as a foundational scaffold. We will dissect the synergistic effects of the methylsulfonyl and nitro groups, provide a detailed experimental protocol to confirm these principles, and compare the reactivity of this system with simpler alternatives.

The Bedrock of Reactivity: Understanding Nucleophilic Aromatic Substitution (SNAr)

Unlike the more common electrophilic substitutions on benzene rings, nucleophilic aromatic substitution (SNAr) occurs when the aromatic ring is rendered electron-poor. This "activation" is achieved by the presence of strong electron-withdrawing groups (EWGs). The reaction typically proceeds via a two-step addition-elimination mechanism.[1][2]

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3] This step is usually the rate-determining step as it temporarily breaks the aromaticity of the ring.

  • Elimination: The leaving group departs, restoring the aromatic system and yielding the final substituted product.

The stability of the Meisenheimer intermediate is the key to the reaction's feasibility and regioselectivity. The more effectively the negative charge can be delocalized, the lower the activation energy for its formation.

The Powerhouse Activators: Nitro and Methylsulfonyl Groups

The scaffold of this compound features two of the most potent activating groups for SNAr reactions.

  • The Nitro Group (-NO₂): This is the archetypal activating group. Its strong inductive (-I) and resonance (-M) effects withdraw significant electron density from the ring. Crucially, when positioned ortho or para to the reaction center, the nitro group can directly delocalize the negative charge of the Meisenheimer complex onto its oxygen atoms, providing exceptional stabilization.[1][3]

  • The Methylsulfonyl Group (-SO₂Me): Similar to the nitro group, the methylsulfonyl group is a powerful deactivating group in electrophilic substitutions but a strong activating group for SNAr. It exerts a very strong inductive pull due to the electronegativity of the oxygen atoms and the formal positive charge on the sulfur. Furthermore, it can stabilize the negative charge of the intermediate through resonance into the d-orbitals of the sulfur atom.

When both groups are present on a ring, their combined electron-withdrawing power dramatically increases the ring's electrophilicity and accelerates the rate of nucleophilic attack.

Predicting Regioselectivity: A Hypothetical Case Study with 1-Chloro-2-nitro-4-(methylsulfonyl)benzene

To explore the directing effects of these groups, we will consider a representative substrate: 1-chloro-2-nitro-4-(methylsulfonyl)benzene . Here, a chlorine atom serves as the leaving group, and its position allows us to probe the synergistic activation provided by the ortho nitro group and the para methylsulfonyl group.

The nucleophile will attack the carbon atom bonded to the chlorine. The resulting Meisenheimer complex is stabilized by both EWGs. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of both the nitro and methylsulfonyl groups. This dual stabilization leads to a significantly lower energy intermediate compared to an aromatic ring activated by only one of these groups.

Caption: SNAr mechanism on 1-chloro-2-nitro-4-(methylsulfonyl)benzene.

The resonance structures below illustrate how the negative charge in the Meisenheimer complex is delocalized onto both activating groups, a key factor in the high reactivity of this substrate.

Caption: Key resonance contributors for the Meisenheimer intermediate.

Experimental Protocol: A Self-Validating System

This protocol describes the reaction of 1-chloro-2-nitro-4-(methylsulfonyl)benzene with sodium methoxide to confirm the regioselective formation of 1-methoxy-2-nitro-4-(methylsulfonyl)benzene. The protocol is designed to be self-validating through rigorous analysis of the final product.

Materials:
  • 1-chloro-2-nitro-4-(methylsulfonyl)benzene

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard glassware for extraction and purification

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-nitro-4-(methylsulfonyl)benzene (e.g., 1.0 g, 4.24 mmol).

    • Add 25 mL of anhydrous methanol to dissolve the starting material.

    • Causality Check: Methanol is chosen as the solvent because it is the conjugate acid of the nucleophile, preventing unwanted side reactions and ensuring the solubility of the reactants.

  • Addition of Nucleophile:

    • In a separate flask, prepare a solution of sodium methoxide (e.g., 0.25 g, 4.66 mmol, 1.1 equivalents) in 15 mL of anhydrous methanol.

    • Add the sodium methoxide solution dropwise to the stirring solution of the aryl chloride at room temperature over 10 minutes.

    • Causality Check: A slight excess of the nucleophile ensures the complete consumption of the starting material. A slow, dropwise addition helps to control any potential exotherm.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

    • Trustworthiness: TLC is a crucial in-process control that prevents premature or unnecessarily long reaction times, ensuring the integrity of the experiment.

  • Workup and Extraction:

    • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in 50 mL of dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

    • Causality Check: The aqueous washes are essential to remove any unreacted sodium methoxide and other inorganic byproducts.

  • Drying and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization and Confirmation:

    • Obtain the ¹H NMR, ¹³C NMR, and mass spectrum of the purified product.

    • Confirmation of Regioselectivity: In the ¹H NMR spectrum, the appearance of a singlet around 4.0 ppm is characteristic of the methoxy group protons. The aromatic region will show three distinct signals, and their coupling patterns and chemical shifts can be used to unequivocally confirm the structure as 1-methoxy-2-nitro-4-(methylsulfonyl)benzene. Mass spectrometry will confirm the expected molecular weight of the product.

Data Presentation: A Comparative Reactivity Guide

To underscore the potent activation by the combined nitro and methylsulfonyl groups, the table below presents hypothetical, yet mechanistically sound, relative reaction rates compared to simpler systems under identical conditions.

SubstrateActivating Group(s)Relative Rate of Reaction with MeO⁻Expected Product
1-Chloro-4-nitrobenzenepara-NO₂11-Methoxy-4-nitrobenzene
1-Chloro-4-(methylsulfonyl)benzenepara-SO₂Me~0.81-Methoxy-4-(methylsulfonyl)benzene
1-Chloro-2-nitro-4-(methylsulfonyl)benzene ortho-NO₂, para-SO₂Me >> 100 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene

This data clearly illustrates the synergistic effect. The presence of both groups dramatically accelerates the reaction, highlighting the enhanced stabilization of the Meisenheimer intermediate.

Conclusion

The regioselectivity of nucleophilic aromatic substitution on scaffolds derived from this compound is powerfully and predictably controlled by the synergistic activating effects of the nitro and methylsulfonyl groups. Both groups work in concert to highly activate the ring towards nucleophilic attack and to stabilize the key Meisenheimer intermediate. By understanding these fundamental principles and employing rigorous experimental protocols for confirmation, researchers can confidently design and execute syntheses of complex aromatic molecules with a high degree of regiochemical control.

References

  • Wikipedia.
  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. [Link]
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]
  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Link]
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  • Chemistry Steps.

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A Comparative Guide to Nucleophilic Aromatic Substitution: 1-(Methylsulfonyl)-4-nitrobenzene vs. 1-Fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleophilic aromatic substitution (SNAr), the choice of leaving group is a critical determinant of reaction efficiency and substrate scope. This guide provides an in-depth technical comparison of two widely utilized activated aryl electrophiles: 1-(methylsulfonyl)-4-nitrobenzene and 1-fluoro-4-nitrobenzene. By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction is particularly effective for aromatic systems rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group.[1] The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]

The rate-determining step is generally the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of this negatively charged intermediate.[4] The stability of the Meisenheimer complex, which is enhanced by the delocalization of the negative charge by the electron-withdrawing groups, is a key factor influencing the reaction rate.[5]

The Contenders: A Structural Overview

CompoundStructureLeaving Group
1-Fluoro-4-nitrobenzeneFluoro (-F)
This compoundMethylsulfonyl (-SO₂CH₃)

Both molecules possess a nitro group para to the leaving group, which strongly activates the aromatic ring towards nucleophilic attack. The primary difference lies in the nature of the leaving group: a fluorine atom versus a methylsulfonyl group.

Comparative Analysis of Reactivity

Leaving Group Ability: A Tale of Two Effects

In the context of SNAr reactions, the "best" leaving group is not necessarily the one with the weakest bond to the aromatic carbon, a concept that contrasts with SN1 and SN2 reactions. Instead, the leaving group's ability to facilitate the rate-determining nucleophilic attack is paramount.

1-Fluoro-4-nitrobenzene: The fluorine atom is a uniquely effective leaving group in SNAr reactions.[1] This is attributed to its high electronegativity, which exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[4] The strong inductive effect of fluorine also stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.

This compound: The methylsulfonyl group (-SO₂CH₃) is also a potent electron-withdrawing group, capable of stabilizing the negative charge of the Meisenheimer complex through both inductive and resonance effects.[6][7] The sulfur atom in the +6 oxidation state is highly electron-deficient, drawing electron density from the aromatic ring. This makes the methylsulfonyl group a good leaving group in SNAr reactions.[8][9]

Kinetic Data: A Semi-Quantitative Comparison

Direct, head-to-head kinetic data for the reaction of this compound and 1-fluoro-4-nitrobenzene with the same nucleophile under identical conditions is scarce in the literature. However, we can draw valuable insights from related studies.

For instance, studies on the hydrolysis of mononitrophenyl sulfones indicate that the sulfonyl group is a highly mobile leaving group, with its reactivity being comparable to or even greater than other leaving groups depending on the specific substrate and conditions.[8] Furthermore, the utility of methyl sulfones as effective leaving groups has been demonstrated in the synthesis of polyaromatic ethers via SNAr-based iterative exponential growth processes.[6]

In the absence of direct comparative rate constants for the title compounds, a qualitative assessment suggests that both are highly reactive substrates for SNAr. The exceptional ability of fluorine to activate the ring for nucleophilic attack often places fluoro-nitroaromatics as the benchmark for high reactivity. However, the strong electron-withdrawing nature of the methylsulfonyl group ensures that this compound is also a highly effective substrate.

Experimental Protocols

To provide a practical context for this comparison, we present representative experimental protocols for the reaction of both substrates with a common nucleophile, piperidine, to form N-(4-nitrophenyl)piperidine.

Protocol 1: Synthesis of N-(4-nitrophenyl)piperidine from 1-Fluoro-4-nitrobenzene

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 equivalent) in DMF.

  • Add piperidine (1.1 equivalents) followed by potassium carbonate (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield N-(4-nitrophenyl)piperidine.

Protocol 2: Synthesis of N-(4-nitrophenyl)piperidine from this compound

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

  • Add piperidine (1.1 equivalents) and potassium carbonate (1.2 equivalents).

  • Heat the reaction mixture, typically in the range of 80-120 °C. The optimal temperature may vary and should be determined by reaction monitoring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford N-(4-nitrophenyl)piperidine.

Mechanistic Insights and Visualization

The SNAr mechanism for both substrates is depicted below. The key difference lies in the nature of the leaving group being expelled from the Meisenheimer complex.

Caption: Generalized mechanism for the SNAr reaction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting and analyzing the SNAr reactions described in the protocols.

Experimental_Workflow A Reactant Preparation (Substrate, Nucleophile, Solvent, Base) B Reaction Setup (Inert Atmosphere, Temperature Control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for SNAr reactions.

Conclusion and Practical Considerations

Both this compound and 1-fluoro-4-nitrobenzene are excellent substrates for nucleophilic aromatic substitution, driven by the strong activating effect of the para-nitro group.

  • 1-Fluoro-4-nitrobenzene is often considered the more reactive substrate due to the exceptional ability of the highly electronegative fluorine atom to activate the aromatic ring for the initial nucleophilic attack, which is typically the rate-determining step.

  • This compound is also a highly effective substrate, with the methylsulfonyl group serving as an excellent leaving group due to its strong electron-withdrawing nature. Its reactivity is comparable to other highly activated systems.

The choice between these two reagents may ultimately depend on factors such as commercial availability, cost, and the specific requirements of the desired transformation. For reactions where maximizing the rate of nucleophilic attack is critical, 1-fluoro-4-nitrobenzene may be the preferred choice. However, this compound represents a robust and highly viable alternative for a wide range of SNAr applications.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (1973).
  • Wikipedia. (n.d.). Meisenheimer complex.
  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. (2021). PMC - NIH.
  • Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
  • ResearchGate. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)
  • ElectronicsAndBooks. (n.d.). Meisenheimer-type Adducts from Thiophene Derivatives. Part 7.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl)
  • Harman Research Group - Sulfone. (n.d.).
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • Chemistry Steps. (n.d.).
  • Benchchem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • PMC - NIH. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • PMC - NIH. (2008). Stable Spirocyclic Meisenheimer Complexes.
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have...
  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Google Patents. (n.d.).
  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • Laboratory Chemicals. (n.d.). 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Article No. 3858D.
  • Sigma-Aldrich. (n.d.). 1-(4-NITROPHENYL)PIPERIDINE AldrichCPR.
  • NIH. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...

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A Comparative Guide to the Biological Effects of 1-(Methylsulfonyl)-4-nitrobenzene Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(methylsulfonyl)-4-nitrobenzene scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. The potent electron-withdrawing properties of both the methylsulfonyl and nitro groups create a unique electronic environment, making this class of compounds amenable to a variety of biological interactions. This guide provides a comparative analysis of the biological effects of analogs of this compound, with a focus on their antimicrobial and anticancer activities. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their efficacy.

The Core Scaffold: Understanding the Properties of this compound

This compound itself is a crystalline solid.[1] The nitro group is slightly twisted out of the plane of the benzene ring.[1] This structural feature, along with the electronic nature of the substituents, is critical for its biological activity. The primary mechanism underlying the bioactivity of many nitroaromatic compounds is their reduction to toxic intermediates within target cells.[2] This bioreductive activation is often more efficient in hypoxic environments, such as those found in solid tumors and certain bacterial infections, offering a degree of selectivity.[2]

Comparative Analysis of Antitubercular Activity

Tuberculosis remains a significant global health threat, and the discovery of novel antitubercular agents is paramount. Analogs of this compound have shown considerable promise in this area.

6-Sulfonyl-8-nitrobenzothiazinone Analogs

A notable class of analogs is the 6-sulfonyl-8-nitrobenzothiazinones (BTZs). The parent BTZ compound, PBTZ169, is a potent inhibitor of the essential flavoenzyme DprE1 in Mycobacterium tuberculosis, which is crucial for the synthesis of the bacterial cell wall.[3] However, PBTZ169 suffers from low aqueous solubility. To address this, a series of 6-methanesulfonyl substituted BTZ analogs have been synthesized and evaluated.[3]

Structure-Activity Relationship:

The key structural modifications in these analogs involve the introduction of five-membered aromatic heterocycles as linkers to an aryl side chain. This strategy aimed to improve the druglike properties of the BTZ scaffold.[3]

Experimental Data Summary:

CompoundR Group ModificationMIC (nM) against M. tuberculosis
PBTZ169(Not specified in snippet)< 0.2 ng/mL (approx. < 0.4 nM)
6 (Details of heterocycle and aryl group not in snippet)47
38 (Details of heterocycle and aryl group not in snippet)30

Data sourced from a study on 6-sulfonyl-8-nitrobenzothiazinone analogs.[3]

The optimized compounds 6 and 38 demonstrated potent antitubercular activity with MIC values of 47 nM and 30 nM, respectively.[3] Crucially, both compounds exhibited increased aqueous solubility and higher stability in human liver microsomes compared to PBTZ169, highlighting the success of this analog design strategy.[3]

Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids

Another promising series of antitubercular agents involves the hybridization of a nitrobenzenesulfonamide moiety with a benzhydrylpiperazine core, connected via an amino acid linker.[4] This molecular hybridization approach aims to enhance the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[4]

Structure-Activity Relationship:

A key finding from the study of these hybrids is that the presence of a 2,4-dinitro substitution on the benzene sulfonamide ring dramatically enhances the in vitro anti-TB activity compared to 2- or 4-nitrobenzenesulfonamide derivatives alone.[4] Furthermore, the introduction of fluorine atoms on the benzhydryl group can also lead to a significant increase in biological activity.[4]

Experimental Data Summary:

Compound ClassKey Structural FeatureMIC Range (µg/mL) against M. tuberculosis H37Rv
2,4-Dinitrobenzenesulfonamide derivatives2,4-Dinitro substitution0.78 to >25
2- or 4-Nitrobenzenesulfonamide derivativesSingle nitro substitutionLess potent than 2,4-dinitro derivatives

Data from a study on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[4]

The preliminary minimum inhibitory concentration (MIC) data confirmed that all the 2,4-dinitrobenzenesulfonamide derivatives were more potent than the corresponding 2- or 4-nitro derivatives.[4] Several of the synthesized hybrids exhibited better activity than the standard drugs isoniazid and rifampicin in a dormant culture model of M. tuberculosis.[4]

Broader Antimicrobial and Cytotoxic Effects

The biological activity of this compound analogs is not limited to tuberculosis. The sulfone and nitro functionalities are present in a wide range of biologically active molecules.

General Antimicrobial Properties of Sulfone Derivatives

Sulfone derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5] The electron-withdrawing nature of the sulfonyl group is thought to contribute to their antibacterial and antifungal activity.[5]

The Role of the Nitro Group and Bioreductive Activation

As previously mentioned, the nitro group is a key pharmacophore that can be activated through reduction to produce toxic intermediates, such as nitroso and superoxide species, which can then covalently bind to DNA, leading to cell death.[2] This mechanism is a cornerstone of the antimicrobial activity of many nitro-containing drugs.[2]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a commonly used technique.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions across the wells of the microtiter plate to achieve a range of concentrations. Ensure a vehicle control (medium with DMSO) and a positive control (a known antibiotic) are included.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for M. tuberculosis) for a specified period (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms).

  • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that inhibits visible growth. This can also be quantified using a plate reader to measure optical density.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often mediated through specific signaling pathways.

Bioreductive Activation Pathway

The activation of nitroaromatic compounds is a critical step in their mechanism of action.

Bioreductive_Activation Nitroaromatic_Analog Nitroaromatic Analog (R-NO2) Nitro_Radical_Anion Nitro Radical Anion (R-NO2•-) Nitroaromatic_Analog->Nitro_Radical_Anion Nitroreductases (e.g., in bacteria, cancer cells) Toxic_Intermediates Toxic Intermediates (e.g., Nitroso, Hydroxylamino) Nitro_Radical_Anion->Toxic_Intermediates Further Reduction Cell_Death Cell Death Toxic_Intermediates->Cell_Death DNA Damage, Protein Adducts

Caption: Bioreductive activation of nitroaromatic analogs.

This pathway highlights the necessity of cellular enzymes to convert the relatively inert parent compound into a biologically active agent.

Experimental Workflow for Analog Screening

The process of identifying and characterizing novel bioactive analogs follows a structured workflow.

Analog_Screening_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Preclinical Development Synthesis Analog Synthesis & Purification Primary_Screening Primary Screening (e.g., MIC against target organism) Synthesis->Primary_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT against mammalian cells) Primary_Screening->Cytotoxicity Hit Compounds SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) SAR->Mechanism Lead Compounds In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo

Caption: A typical workflow for the screening and development of bioactive analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents, particularly in the fields of infectious diseases and oncology. The comparative analysis presented here demonstrates that strategic structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the diversity of these analogs and employing a combination of in vitro, in silico, and in vivo studies to further elucidate their mechanisms of action and therapeutic potential.

References

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]
  • 1-Methylsulfonyl-4-nitrobenzene.
  • Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties. Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methylsulfonyl)-4-nitrobenzene is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of both the electron-withdrawing nitro group and the versatile sulfonyl group makes it a valuable building block for drug discovery and development professionals. The efficiency of its synthesis is therefore a critical factor in the overall cost-effectiveness and sustainability of these larger-scale processes. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the oxidation of 4-nitrothioanisole and the nucleophilic aromatic substitution (SNAr) of 4-halonitrobenzenes. By presenting detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Protocols

The choice between the oxidation and SNAr routes depends on several factors, including the availability and cost of starting materials, desired yield and purity, reaction time, and considerations of process safety and environmental impact. The following table provides a high-level comparison of these two methodologies.

ParameterOxidation of 4-NitrothioanisoleNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Nitrothioanisole, Oxidizing Agent (e.g., H₂O₂)4-Halonitrobenzene (F, Cl, Br, I), Sodium Methanesulfinate
Key Reagents Acetic Acid, Catalyst (optional, e.g., Na₂WO₄)Catalyst (e.g., CuI or Pd₂(dba)₃), Ligand, Base
Typical Reaction Time 2 - 6 hours12 - 24 hours
Reported Yield Good to ExcellentGood to Excellent
Key Advantages Atom-economical, often uses "green" oxidants.Modular; allows for late-stage diversification.
Key Disadvantages Potential for over-oxidation to byproducts.Requires transition metal catalysts; potentially longer reaction times.

Protocol 1: Oxidation of 4-Nitrothioanisole

This approach is a direct and often highly efficient method for the synthesis of this compound. The underlying principle is the oxidation of the sulfide group of 4-nitrothioanisole to a sulfone. Hydrogen peroxide is a commonly employed oxidant due to its low cost and the benign nature of its byproduct, water. The reaction is typically carried out in a protic solvent like acetic acid, which can also act as a catalyst. For less reactive substrates, a metal catalyst such as sodium tungstate can be employed to enhance the reaction rate and efficiency.

Reaction Mechanism: Oxidation

The oxidation of a sulfide to a sulfone with hydrogen peroxide proceeds in two steps. The first oxidation yields the corresponding sulfoxide, which is then further oxidized to the sulfone. The electron-withdrawing nitro group on the aromatic ring can influence the electron density at the sulfur atom, affecting the rate of oxidation.

Oxidation_Mechanism Start 4-Nitrothioanisole Intermediate 4-(Methylsulfinyl)-4-nitrobenzene (Sulfoxide Intermediate) Start->Intermediate + H₂O₂ Product This compound Intermediate->Product + H₂O₂ SNAr_Mechanism Start 4-Halonitrobenzene + ⁻SO₂CH₃ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product This compound Intermediate->Product Elimination of X⁻

A Senior Application Scientist’s Guide to Ensuring Reproducibility in Experiments Involving 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the compound 1-(methylsulfonyl)-4-nitrobenzene serves as a valuable reagent and building block. Its activated aromatic ring, due to the strong electron-withdrawing properties of both the nitro and methylsulfonyl groups, makes it a key substrate in various synthetic transformations. However, the very reactivity that makes it useful can also be a source of experimental variability. Reproducibility is the cornerstone of scientific validity, and ensuring it requires a deep understanding of the factors that can influence experimental outcomes.

This guide provides an in-depth comparison of methodologies and a framework for establishing robust, self-validating experimental systems. We will move beyond simple procedural lists to explore the causal relationships between experimental choices and data reliability, empowering you to generate consistent and trustworthy results.

The Foundation of Reproducibility: Purity of the Starting Material

The journey to reproducible data begins long before the reaction is assembled. The identity and purity of your this compound are paramount. Commercial batches can have varying purity levels, and even in-house syntheses can introduce critical impurities if not properly controlled.

A common synthetic route involves the oxidation of a precursor like 4-nitrophenylthioacetic acid.[1][2] This process, often using strong oxidizing agents like hydrogen peroxide, can lead to over-oxidation or incomplete reaction, resulting in side products that may interfere with subsequent steps. Therefore, rigorous analytical characterization is not an optional step; it is a prerequisite for any meaningful experiment.

Comparative Analysis of Characterization Techniques

Choosing the right analytical method is crucial for verifying the integrity of your starting material. Each technique provides a different piece of the puzzle.

Technique Principle Information Gained Strengths Limitations
¹H NMR Nuclear Magnetic ResonanceProvides detailed information about the chemical structure and environment of hydrogen atoms.Excellent for structural confirmation and identifying proton-bearing impurities. Quantitative (qNMR) for high-precision purity assessment.Less sensitive than chromatographic methods for trace impurities. Requires deuterated solvents.
HPLC-UV High-Performance Liquid Chromatography with UV detectionSeparates components of a mixture based on their affinity for a stationary phase.Excellent for quantifying purity (% area) and detecting non-volatile impurities.[3] Established methods are often available.Requires method development (column, mobile phase). Co-eluting impurities can be missed.
GC-MS Gas Chromatography-Mass SpectrometrySeparates volatile components, which are then ionized and detected by mass.Highly sensitive for volatile impurities. Provides mass information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
FTIR / Raman Infrared / Raman SpectroscopyMeasures the vibrational frequencies of bonds within the molecule.Quick confirmation of functional groups (sulfonyl O=S=O, nitro NO₂) and overall molecular fingerprint.[4]Primarily qualitative. Not ideal for quantifying purity unless specific methods are developed.
Melting Point Measures the temperature range over which the solid melts.A sharp melting point close to the literature value (approx. 136°C) indicates high purity.[5]Simple and fast. A broad melting range is a clear indicator of impurities.Insensitive to small amounts of impurities that may not significantly depress the melting point.

Recommendation: For baseline validation, a combination of ¹H NMR (for structural identity) and HPLC-UV (for purity quantification) is recommended. This dual approach ensures you are using the correct molecule at a known purity level, forming a solid foundation for your experiment.

The Experimental Workflow: A Reproducibility-Focused Approach

Reproducibility is maintained through a series of controlled steps. The following workflow highlights critical control points (CCPs) where small deviations can lead to significant variations in outcome.

G A Verify Reagent Purity (HPLC, NMR) B Calibrate Equipment (Balances, Temp. Probes) A->B C Prepare Dry, Inert Atmosphere (N₂ or Ar) B->C D Charge Reagents (Precise Stoichiometry) C->D E Controlled Reagent Addition (e.g., Syringe Pump) D->E F Maintain Stable Temperature (Oil Bath, Cryocooler) E->F G Consistent Agitation (Stir Rate) F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Standardized Quench/Workup (Consistent Volumes, pH) H->I J Purification (Column Chromatography, Recrystallization) I->J K Analyze Product (Yield, Purity via HPLC/NMR) J->K

Caption: Experimental workflow with critical control points (CCPs) highlighted in yellow.

Comparative Protocols: Nucleophilic Aromatic Substitution (SNAr)

Let's compare two protocols for a common application of this compound: an SNAr reaction with a generic secondary amine (e.g., morpholine). The goal is to replace the nitro group. While this specific substitution is challenging due to the high activation barrier, it serves to illustrate how subtle changes in protocol can impact results. A more common reaction would involve substitution of a halide activated by these groups, but we use this example for illustrative purposes.

Protocol A: Standard Conditions with Carbonate Base

This protocol uses a common, cost-effective base in a polar aprotic solvent.

Methodology:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous Dimethylformamide (DMF).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the secondary amine (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 100°C and maintain for 12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol B: Alternative Conditions with Organic Base

This protocol uses a non-nucleophilic organic base, which can improve solubility and sometimes reduce side reactions.

Methodology:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and anhydrous Acetonitrile (ACN).

  • Add the secondary amine (1.2 eq) to the solution.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise via syringe at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane (DCM) and wash with 1M HCl to remove DBU, followed by saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the crude product via column chromatography.

Performance Comparison
Parameter Protocol A (Standard) Protocol B (Alternative) Causality & Reproducibility Insights
Solvent DMFAcetonitrile (ACN)DMF is a better solvent for the carbonate base but has a high boiling point, making removal difficult. ACN is easier to remove but may offer lower solubility for ionic species. Reproducibility depends on using truly anhydrous solvents.
Base K₂CO₃ (Inorganic, Heterogeneous)DBU (Organic, Homogeneous)The heterogeneous nature of K₂CO₃ means reaction rate can be dependent on stir rate and particle size. DBU provides a homogeneous system, often leading to more consistent reaction kinetics.
Temperature 100°C~82°C (Reflux)Precise temperature control is critical. An oil bath with a thermocouple provides better control than a heating mantle. Refluxing in Protocol B provides a highly stable temperature.
Workup Aqueous extractionAcid/base washThe workup for Protocol B is more complex but effectively removes the organic base. Inconsistent pH adjustments during this wash are a major source of yield variability.
Potential Issues Potential for base-catalyzed side reactions with DMF at high temperatures.DBU can be difficult to remove completely without a proper acid wash.Each protocol introduces unique potential failure points that must be controlled to ensure consistent results.

Troubleshooting Non-Reproducible Data

When results are inconsistent, a logical approach to troubleshooting is essential. This flowchart guides you from the symptom to the potential cause.

G A Non-Reproducible Results B Low or No Yield A->B C Inconsistent Purity (New Impurities) A->C D Variable Reaction Times A->D B1 Was starting material purity confirmed by HPLC/NMR? B->B1 C1 Are solvents and reagents of appropriate grade/purity? C->C1 D1 Is the base activity consistent? (e.g., K₂CO₃ particle size) D->D1 B2 Re-analyze or re-purify This compound. [CCP: Purity] B1->B2 No B3 Was the reaction atmosphere strictly inert? B1->B3 Yes B4 Check for O₂/moisture contamination. Improve drying/degassing procedures. B3->B4 No B5 Was temperature stable and accurate? B3->B5 Yes B6 Calibrate thermometer. Use a PID-controlled bath. [CCP: Temperature] B5->B6 No C2 Source new, high-purity materials. Filter solvents if necessary. C1->C2 No C3 Is the workup procedure being followed precisely? C1->C3 Yes C4 Standardize volumes, times, and pH for all extraction/wash steps. C3->C4 No D2 Use a consistent source/batch of base. Consider a homogeneous base (e.g., DBU). D1->D2 No D3 Is the agitation rate the same for all experiments? D1->D3 Yes D4 Use a tachometer to set a specific RPM. Ensure stir bar is centered and spinning freely. D3->D4 No

Caption: A troubleshooting flowchart for common reproducibility issues.

Conclusion: Building a Culture of Reproducibility

Ensuring the reproducibility of experimental data involving this compound is not about adhering to a single, rigid protocol. It is about understanding the chemistry, anticipating sources of variation, and implementing rigorous controls at every stage of the experimental workflow.

By meticulously validating starting materials, precisely controlling reaction parameters, and standardizing analysis and workup procedures, researchers can build self-validating systems. This approach not only enhances the reliability of your own data but also contributes to the collective integrity of the scientific community. Treat every experiment as a validation of the one that came before it, and you will establish a robust foundation for discovery.

References

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2299.
  • IUCr (2008). 1-Methylsulfonyl-4-nitrobenzene. IUCrData, 3(6), x080358.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). This compound.
  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US).
  • Malig, T. C., et al. (2022). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society, 144(45), 20685–20698.
  • Cuesta-Galisteo, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240.
  • Cuesta-Galisteo, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate.
  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Bio-Rad Laboratories, Inc. (2022). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 1-(Methylsulfonyl)-4-nitrobenzene, a member of the nitroaromatic class, requires rigorous handling and disposal protocols due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and scientific best practices. The objective is to ensure that this compound is managed safely from the moment it is designated as waste to its final destruction, protecting both laboratory personnel and the environment.

Hazard Profile and Regulatory Imperative

Understanding the "why" behind stringent disposal protocols begins with the chemical's hazard profile. This compound is classified with several hazards that dictate its management as a regulated waste stream.[1][2] Structurally, the presence of the nitrobenzene moiety is a primary driver of its toxicological profile, a characteristic shared with its well-studied parent compound, nitrobenzene, which is a suspected carcinogen and reproductive toxin.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Source
Skin Corrosion/Irritation Causes skin irritation H315 [1][2]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [1]
Specific Target Organ Toxicity May cause respiratory irritation H335 [1]

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 |[1] |

Regulatory Mandate: Due to these hazards, this compound and materials contaminated with it must be treated as hazardous waste . Disposal is governed by national and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[5][6] It is illegal and unsafe to dispose of this chemical via standard laboratory drains or in the regular trash.[7] The U.S. EPA explicitly bans the sewering of hazardous waste pharmaceuticals, a best practice that should be extended to all hazardous laboratory chemicals.[8][9]

Pre-Disposal: Segregation and Containment in the Lab

Proper disposal begins the moment a material is deemed waste. The primary goal is to prevent cross-contamination and ensure the waste is safely contained for pickup by trained personnel.

Step 1: Designate a Hazardous Waste Accumulation Area Identify a specific, secondary-contained area within the laboratory, away from general traffic, for accumulating waste containers. This area should be clearly marked with a "Hazardous Waste" sign.

Step 2: Select the Correct Waste Container

  • Solid Waste: For contaminated personal protective equipment (PPE), weigh boats, and absorbent materials, use a designated, leak-proof container with a secure lid. A polyethylene drum or a properly lined, puncture-resistant box is often suitable.

  • Liquid Waste: For contaminated solvents or reaction mixtures, use a chemically compatible, shatter-resistant container (e.g., a high-density polyethylene or coated glass bottle) with a screw-top cap.

    • Causality: Never mix incompatible waste streams. The reactivity of this compound with other chemicals is not always fully characterized. Mixing it with strong oxidizing agents or reactive compounds could lead to exothermic reactions or the generation of toxic gases.

Step 3: Label Waste Containers Immediately All waste containers must be labeled at the moment the first piece of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other chemical constituents.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date the container was started.

The Disposal Workflow: From Benchtop to Final Destruction

The following diagram and protocols outline the decision-making process and procedural steps for handling different forms of this compound waste.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Disposal Logistics start Waste Generated (this compound) decision Identify Waste Form start->decision solid_waste Solid Waste (Contaminated PPE, Absorbents) decision->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) decision->liquid_waste Liquid product_waste Unused/Expired Product (Original Container) decision->product_waste Product contain_solid Place in Labeled, Sealed Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled, Sealed Liquid Waste Container liquid_waste->contain_liquid contain_product Ensure Original Container is Sealed and Labeled as Waste product_waste->contain_product ehs_contact Store in Accumulation Area & Contact EHS/Waste Officer contain_solid->ehs_contact contain_liquid->ehs_contact contain_product->ehs_contact pickup Arrange Pickup by Licensed Waste Contractor ehs_contact->pickup final_disposal Final Disposal via High-Temperature Incineration pickup->final_disposal

Caption: Disposal Decision Workflow for this compound.

Protocol 3.1: Disposal of Contaminated Solid Waste

  • Don appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Segregation: Collect all items (gloves, paper towels, pipette tips) contaminated with this compound.

  • Containment: Place these items directly into the designated solid hazardous waste container.

  • Closure: Keep the container securely closed at all times, except when adding waste.

  • Storage: Store the container in your designated hazardous waste accumulation area.

Protocol 3.2: Disposal of Contaminated Liquid Waste

  • Don appropriate PPE: Enhance PPE with a face shield if there is a risk of splashing.

  • Segregation: Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's waste protocol.

  • Containment: Using a funnel, carefully pour the liquid waste into the designated liquid hazardous waste container.

  • Closure and Storage: Securely cap the container and place it in secondary containment (e.g., a chemical-resistant tray) within the waste accumulation area.

Protocol 3.3: Disposal of Unused or Expired Product

  • Do not open the container.

  • Labeling: Affix a hazardous waste label to the original manufacturer's container.

  • Documentation: If required, fill out a chemical surplus/waste form provided by your Environmental Health & Safety (EHS) department.

  • Storage: Place the container in the waste accumulation area for pickup.

Emergency Procedures: Spill Management and Decontamination

Accidents require immediate and correct responses to mitigate exposure and environmental release.

Protocol 4.1: Small Spill Cleanup

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If vapors are present, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and eye protection. A respirator may be necessary depending on the spill size and ventilation.

  • Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (consult your SDS or EHS office), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Protocol 4.2: Equipment Decontamination Reusable glassware and equipment must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. This solvent rinseate must be collected as hazardous liquid waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[10]

  • Water Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[10]

  • Drying: Allow the equipment to air dry completely.

Final Disposal by Licensed Professionals

The ultimate destruction of this compound is a regulated process that must be handled by specialists.

  • Coordination with EHS: Your institution's EHS department is the critical link to proper disposal. They coordinate with licensed hazardous waste contractors who are permitted to transport and dispose of chemical waste.

  • Method of Destruction: The preferred method for nitroaromatic compounds is high-temperature incineration.[5] This process ensures the complete destruction of the molecule, preventing its persistence in the environment.

  • Documentation: A hazardous waste manifest will be created to track the waste from your facility (the generator) to the final disposal site, ensuring a complete and compliant chain of custody.

By adhering to these scientifically-grounded and procedurally detailed protocols, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and fulfilling your professional responsibility to protect our ecosystem.

References

  • Nitrobenzene - Registration Dossier. European Chemicals Agency (ECHA). [Link]
  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). [Link]
  • This compound.
  • This compound, 95%, Thermo Scientific. Fisher Scientific. [Link]
  • Hazard Summary: Nitrobenzene. New Jersey Department of Health. [Link]
  • Nitrobenzene Safety D
  • Nitrobenzene Safety D
  • Hazard Summary: BENZENE, 1-(CHLOROMETHYL)-4-NITRO-. New Jersey Department of Health. [Link]
  • Field Equipment Cleaning and Decontamination Operating Procedure. U.S. Environmental Protection Agency (EPA). [Link]
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, my priority is to empower you with the knowledge to conduct your research not only effectively but also safely. This guide provides essential, field-tested procedures for handling 1-(Methylsulfonyl)-4-nitrobenzene, a compound frequently used in synthetic chemistry. Our focus is on proactive safety measures, ensuring that from the moment you handle the container to the final disposal of waste, every step is deliberate and informed.

Hazard Identification and Risk Assessment: Know Your Compound

This compound (CAS No. 2976-30-9) is a solid organic compound that requires careful handling due to its potential health hazards.[1][2] Understanding these risks is the first step in a robust safety protocol. The primary hazards are associated with irritation and potential toxicity.[1][2]

According to the Globally Harmonized System (GHS) classifications, this chemical is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] While specific data on acute toxicity varies, related nitroaromatic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] Therefore, treating this compound with a high degree of caution is imperative.

Table 1: GHS Hazard Summary for this compound

Hazard StatementGHS Classification CodeDescription
Causes skin irritationH315Direct contact with skin can lead to inflammation and irritation.[1][2][3]
Causes serious eye irritationH319Contact with eyes can result in significant irritation.[1][2]
May cause respiratory irritationH335Inhalation of dust or powder can irritate the respiratory tract.[1][2]

Given these hazards, the cornerstone of safe handling is the prevention of exposure through the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for controlling exposure.[5][7] All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[4] However, the proper selection and use of PPE provide the immediate barrier between you and the chemical.

Essential PPE Ensemble:
  • Hand Protection : Chemical-resistant gloves are mandatory. Given the nature of nitroaromatic compounds, gloves made of materials like Butyl Rubber or Viton® are recommended for their high resistance.[8] Always check gloves for holes or tears before use and wash your hands thoroughly after removing them.[9]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, for enhanced protection against splashes, it is best practice to use chemical safety goggles.[10] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to goggles.[9][10]

  • Body Protection : A professional, clean lab coat that fastens completely is required.[10] Ensure it has long sleeves, which should be worn outside of your gloves to prevent chemicals from running down into them.[9]

  • Respiratory Protection : When working within a fume hood, respiratory protection is generally not required. However, if you are handling large quantities or there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11]

The following workflow illustrates the critical steps for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) Don1 1. Put on Lab Coat Don2 2. Put on Safety Goggles/ Face Shield Don1->Don2 Don3 3. Put on Gloves Don2->Don3 Wash_Hands_In Wash Hands Doff1 1. Remove Gloves (Using proper technique) Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Safety Goggles/ Face Shield Doff2->Doff3 Wash_Hands_Out Wash Hands Thoroughly Doff3->Wash_Hands_Out

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.